Oxitropium
Description
Structure
3D Structure
Properties
CAS No. |
99571-64-9 |
|---|---|
Molecular Formula |
C19H26NO4+ |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C19H26NO4/c1-3-20(2)15-9-13(10-16(20)18-17(15)24-18)23-19(22)14(11-21)12-7-5-4-6-8-12/h4-8,13-18,21H,3,9-11H2,1-2H3/q+1/t13?,14-,15-,16+,17-,18+,20?/m1/s1 |
InChI Key |
NVOYVOBDTVTBDX-AGUVMIOSSA-N |
SMILES |
CC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C |
Isomeric SMILES |
CC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C |
Canonical SMILES |
CC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C |
Other CAS No. |
99571-64-9 |
Synonyms |
(8r)-6 beta,7 beta-epoxy-8-ethyl-3 alpha((-)-tropoyl)-1 alpha H, 5 alpha H-tropanium bromide Ba 253 Ba 253Br Ba-253 Ba-253Br oxitropium oxitropium bromide oxitropium iodide, (R)-isomer oxitropium iodide, (S)-isomer Oxivent oxytropium bromide Tersigat Ventilat |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of Oxitropium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Oxitropium bromide, a quaternary ammonium anticholinergic agent. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).
Chemical and Physical Properties
This compound bromide is a synthetic derivative of scopolamine and functions as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] Its chemical structure and properties are pivotal to its pharmacological activity as a bronchodilator.[2]
General Properties
| Property | Value | Reference |
| Chemical Name | (1R,2R,4S,5S,7s,9s)-9-Ethyl-7-[[(2S)-3-hydroxy-2-phenylpropanoyl]oxy]-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide | [3] |
| CAS Number | 30286-75-0 | [4][5] |
| Molecular Formula | C₁₉H₂₆BrNO₄ | [4][5] |
| Molecular Weight | 412.32 g/mol | [4][5] |
| Appearance | White or almost white, crystalline powder. | [3] |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 203-204 °C (with decomposition) | [5][6] |
| Solubility | - Very soluble in water- Freely soluble in methanol- Sparingly soluble in ethanol (96%)- Practically insoluble in methylene chloride | [3][6] |
| pKa | As a quaternary ammonium compound, this compound bromide is a strong electrolyte and is fully ionized across the physiological pH range. It does not have a pKa value in the context of acid-base dissociation. | |
| Optical Rotation | [α]D²¹ = -25° (c = 2.0 in water) | [5] |
Mechanism of Action: Anticholinergic Activity
This compound bromide exerts its pharmacological effect by acting as a non-selective competitive antagonist of acetylcholine at muscarinic receptors (M₁, M₂, and M₃) in the smooth muscle of the airways.[1] The binding of acetylcholine to these receptors, primarily M₃ receptors, mediates bronchoconstriction. By blocking these receptors, this compound bromide inhibits the bronchoconstrictor effects of acetylcholine, leading to bronchodilation.
Signaling Pathway of Muscarinic M₃ Receptor in Bronchial Smooth Muscle
The activation of M₃ muscarinic receptors by acetylcholine in bronchial smooth muscle cells initiates a signaling cascade that results in muscle contraction. This compound bromide competitively inhibits the initial step of this pathway.
Caption: Muscarinic M₃ Receptor Signaling Pathway in Bronchial Smooth Muscle.
Experimental Protocols
The following sections outline generalized experimental protocols for the determination of key chemical properties of this compound bromide. These are based on standard pharmacopeial methods and established laboratory practices.
Determination of Melting Point
This protocol is based on the capillary method as described in various pharmacopeias.
Caption: Experimental Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation: Ensure the this compound bromide sample is thoroughly dried and finely powdered. Introduce the powder into a capillary tube, sealed at one end, and pack it down to a height of 2-4 mm.
-
Apparatus: Utilize a calibrated melting point apparatus.
-
Procedure:
-
Place the capillary tube containing the sample into the heating block of the apparatus.
-
Heat the block rapidly to a temperature approximately 10°C below the expected melting point of this compound bromide (around 190°C).
-
Reduce the heating rate to 1-2°C per minute.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the start of melting).
-
Continue heating and record the temperature at which the last solid particle melts (the end of melting).
-
-
Reporting: The melting range is reported as the interval between the initial and final melting temperatures.
Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound bromide in various solvents.
Methodology:
-
Solvent Selection: Prepare flasks containing known volumes of the selected solvents (e.g., water, methanol, ethanol, methylene chloride).
-
Sample Addition: Add an excess amount of this compound bromide to each flask to create a saturated solution.
-
Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a suitable membrane filter (e.g., 0.45 µm) may be necessary.
-
Analysis: Quantify the concentration of this compound bromide in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or as a descriptive term as defined in the pharmacopeias.
Assay by Potentiometric Titration
The European Pharmacopoeia outlines a potentiometric titration method for the assay of this compound bromide.[3]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a specified amount of this compound bromide (e.g., 0.350 g) in a suitable volume of water (e.g., 100 mL).[3]
-
Acidification: Add a specified volume of dilute nitric acid (e.g., 5.0 mL).[3]
-
Titration: Titrate the solution with a standardized solution of 0.1 M silver nitrate.
-
End-Point Detection: Determine the end-point of the titration potentiometrically using a silver indicator electrode and a silver-silver chloride reference electrode.[3]
-
Calculation: Calculate the percentage content of this compound bromide based on the volume of silver nitrate solution consumed. 1 mL of 0.1 M silver nitrate is equivalent to 41.23 mg of C₁₉H₂₆BrNO₄.[3]
Conclusion
This technical guide has summarized the key chemical properties of this compound bromide, its mechanism of action, and generalized experimental protocols for its characterization. The provided data and methodologies are essential for professionals involved in the research, development, and quality control of this important anticholinergic drug. Adherence to established pharmacopeial standards and rigorous experimental practices is crucial for ensuring the quality, safety, and efficacy of this compound bromide-containing pharmaceutical products.
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. What is this compound Bromide used for? [synapse.patsnap.com]
- 3. nhathuocngocanh.com [nhathuocngocanh.com]
- 4. This compound Bromide | CymitQuimica [cymitquimica.com]
- 5. This compound Bromide [drugfuture.com]
- 6. This compound BROMIDE | 30286-75-0 [amp.chemicalbook.com]
Oxitropium: A Technical Guide to a Quaternary Ammonium Muscarinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxitropium bromide is a synthetic quaternary ammonium derivative of scopolamine that functions as a non-selective muscarinic receptor antagonist.[1][2] Administered via inhalation, it produces bronchodilation by blocking the action of acetylcholine on muscarinic receptors in the airways, leading to a reduction in smooth muscle tone and mucus secretion.[3][4] Its clinical application is primarily in the management of chronic obstructive pulmonary disease (COPD) and to a lesser extent, asthma.[5][6] The quaternary ammonium structure of this compound limits its systemic absorption, thereby minimizing systemic anticholinergic side effects.[3] This guide provides an in-depth technical overview of this compound, summarizing its pharmacological properties, key experimental methodologies for its evaluation, and available quantitative data to support further research and development.
Mechanism of Action
This compound bromide is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[3] In the airways, the parasympathetic nervous system plays a crucial role in regulating bronchomotor tone through the release of acetylcholine, which acts on M1 and M3 muscarinic receptors.[3][7]
-
M3 Receptor Blockade: M3 receptors are predominantly located on airway smooth muscle cells and submucosal glands.[7] Their activation by acetylcholine couples to Gq-family G proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and bronchoconstriction. DAG activates protein kinase C, which is involved in mucus secretion. By blocking M3 receptors, this compound directly inhibits these downstream events, resulting in bronchodilation and a reduction in mucus secretion.[3]
-
M1 Receptor Blockade: M1 receptors are found in parasympathetic ganglia and facilitate neurotransmission.[7] Antagonism at this site may contribute to the overall bronchodilator effect by reducing cholinergic signaling.
-
M2 Receptor Interaction: M2 receptors are located on presynaptic cholinergic nerve terminals and function as autoreceptors, inhibiting further acetylcholine release.[7] As a non-selective antagonist, this compound also blocks these receptors.
The overall effect of this compound in the airways is a reduction in vagal cholinergic tone, leading to relaxation of the bronchial smooth muscle and improved airflow.[4]
Data Presentation
Receptor Binding Affinity
Table 1: Comparative Muscarinic Receptor Binding Affinities of Anticholinergics
| Compound | Receptor Subtype | Ki (nM) | Organism/Tissue | Reference |
|---|---|---|---|---|
| This compound Bromide | M1, M2, M3 | Data not available | - | - |
| Tiotropium Bromide | hM1 | 0.34 | Human (recombinant) | [8] |
| hM2 | 1.0 | Human (recombinant) | [8] | |
| hM3 | 0.14 | Human (recombinant) | [8] | |
| Ipratropium Bromide | hM1 | 1.1 | Human (recombinant) | [8] |
| hM2 | 2.4 | Human (recombinant) | [8] | |
| hM3 | 1.0 | Human (recombinant) | [8] | |
| Atropine | M1 | ~1 | Various | [8] |
| M2 | ~2 | Various | [8] | |
| M3 | ~1 | Various | [8] |
(Note: hMx refers to human muscarinic receptor subtype)
In Vitro Functional Potency
Quantitative pA2 or IC50 values for this compound bromide from in vitro functional assays, such as the guinea pig trachea contraction assay, are not specified in the reviewed literature. However, qualitative and comparative data indicate its potent anticholinergic activity. One study demonstrated that this compound strongly and persistently inhibited acetylcholine-induced increases in airway resistance in guinea pigs, with a more potent and longer-lasting effect than ipratropium bromide and atropine.[9]
Pharmacokinetic Properties in Humans
This compound bromide's quaternary ammonium structure results in low systemic absorption following inhalation.[3]
Table 2: Human Pharmacokinetic Parameters of this compound Bromide
| Parameter | Intravenous (1 mg) | Oral (20 mg) | Inhalation (3 mg) | Reference |
|---|---|---|---|---|
| Terminal Half-life (t½) | 1.5 hours | - | - | [3] |
| Apparent Bioavailability | - | 0.48% | 12.4% | [10] |
| Cumulative Renal Excretion | 68-78% | 13% | 10% | [3] |
| Cumulative Fecal Excretion | 7% | 77% | 88% | [3] |
| Total Clearance | 1874 ml/min | - | - | [10] |
| Volume of Distribution (Vc) | 38.4 L | - | - | [10] |
(Note: Bioavailability for oral and inhalation routes was determined based on cumulative renal excretion relative to intravenous administration.)
Clinical Efficacy in COPD
Clinical trials have demonstrated the efficacy of this compound bromide in improving lung function in patients with COPD.
Table 3: Summary of this compound Bromide Efficacy in COPD Clinical Trials
| Dose and Administration | Patient Population | Key Finding | Reference |
|---|---|---|---|
| 800 µg (inhalation) | 14 patients with stable COPD | FEV1 increased from 0.85 L (placebo) to 1.01 L at 90 min post-inhalation (p < 0.001). | [11] |
| 400 µg (inhalation) | 38 males with stable COPD | Significant increase in FEV1 compared to placebo. Endurance time in cycle ergometry increased by 19% (p < 0.001). | [12] |
| 100, 200, 300 µg (MDI) | 24 men with chronic partially reversible airway obstruction | 200 µg and 300 µg doses were superior to 100 µg in improving FEV1. Duration of action was greater than fenoterol. | [6] |
| 500, 1000, 1500, 2000 µg (nebulized) | 12 patients with partially reversible COPD | 1500 µg and 2000 µg produced a significantly greater increase in mean FEV1 compared to 500 µg. A >15% rise in FEV1 persisted for 6 hours with 1500 µg. | [13] |
| 200 µg (MDI) | 14 patients with COPD | FEV1 increase was similar to fenoterol (400 µg) but with a longer duration of action (significant improvement at 10 hours). |[13] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound like this compound for muscarinic receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype (M1, M2, or M3).
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable muscarinic antagonist radioligand.
-
Test compound (e.g., this compound bromide) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor subtype. Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and radioligand.
-
Non-specific Binding: Assay buffer, membrane preparation, radioligand, and a high concentration of the non-labeled antagonist (e.g., atropine).
-
Competition Binding: Assay buffer, membrane preparation, radioligand, and varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Isolated Guinea Pig Tracheal Ring Contraction Assay
This ex vivo functional assay is used to determine the potency of a muscarinic antagonist in inhibiting agonist-induced smooth muscle contraction.
Objective: To determine the functional potency (e.g., pA2 value) of an antagonist like this compound against a muscarinic agonist (e.g., carbachol) in airway smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Krebs-Henseleit solution (composition in mM: NaCl 118.1, KCl 4.7, MgSO4·7H2O 1.2, KH2PO4 1.2, CaCl2 2.5, NaHCO3 25, and glucose 5), gassed with 95% O2 / 5% CO2.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
Test antagonist (e.g., this compound bromide).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and carefully dissect the trachea. Place the trachea in cold, oxygenated Krebs-Henseleit solution. Clean the trachea of adhering connective tissue and cut it into 3-5 mm wide rings.
-
Mounting: Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Apply a resting tension of approximately 1.5 g to each ring and allow the tissue to equilibrate for at least 60 minutes. During this period, replace the bath solution every 15-20 minutes.
-
Contraction: After equilibration, induce a submaximal contraction of the tracheal rings by adding a fixed concentration of a muscarinic agonist like carbachol (e.g., 0.3 µM) to the organ bath.
-
Antagonist Addition: Once a stable contractile plateau is reached, add the antagonist (this compound) in a cumulative, concentration-dependent manner to determine its ability to relax the pre-contracted tissue. Record the relaxation response.
-
Schild Analysis (for pA2 determination):
-
Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) alone.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of the antagonist (this compound) for a predetermined time (e.g., 30-60 minutes).
-
In the presence of the antagonist, generate a new cumulative concentration-response curve for the agonist. The curve should be right-shifted.
-
Repeat this process with several different concentrations of the antagonist.
-
-
Data Analysis:
-
For Schild analysis, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) for each antagonist concentration.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Mandatory Visualizations
Signaling Pathways
Caption: M3 muscarinic receptor signaling pathway and its inhibition by this compound.
Experimental Workflows
Caption: Experimental workflow for a competitive radioligand binding assay.
Logical Relationships
Caption: Logical flow of this compound's mechanism of action leading to bronchodilation.
References
- 1. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qdcxjkg.com [qdcxjkg.com]
- 3. [Biochemical studies with this compound bromide. 2. Pharmacokinetics and metabolism in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 5. Treatment of adult asthma: controlled double-blind clinical trial of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound bromide. Dose-response and time-response study of a new anticholinergic bronchodilator drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound bromide (Ba253) on increased airway resistance induced by various agonists and antigen in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of this compound bromide and ipratropium bromide in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound bromide improves exercise performance in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of this compound bromide on exercise performance in patients with stable chronic obstructive pulmonary disease. A comparison of three different exercise tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of the bronchodilating effects of this compound bromide and fenoterol in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxitropium Bromide: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxitropium bromide is a synthetic quaternary ammonium compound, developed as a competitive antagonist of muscarinic acetylcholine receptors. Marketed under trade names such as Oxivent and Tersigan, it is utilized as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Administered via inhalation, this compound bromide exerts its therapeutic effect by blocking the action of acetylcholine on bronchial smooth muscle, leading to reduced bronchoconstriction and mucus secretion. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound bromide, intended for professionals in drug development and respiratory research.
Discovery and Development
This compound bromide was developed as part of research efforts to create more effective and longer-acting anticholinergic bronchodilators. It was patented in 1966 and received approval for medical use in 1983.[3] The rationale for its development was to provide a therapeutic agent that could effectively manage the symptoms of obstructive airway diseases, such as shortness of breath, wheezing, and coughing, thereby improving the quality of life for patients.[2] Clinical trials have demonstrated its efficacy in enhancing lung function and reducing exacerbations in patients with COPD.[2]
Synthesis of this compound Bromide
The synthesis of this compound bromide originates from the natural product norscopolamine. The process involves two primary synthetic steps.[3]
Synthesis Pathway
Caption: Synthesis of this compound Bromide from Norscopolamine.
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound bromide is not publicly available. However, the synthesis can be described in two conceptual stages:[3]
Step 1: N-ethylation of Norscopolamine
This initial step involves the alkylation of the secondary amine in norscopolamine with bromoethane to yield an N-ethyl intermediate.
-
Reactants: Norscopolamine, Bromoethane.
-
Reaction Type: Nucleophilic substitution (N-alkylation).
-
General Procedure: A solution of norscopolamine would be treated with bromoethane in a suitable organic solvent, likely in the presence of a base to neutralize the hydrobromic acid byproduct. The reaction would be monitored for completion, followed by workup and purification to isolate the N-ethyl intermediate.
Step 2: Quaternization with Bromomethane
The tertiary amine of the N-ethyl intermediate is then quaternized using bromomethane to form the final product, this compound bromide.
-
Reactants: N-ethyl intermediate, Bromomethane.
-
Reaction Type: Nucleophilic substitution (Quaternization).
-
General Procedure: The isolated N-ethyl intermediate would be dissolved in an appropriate solvent and treated with bromomethane. The quaternary ammonium salt, this compound bromide, would precipitate from the reaction mixture or be isolated after solvent removal. Purification would likely involve recrystallization.
Mechanism of Action
This compound bromide is a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with activity at the M1, M2, and M3 subtypes.[4] In the respiratory tract, acetylcholine released from parasympathetic nerves binds to these receptors on bronchial smooth muscle cells and submucosal glands, leading to bronchoconstriction and mucus secretion.[2]
By competitively inhibiting the binding of acetylcholine to these receptors, this compound bromide blocks the signaling cascade responsible for these effects. The primary therapeutic action is attributed to the blockade of M1 and M3 receptors on airway smooth muscle.[2][4]
Signaling Pathway
Caption: Muscarinic Receptor Signaling Pathway Inhibition.
Pharmacological Data
Binding Affinity
Pharmacokinetics
| Parameter | Value | Reference |
| Administration | Inhalation | [4] |
| Onset of Action | 15-30 minutes | [4] |
| Peak Effect | 1-2 hours | [4] |
| Duration of Action | Up to 7-9 hours | [4] |
| Systemic Absorption | Minimal | [4] |
| Metabolism | Minimal | [4] |
| Excretion | Primarily unchanged in urine | [4] |
Clinical Efficacy: Dose-Response Data
Clinical studies have demonstrated a dose-dependent improvement in lung function with inhaled this compound bromide.
| Dose (µg) | Effect on FEV1 | Patient Population | Reference |
| 20, 40, 100, 200, 400 | Significant improvement vs. placebo | COPD | [5] |
| 100, 200, 300 | Dose-dependent improvement | Chronic reversible airway obstruction | |
| 400-600 | Optimal dose for bronchodilation | Chronic bronchitis |
Experimental Protocols
Detailed experimental protocols for the pharmacological characterization of this compound bromide are often proprietary. However, standard assays used to evaluate such compounds are described below.
Competitive Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the Ki of this compound bromide for M1, M2, and M3 muscarinic receptors.
-
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest.
-
A suitable radioligand (e.g., [³H]-N-methylscopolamine).
-
Varying concentrations of unlabeled this compound bromide.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound bromide.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC50 value (concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
In Vitro Guinea Pig Ileum Contraction Assay (General Protocol)
This assay assesses the functional antagonism of a compound on smooth muscle contraction.
-
Objective: To evaluate the ability of this compound bromide to inhibit acetylcholine-induced smooth muscle contraction.
-
Materials:
-
Isolated segments of guinea pig ileum.
-
Tyrode's solution or Krebs-Henseleit solution.
-
Acetylcholine (agonist).
-
Varying concentrations of this compound bromide.
-
Organ bath with a force transducer.
-
-
Procedure:
-
Mount a segment of the guinea pig ileum in an organ bath containing oxygenated physiological salt solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
Generate a cumulative concentration-response curve to acetylcholine to establish a baseline contractile response.
-
Wash the tissue and incubate with a known concentration of this compound bromide for a set period.
-
Generate a second concentration-response curve to acetylcholine in the presence of this compound bromide.
-
The rightward shift of the concentration-response curve is used to determine the potency of this compound bromide as an antagonist.
-
Conclusion
This compound bromide is a well-established anticholinergic bronchodilator with a favorable pharmacokinetic profile for inhaled delivery. Its mechanism of action through competitive antagonism of muscarinic receptors, primarily M1 and M3, in the airways is well-understood. While detailed synthetic and binding affinity data are not fully available in the public literature, the information presented in this guide provides a solid foundation for researchers and drug development professionals working in the field of respiratory medicine. Further research into selective muscarinic antagonists continues to build upon the knowledge gained from compounds like this compound bromide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound Bromide used for? [synapse.patsnap.com]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 5. This compound bromide, a new anticholinergic bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Pharmacodynamics of Inhaled Oxitropium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxitropium bromide is a synthetically derived quaternary ammonium compound and a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1] Administered via inhalation, it induces bronchodilation by competitively inhibiting the binding of acetylcholine to M1, M2, and M3 muscarinic receptor subtypes in the airways. This action counteracts the bronchoconstrictor effects of vagal stimulation, leading to relaxation of airway smooth muscle and a reduction in mucus secretion. This technical guide provides an in-depth overview of the pharmacodynamics of inhaled this compound bromide, including its mechanism of action, receptor binding profile, functional antagonism, and dose-response relationships. Detailed methodologies for key in vitro and in vivo experiments are also presented to provide a comprehensive resource for researchers in the field of respiratory drug development.
Mechanism of Action
This compound bromide is a competitive antagonist at muscarinic acetylcholine receptors.[1] In the respiratory tract, acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on airway smooth muscle cells, triggering a signaling cascade that results in bronchoconstriction.[1] Acetylcholine also stimulates M3 receptors on submucosal glands, leading to mucus secretion. Additionally, M1 receptors on parasympathetic ganglia facilitate neurotransmission. This compound bromide, by blocking these M1 and M3 receptors, effectively inhibits these cholinergic effects, resulting in bronchodilation and reduced mucus production.[2] It also blocks M2 autoreceptors on presynaptic cholinergic nerve terminals, which can modulate acetylcholine release.[1]
Signaling Pathway of Muscarinic Acetylcholine M3 Receptor and its Antagonism by this compound Bromide
The binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, resulting in smooth muscle contraction and bronchoconstriction.[1] this compound bromide competitively binds to the M3 receptor, preventing acetylcholine from initiating this signaling pathway.
Receptor Binding Affinity and Functional Antagonism
Quantitative Data
| Parameter | Value | Tissue/System | Agonist | Reference |
| pA2 | Data not available | Guinea Pig Trachea | Acetylcholine |
Note: While the pA2 value for this compound bromide is a critical pharmacodynamic parameter, specific experimental values from publicly accessible literature could not be identified at the time of this review.
In Vitro Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a general method for determining the binding affinity (Ki) of this compound bromide for muscarinic receptor subtypes using a competitive radioligand binding assay.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound bromide for M1, M2, and M3 muscarinic receptors.
Materials:
-
Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, or M3).
-
Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).
-
This compound bromide.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., high concentration of atropine).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Prepare serial dilutions of this compound bromide in assay buffer.
-
In a 96-well plate, add a fixed concentration of radioligand ([³H]-NMS), the cell membrane preparation, and either assay buffer (for total binding), a competing non-labeled ligand (this compound bromide at various concentrations), or a high concentration of atropine (for non-specific binding).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound bromide by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
In Vitro Organ Bath Experiment for Functional Antagonism (Schild Analysis)
This protocol describes the determination of the pA2 value of this compound bromide in isolated guinea pig tracheal smooth muscle, a classic model for assessing bronchodilator activity.
Objective: To determine the pA2 value of this compound bromide against acetylcholine-induced contraction of guinea pig tracheal smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Carbogen gas (95% O₂ / 5% CO₂).
-
Acetylcholine.
-
This compound bromide.
-
Isolated organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Prepare tracheal ring segments (2-3 cartilage rings wide).
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the tissues to equilibrate under a resting tension of approximately 1 g for at least 60 minutes, with periodic washing.
-
Perform a cumulative concentration-response curve for acetylcholine to establish a baseline contractile response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a fixed concentration of this compound bromide for a predetermined period (e.g., 30-60 minutes).
-
Repeat the cumulative concentration-response curve for acetylcholine in the presence of this compound bromide.
-
Repeat steps 6-8 with increasing concentrations of this compound bromide.
-
Construct Schild plots by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of this compound bromide. The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
In Vivo Experimental Protocols
Animal Model of Acetylcholine-Induced Bronchoconstriction
This protocol provides a general framework for evaluating the protective effect of inhaled this compound bromide against acetylcholine-induced bronchoconstriction in anesthetized guinea pigs.
Objective: To assess the in vivo potency and duration of action of inhaled this compound bromide in preventing acetylcholine-induced bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Anesthetic (e.g., urethane).
-
Tracheal cannula.
-
Mechanical ventilator.
-
Aerosol delivery system (e.g., nebulizer or metered-dose inhaler with a spacer).
-
Pressure transducer to measure airway resistance.
-
Acetylcholine solution for intravenous administration.
-
This compound bromide for inhalation.
Procedure:
-
Anesthetize the guinea pig and cannulate the trachea for mechanical ventilation.
-
Monitor respiratory parameters, including airway resistance.
-
Administer a baseline intravenous challenge of acetylcholine to induce bronchoconstriction and measure the increase in airway resistance.
-
After the response returns to baseline, administer a single dose of inhaled this compound bromide via the aerosol delivery system.
-
At various time points after this compound bromide administration, re-challenge with the same dose of intravenous acetylcholine and measure the resulting bronchoconstriction.
-
The protective effect of this compound bromide is quantified as the percentage inhibition of the acetylcholine-induced increase in airway resistance compared to the baseline challenge.
-
The duration of action is determined by the time over which a significant protective effect is observed.
Dose-Response and Time-Course of Action
Clinical studies have established the dose-response relationship and the time-course of action for inhaled this compound bromide in patients with obstructive airway diseases.
Dose-Response Data from Clinical Trials
| Study Population | Doses Studied (MDI) | Key Findings | Reference |
| Chronic Partially Reversible Airway Obstruction | 100 µg, 200 µg, 300 µg | 200 µg and 300 µg were superior to 100 µg in improving FEV1. No significant difference between 200 µg and 300 µg. An appropriate dose appears to be 200 µg. | [3] |
| Asthma and Chronic Bronchitis | 200 µg (alone and in combination with fenoterol) | In patients with chronic bronchitis, the peak bronchodilator response to 200 µg this compound was equivalent to 400 µg fenoterol. | [4] |
| Study Population | Doses Studied (Nebulized) | Key Findings | Reference |
| Chronic Obstructive Pulmonary Disease (COPD) | 400 µg | Significantly increased FEV1 compared to placebo. | [5] |
Time-Course of Action
-
Onset of Action: The onset of bronchodilator effect is typically observed within 15 to 30 minutes after inhalation.[2]
-
Peak Effect: The peak bronchodilatory effect is generally reached between 1 to 2 hours post-administration.[1]
-
Duration of Action: The bronchodilator effect of this compound bromide is long-lasting, with a duration of action that can extend up to 7 to 9 hours.[1] One study noted that the forced expiratory volume in one second (FEV1) remained within 5 percent of the peak FEV1 for three hours.[3]
Conclusion
Inhaled this compound bromide is a well-characterized, non-selective muscarinic antagonist with established efficacy as a bronchodilator. Its pharmacodynamic profile is defined by its competitive antagonism at M1, M2, and M3 muscarinic receptors in the airways, leading to smooth muscle relaxation and reduced mucus secretion. The onset of action is relatively rapid, and it provides a prolonged duration of bronchodilation. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound bromide and other novel anticholinergic agents for the treatment of obstructive airway diseases. Further research to precisely quantify the binding affinities (Ki) and functional potencies (pA2) at each human muscarinic receptor subtype would provide a more complete understanding of its pharmacodynamic profile.
References
- 1. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
A Technical Guide to Oxitropium Bromide for Asthma and COPD Research
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxitropium bromide is a synthetic quaternary ammonium anticholinergic agent used as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Marketed under trade names such as Oxivent and Tersigan, it functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChR).[1][2] By blocking the action of acetylcholine on bronchial smooth muscle, this compound bromide leads to bronchodilation and a reduction in mucus secretion.[1][2] Administered via inhalation, it has a favorable pharmacokinetic profile characterized by localized action in the lungs and minimal systemic absorption, enhancing its safety profile.[2] Clinical research has demonstrated its efficacy in improving lung function and exercise tolerance in patients with COPD and in reducing symptoms in certain asthma patient populations.[1][3] Its synergistic effect when combined with β2-agonists has also been well-documented, offering a potent therapeutic strategy.[4][5] This document provides a comprehensive technical overview of this compound bromide, summarizing its mechanism of action, pharmacokinetic data, clinical efficacy, and key experimental protocols to support further research and development.
Mechanism of Action
This compound bromide exerts its therapeutic effect through competitive antagonism of muscarinic acetylcholine receptors in the respiratory tract.[2] The parasympathetic nervous system, via the vagus nerve, releases acetylcholine (ACh), which binds to M1 and M3 muscarinic receptors on airway smooth muscle and submucosal glands.[1][2][6] This binding initiates a signaling cascade that results in bronchoconstriction and mucus hypersecretion.[2]
This compound bromide, as a non-selective antagonist, blocks M1, M2, and M3 receptor subtypes.[2] Its primary therapeutic action stems from the blockade of M1 and M3 receptors, which directly inhibits the effects of ACh, leading to smooth muscle relaxation (bronchodilation) and reduced mucus secretion.[1] This action helps to clear the airways, improve airflow, and alleviate symptoms such as wheezing and shortness of breath.[1][2] Because it is a quaternary ammonium compound, it is poorly absorbed systemically, localizing its action to the lungs.[2]
Pharmacokinetic Profile
The pharmacokinetic profile of this compound bromide is defined by its delivery method and chemical structure, which together ensure targeted delivery to the airways and minimize systemic side effects.
| Parameter | Description | Source |
| Administration | Inhalation via metered-dose inhaler (MDI) or nebulizer.[1] | [1] |
| Onset of Action | Relatively rapid, occurring within 15 to 30 minutes post-inhalation.[2] | [1][2] |
| Peak Effect | Peak bronchodilatory effects are typically observed 1 to 2 hours after administration.[2] | [2] |
| Duration of Action | Long-lasting bronchodilatory effect, extending up to 7 to 9 hours.[2] | [2] |
| Absorption | As a quaternary ammonium compound, it is poorly lipid-soluble and minimally absorbed into systemic circulation from the lungs or gastrointestinal tract.[2] | [2] |
| Metabolism | Undergoes rapid hydrolysis after oral administration. Four hours post-dose, only 2-3% of the intact drug is found in urine, with 85% present as the hydrolyzed product.[7] | [7] |
| Excretion | Following inhalation, the majority of the dose is excreted in the feces (88%), with a smaller portion eliminated via renal excretion (10%).[7] | [7] |
Efficacy in Chronic Obstructive Pulmonary Disease (COPD)
Clinical studies have consistently shown that this compound bromide significantly improves lung function and exercise capacity in patients with stable COPD. It is considered an effective maintenance therapy for reducing exacerbations and improving quality of life.[1]
| Study Focus | Patient Population | This compound Dose | Key Outcomes & Results | Source |
| Exercise Performance | 38 males with stable COPD (FEV₁ = 40.8% predicted) | 400 µg (inhalation) | - FEV₁: Significantly increased vs. placebo. - Endurance Time: Increased by 19% (p < 0.001). - 6-Min Walk Distance: Increased by 1% (p < 0.05). | [3][8] |
| Exercise Capacity | 14 patients with stable COPD | 800 µg (inhalation) | - FEV₁: 1.01 L vs. 0.85 L for placebo (p < 0.001). - Max Workload: 94.0 W vs. 87.6 W for placebo (p < 0.01). - Max Minute Ventilation: 40.2 L/min vs. 36.8 L/min for placebo (p < 0.05). | [9] |
| Exacerbations in Patients with Heart Disease | 50 outpatients with COPD exacerbations and heart disease | 200 µg (MDI) | - FEV₁: Improved by 11.6% (p < 0.01) at 30 min post-inhalation. - FVC: Improved by 9.2%. | [10] |
| Dose-Response (Nebulized) | 12 patients with partially reversible COPD | 500, 1000, 1500, 2000 µg (nebulized) | - 1500 µg and 2000 µg doses produced a significantly greater increase in FEV₁ than 500 µg. - Significant bronchodilation (>15% FEV₁ rise) persisted for 6 hours after 1500 µg. | [11] |
Efficacy in Asthma
In asthma, the efficacy of this compound bromide can vary. While it demonstrates clear benefits in some patient subgroups, its bronchodilator response is generally less pronounced than that of β2-agonists.
| Study Focus | Patient Population | This compound Dose | Key Outcomes & Results | Source |
| Extrinsic Paroxysmal Asthma | 16 young adults with pollen hypersensitivity | 2 inhalations, 3x daily | - Clinical Scores: Significantly better than run-in values (p < 0.005) and placebo (p < 0.02). - RV/TLC Ratio: Significant improvement (p < 0.05). | [12] |
| Exercise-Induced Asthma (EIA) | 10 subjects with documented EIA | Not specified | - Totally blocked post-exercise bronchoconstriction in 7 of 10 patients. | [13] |
| Comparison with Fenoterol in EIA | 8 patients with EIA | 100 µg | - Less effective than fenoterol (400 µg) in protecting against EIA. Only 1 patient benefited from this compound, versus all 8 from fenoterol. | [14] |
| Comparison with Fenoterol (General Asthma) | 23 patients with stable asthma | 200 µg | - Peak bronchodilator response was approximately 30% of the response to fenoterol. | [4] |
Combination Therapy
The combination of this compound bromide with a short-acting β2-agonist (SABA) has been shown to produce a synergistic effect, resulting in superior bronchodilation compared to either agent alone.[15] This approach leverages two distinct mechanisms for relaxing airway smooth muscle.
| Study Focus | Patient Population | Treatment Arms | Key Outcomes & Results | Source |
| Dose-Response Combination | 23 asthma & 25 chronic bronchitis patients | - this compound 200 µg - Fenoterol 400 µg - this compound 200 µg + Fenoterol (100, 200, or 400 µg) | - Combination significantly increased the magnitude and duration of bronchodilation vs. monotherapy in both groups. - Optimal response with 200 µg this compound and ≥200 µg fenoterol. | [4] |
| Efficacy Comparison | 10 COPD & 10 asthma patients | - this compound 200 µg - Fenoterol 200 µg - Combination | - In both groups, the combination produced significantly greater bronchodilation than either drug alone. - In COPD, the duration of effect was prolonged with the combination (7 hours). | [5] |
| Dose- and Time-Response | 24 men with chronic airway obstruction | - this compound (100, 200, 300 µg) - Fenoterol 400 µg - this compound 200 µg + Fenoterol 400 µg | - Combination had a more rapid onset and greater peak effect than this compound alone. - this compound (200 µg) had a longer duration of action than fenoterol (3 hours vs. 1 hour). | [16] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols from key clinical trials.
Protocol: Crossover Trial in Extrinsic Asthma[13]
-
Objective: To evaluate the therapeutic effect of this compound bromide in adult patients with extrinsic paroxysmal asthma.
-
Design: A double-blind, placebo-controlled, crossover study with a run-in period.
-
Participants: 16 young adults with confirmed pollen hypersensitivity.
-
Methodology:
-
Run-in Period (3 weeks): Patients maintained a daily record of symptoms to establish baseline and confirm compliance.
-
Crossover Periods (3 weeks each): Patients were randomized to receive either this compound bromide or a matching placebo via a metered-dose inhaler. The dosage was 2 inhalations, administered 3 times daily.
-
Washout: A washout period was implemented between the two treatment phases.
-
Blinding: Both patients and medical staff were blind to the treatment allocation.
-
Endpoints:
-
Primary: Daily clinical symptom scores.
-
Secondary: Consumption of non-trial rescue medication, pulmonary function tests (flow rate, residual volume/total lung capacity ratio [RV/TLC]).
-
-
-
Statistical Analysis: Comparison of clinical scores and functional values between the run-in, placebo, and this compound treatment periods.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 3. The effects of this compound bromide on exercise performance in patients with stable chronic obstructive pulmonary disease. A comparison of three different exercise tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound bromide: an acute dose response study of a new anticholinergic drug in combination with fenoterol in asthma and chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the bronchodilator activities of this compound bromide, fenoterol, and their combination in patients with chronic obstructive pulmonary disease and bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiotropium Bromide in Chronic Obstructive Pulmonary Disease and Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Biochemical studies with this compound bromide. 2. Pharmacokinetics and metabolism in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. This compound bromide improves exercise performance in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bronchodilating effect of this compound bromide in heart disease patients with exacerbations of COPD: double-blind, randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-response study of this compound bromide inhaled as a nebulised solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of adult asthma: controlled double-blind clinical trial of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prevention of exercise-induced asthma by this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound bromide, ipratropium bromide and fenoterol in exercise-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. This compound bromide. Dose-response and time-response study of a new anticholinergic bronchodilator drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Preclinical Studies of Oxitropium: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxitropium bromide is a synthetic quaternary ammonium anticholinergic agent developed for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a bronchodilator, its therapeutic effect is primarily mediated by its action on muscarinic receptors in the airways. This technical guide provides an in-depth overview of the early preclinical studies of this compound, focusing on its pharmacodynamics, pharmacokinetics, and safety profile. The information is presented to aid researchers and professionals in understanding the foundational science of this compound.
Pharmacodynamics
This compound bromide functions as a competitive antagonist of acetylcholine at muscarinic receptors. Its primary mechanism of action involves the blockade of M1, M2, and M3 receptor subtypes in the parasympathetic nervous system, which leads to a reduction in bronchoconstriction and mucus secretion.[1][2]
Receptor Binding and Functional Activity
Table 1: Summary of Preclinical Pharmacodynamic Properties of this compound Bromide
| Parameter | Description | Animal Model | Key Findings |
| Receptor Binding | Competitive antagonist at muscarinic acetylcholine receptors (mAChR).[4] | Not specified | Acts on M1, M2, and M3 subtypes.[1] |
| In Vitro Activity | Inhibition of smooth muscle contraction. | Guinea Pig Trachea | Effectively inhibits acetylcholine-induced bronchoconstriction.[5] |
| In Vivo Activity | Bronchodilation and protection against bronchoconstrictor stimuli. | Guinea Pig | Strongly and persistently inhibits acetylcholine-induced increases in airway resistance.[4][5] Also prevents increases in resistance induced by histamine, serotonin, and leukotriene D4.[4] |
Signaling Pathway
This compound bromide exerts its effect by competitively inhibiting the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells. This action blocks the Gq protein-coupled signaling cascade, preventing the activation of phospholipase C (PLC), the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the ultimate release of intracellular calcium (Ca2+). The reduction in intracellular calcium levels leads to smooth muscle relaxation and bronchodilation.
Pharmacokinetics
The pharmacokinetic profile of this compound bromide is characterized by its local administration to the lungs via inhalation, which results in minimal systemic absorption.[3] This targeted delivery maximizes its therapeutic effect in the airways while reducing the potential for systemic side effects.
Table 2: Summary of Preclinical Pharmacokinetic Properties of this compound Bromide
| Parameter | Description | Animal Model | Key Findings |
| Absorption | Primarily administered via inhalation for local effect.[3] | Not specified | Due to its quaternary ammonium structure, systemic absorption from the lungs and gastrointestinal tract is minimal.[3] |
| Distribution | Localized to the airways. | Not specified | Limited systemic distribution.[3] |
| Metabolism | Expected to be minimal. | Not specified | Primarily excreted unchanged.[3] |
| Excretion | Primarily via the renal route for the small fraction that is systemically absorbed.[3] | Not specified | - |
In Vivo Efficacy Models
The primary preclinical model used to evaluate the efficacy of this compound bromide is the guinea pig model of bronchoconstriction.
Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
Experimental Protocol:
-
Animal Model: Male guinea pigs are typically used.
-
Anesthesia: Animals are anesthetized to allow for artificial ventilation and measurement of airway resistance.
-
Surgical Preparation: The trachea is cannulated for artificial ventilation and drug administration (if by inhalation). A jugular vein may be cannulated for intravenous administration of challenging agents.
-
Measurement of Airway Resistance: A pneumotachograph is used to measure changes in airway resistance.
-
Drug Administration: this compound bromide is administered via inhalation as an aerosol.
-
Challenge: Bronchoconstriction is induced by an intravenous injection of acetylcholine.
-
Data Analysis: The inhibitory effect of this compound bromide on the acetylcholine-induced increase in airway resistance is measured and compared to control groups.[5]
Toxicology
Detailed preclinical toxicology data, such as acute toxicity (LD50) values and findings from repeat-dose toxicity studies, are not extensively reported in publicly available literature. However, the low systemic absorption of inhaled this compound bromide suggests a favorable safety profile with a low potential for systemic adverse effects.
Table 3: Summary of Preclinical Toxicology Profile of this compound Bromide
| Study Type | Animal Model | Findings |
| Acute Toxicity | Not specified | Data not publicly available. |
| Repeat-Dose Toxicity | Not specified | Data not publicly available. |
| Genotoxicity | Not specified | Data not publicly available. |
| Carcinogenicity | Not specified | Data not publicly available. |
Conclusion
Early preclinical studies of this compound bromide established its profile as a potent, non-selective muscarinic antagonist with effective bronchodilatory properties. Its mechanism of action is well-characterized, involving the competitive inhibition of acetylcholine at muscarinic receptors in the airways. The pharmacokinetic profile, marked by local administration and minimal systemic absorption, underpins its favorable safety profile. While specific quantitative preclinical data on receptor binding affinities, in vitro potency, detailed pharmacokinetics, and toxicology are not widely published, the qualitative findings from in vivo models, particularly the guinea pig bronchoconstriction model, provided a strong rationale for its clinical development as an inhaled therapy for obstructive airway diseases. Further research to delineate the specific binding kinetics and a more detailed toxicological profile would provide a more complete preclinical picture of this compound.
References
In Vitro Characterization of Oxitropium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxitropium bromide is a synthetic quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] It is utilized as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the pharmacological properties of this compound bromide.
Mechanism of Action
This compound bromide exerts its therapeutic effect by competitively inhibiting the binding of acetylcholine to muscarinic receptors, with a notable interaction at the M1, M2, and M3 subtypes.[1] In the airways, the parasympathetic nervous system releases acetylcholine, which binds to M3 muscarinic receptors on bronchial smooth muscle cells, triggering a signaling cascade that leads to muscle contraction and bronchoconstriction. By blocking these receptors, this compound bromide prevents this contraction, resulting in bronchodilation and improved airflow.[1]
M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle
The primary mechanism of action of this compound bromide in the airways involves the antagonism of the M3 muscarinic receptor signaling pathway in smooth muscle cells. The binding of acetylcholine to the M3 receptor initiates a cascade of intracellular events culminating in muscle contraction.
Caption: M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.
Data Presentation
Quantitative in vitro data is essential for a thorough characterization of this compound bromide's pharmacological profile. This includes its binding affinity for various muscarinic receptor subtypes and its functional potency as an antagonist.
Table 1: Muscarinic Receptor Binding Affinity of this compound Bromide
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| M1 | ||||
| M2 | ||||
| M3 | ||||
| M4 | ||||
| M5 |
Table 2: Functional Antagonism of this compound Bromide
| Assay Type | Tissue/Cell Line | Agonist | Parameter | Value | Reference |
| Isolated Tissue Contractility | Guinea Pig Trachea | Acetylcholine/Carbachol | pA₂ | ||
| Second Messenger Assay | CHO-M3 cells | Acetylcholine/Carbachol | IC₅₀ (nM) |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize muscarinic receptor antagonists like this compound bromide.
Radioligand Binding Assay for Receptor Affinity (Kᵢ)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Experimental Workflow for Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the muscarinic receptor subtype of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of this compound bromide. Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled antagonist).
-
Incubation: Incubate the plates at a controlled temperature for a sufficient period to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Isolated Tissue Contractility Assay (Schild Analysis for pA₂)
This functional assay determines the potency of a competitive antagonist by measuring its ability to inhibit the contractile response of an isolated tissue to an agonist.
Protocol:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings and suspend them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Equilibration: Allow the tracheal rings to equilibrate under a resting tension for a specified period, with periodic washing.
-
Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for a contractile agonist such as acetylcholine or carbachol.
-
Antagonist Incubation: Wash the tissues and incubate them with a known concentration of this compound bromide for a predetermined time to allow for equilibrium.
-
Agonist Concentration-Response Curve (in the presence of Antagonist): Repeat the cumulative agonist concentration-response curve in the presence of this compound bromide.
-
Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with several different concentrations of this compound bromide.
-
Data Analysis (Schild Plot): For each concentration of this compound bromide, calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist). A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. For a competitive antagonist, this plot should be linear with a slope of 1. The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2, is determined from the x-intercept of the regression line.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the functional activity of Gq-coupled receptors, such as the M3 receptor, by quantifying the accumulation of a downstream second messenger, inositol phosphate.
Protocol:
-
Cell Culture: Culture a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-M3 cells) in appropriate media.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere and grow.
-
Labeling (Optional but common): Incubate the cells with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.
-
Assay Buffer and Antagonist Incubation: Replace the medium with a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates. Add varying concentrations of this compound bromide and incubate.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the M3 receptors and initiate the production of inositol phosphates.
-
Lysis and IP Separation: Stop the reaction by lysing the cells. Separate the total inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of inositol phosphate accumulation against the logarithm of the this compound bromide concentration to generate an inhibition curve. The IC₅₀ value, representing the concentration of this compound bromide that inhibits 50% of the agonist-induced IP accumulation, can then be determined.
Conclusion
The in vitro characterization of this compound bromide through these and similar assays provides a comprehensive understanding of its pharmacological profile. By determining its binding affinity, functional potency, and selectivity, researchers and drug developers can better predict its clinical efficacy and safety profile as a bronchodilator. The detailed protocols provided in this guide serve as a foundation for the robust in vitro evaluation of this compound bromide and other muscarinic receptor antagonists.
References
Methodological & Application
Application Notes and Protocols for In Vivo Animal Models of Oxitropium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxitropium bromide is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, and M3).[1] Its primary clinical application is as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] By blocking the effects of acetylcholine on airway smooth muscle, this compound bromide leads to bronchodilation, reduced mucus secretion, and alleviation of respiratory symptoms.[1][3] This document provides detailed application notes and protocols for the use of this compound bromide in various in vivo animal models relevant to the study of these respiratory diseases.
Mechanism of Action
This compound bromide is a non-selective muscarinic receptor antagonist, though its therapeutic effects in the airways are primarily mediated through the blockade of M3 receptors on smooth muscle cells.[4] Activation of M3 receptors by acetylcholine, released from parasympathetic nerves, triggers a signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and subsequent release of intracellular calcium (Ca2+), leading to smooth muscle contraction.[5][6] this compound bromide competitively inhibits acetylcholine binding to M3 receptors, thereby preventing this cascade and promoting bronchodilation.[1]
// Nodes ACh [label="Acetylcholine (ACh)"]; M3R [label="Muscarinic M3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound Bromide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq Protein"]; PLC [label="Phospholipase C (PLC)"]; PIP2 [label="PIP2"]; IP3 [label="Inositol Trisphosphate (IP3)"]; DAG [label="Diacylglycerol (DAG)"]; ER [label="Endoplasmic Reticulum"]; Ca2 [label="Intracellular Ca2+ Release"]; Contraction [label="Airway Smooth Muscle Contraction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Relaxation [label="Bronchodilation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ACh -> M3R [label="Binds to"]; this compound -> M3R [label="Blocks", color="#EA4335", style=dashed, arrowhead=tee]; M3R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to IP3R"]; ER -> Ca2 [label="Stimulates"]; Ca2 -> Contraction [label="Leads to"]; this compound -> Relaxation [label="Promotes", style=bold, color="#34A853"]; }
Caption: Signaling pathway of this compound bromide in airway smooth muscle.In Vivo Animal Models
Guinea Pig Models
Guinea pigs are a well-established model for studying bronchoconstriction and asthma due to the anatomical and physiological similarities of their airways to humans.
This model is used to evaluate the direct bronchodilator effects of this compound bromide against various bronchoconstrictor agents.
Experimental Protocol:
-
Animals: Male Hartley guinea pigs (300-400 g).
-
Anesthesia: Urethane (1.5 g/kg, i.p.).
-
Surgical Preparation:
-
Tracheostomy is performed, and the animal is connected to a small animal ventilator.
-
The jugular vein is cannulated for intravenous administration of agonists.
-
A pressure transducer is connected to a side arm of the tracheal cannula to measure pulmonary inflation pressure, as an index of airway resistance.
-
-
Drug Administration:
-
This compound bromide is administered via inhalation using a nebulizer connected to the ventilator's air intake. Doses can range from 1 to 100 µg/kg.
-
After a stabilization period (e.g., 10-15 minutes), a bronchoconstrictor agonist is administered intravenously.
-
-
Agonists:
-
Acetylcholine (ACh): 5-20 µg/kg, i.v.
-
Histamine: 2-10 µg/kg, i.v.
-
Serotonin: 2-10 µg/kg, i.v.
-
Leukotriene D4 (LTD4): 0.5-2 µg/kg, i.v.
-
-
Outcome Measures: The increase in pulmonary inflation pressure following agonist challenge is measured. The inhibitory effect of this compound bromide is calculated as the percentage reduction in the agonist-induced increase in inflation pressure.
Data Presentation:
| Agonist | This compound Bromide Pre-treatment | Outcome | Reference |
| Acetylcholine | Inhalation | Strong and persistent inhibition of induced airway resistance | [2] |
| Histamine | Inhalation | Prevention of induced airway resistance | [2] |
| Serotonin | Inhalation | Prevention of induced airway resistance | [2] |
| Leukotriene D4 | Inhalation | Prevention of induced airway resistance | [2] |
// Nodes Animal [label="Guinea Pig"]; Anesthesia [label="Anesthesia"]; Surgery [label="Tracheostomy & Cannulation"]; Ventilation [label="Mechanical Ventilation"]; Drug_Admin [label="this compound Bromide (Inhalation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Agonist_Challenge [label="Agonist Challenge (i.v.)\n(ACh, Histamine, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="Measure Pulmonary Inflation Pressure"]; Analysis [label="Data Analysis\n(% Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Animal -> Anesthesia; Anesthesia -> Surgery; Surgery -> Ventilation; Ventilation -> Drug_Admin; Drug_Admin -> Agonist_Challenge; Agonist_Challenge -> Measurement; Measurement -> Analysis; }
Caption: Experimental workflow for agonist-induced bronchoconstriction.This model mimics the allergic inflammation and airway hyperresponsiveness characteristic of human asthma.
Experimental Protocol:
-
Animals: Male Dunkin-Hartley guinea pigs (200-250 g).
-
Sensitization:
-
Day 0: Intraperitoneal (i.p.) and subcutaneous (s.c.) injections of 0.5 ml of a suspension containing 100 µg ovalbumin (OVA) and 100 mg aluminum hydroxide in saline.
-
Day 7: A booster injection is given as described for Day 0.
-
-
Challenge:
-
Day 21: Animals are placed in a whole-body plethysmography chamber and exposed to an aerosol of 0.1% OVA in saline for 15 seconds.
-
-
Drug Administration: this compound bromide can be administered via inhalation (e.g., 30 minutes before OVA challenge) or other routes depending on the study design.
-
Outcome Measures:
-
Airway Hyperresponsiveness (AHR): Assessed by measuring the bronchoconstrictor response to inhaled histamine or methacholine before and 24 hours after OVA challenge.
-
Bronchoalveolar Lavage (BAL): Performed 24-48 hours after challenge to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Lungs are collected for histological examination of inflammatory cell infiltration and mucus hypersecretion.
-
Data Presentation:
While specific data for this compound bromide in this model is limited, studies with the similar anticholinergic tiotropium bromide have shown significant reductions in inflammatory cell influx and airway remodeling.[7]
| Treatment Group | Total Cells (x10^5/ml BALF) | Eosinophils (x10^4/ml BALF) | Neutrophils (x10^4/ml BALF) | Lymphocytes (x10^4/ml BALF) | Reference |
| Saline Control | Data not available | Data not available | Data not available | Data not available | |
| OVA Challenge | Data not available | Data not available | Data not available | Data not available | |
| OVA + this compound | Data not available | Data not available | Data not available | Data not available |
Note: The table is provided as a template. Specific quantitative data for this compound bromide in this model requires further investigation.
Mouse Models
Mouse models are widely used in asthma and COPD research due to the availability of genetic strains and immunological reagents. While data for this compound bromide in mouse models is scarce, protocols for similar anticholinergics like tiotropium bromide can be adapted.
This model is used to study the chronic inflammation and airway remodeling associated with COPD.
Experimental Protocol:
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Exposure: Mice are exposed to mainstream cigarette smoke from several cigarettes per day, for 5 days a week, over a period of 4 to 12 weeks.[8][9] A whole-body exposure system is typically used.
-
Drug Administration: this compound bromide can be administered via inhalation or intranasally before each cigarette smoke exposure.
-
Outcome Measures:
-
BAL Fluid Analysis: Total and differential cell counts (neutrophils, macrophages), and cytokine levels (e.g., TNF-α, IL-6, KC).
-
Lung Histology: Assessment of inflammatory cell infiltration, emphysema (mean linear intercept), and goblet cell hyperplasia.
-
Lung Function: Measurement of airway hyperresponsiveness to methacholine.
-
Data Presentation (Hypothetical based on Tiotropium Data):
| Treatment Group | Neutrophils in BALF (x10^4) | TNF-α in BALF (pg/ml) | IL-6 in BALF (pg/ml) | Reference (for Tiotropium) |
| Air Control | ~1 | <50 | <20 | [8] |
| Cigarette Smoke | ~10 | ~200 | ~150 | [8] |
| CS + this compound | - | - | - | - |
Note: This table is illustrative. Quantitative data for this compound bromide in this model is needed.
This is a common model to study the mechanisms of allergic airway inflammation.
Experimental Protocol:
-
Animals: BALB/c mice (6-8 weeks old).
-
Sensitization:
-
Day 0 and 14: Intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.
-
-
Challenge:
-
Days 24, 25, and 26: Mice are challenged with an aerosol of 1% OVA in saline for 30 minutes.
-
-
Drug Administration: this compound bromide can be administered intranasally or via inhalation prior to each OVA challenge.
-
Outcome Measures:
-
AHR: Measured 24 hours after the final challenge using whole-body plethysmography in response to increasing concentrations of methacholine.
-
BAL Fluid Analysis: Total and differential cell counts (especially eosinophils) and Th2 cytokine levels (IL-4, IL-5, IL-13).
-
Lung Histology: Eosinophil infiltration, mucus production (PAS staining), and airway remodeling.
-
Serum IgE: Measurement of OVA-specific IgE levels.
-
Data Presentation (Template):
| Treatment Group | Eosinophils in BALF (x10^4) | IL-4 in BALF (pg/ml) | Mucus Score | AHR (Penh) | Reference |
| Saline Control | |||||
| OVA Challenge | |||||
| OVA + this compound |
Note: This table serves as a template for data presentation. Specific experimental data for this compound bromide in this model is required.
// Nodes Animal [label="Mouse or Guinea Pig"]; Sensitization [label="Sensitization\n(Ovalbumin + Adjuvant)"]; Challenge [label="Aerosol Challenge\n(Ovalbumin)"]; Treatment [label="this compound Bromide Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcomes [label="Outcome Measures:\n- Airway Hyperresponsiveness\n- BALF Cell Counts\n- Lung Histology\n- Cytokine/IgE Levels", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Animal -> Sensitization; Sensitization -> Challenge; Challenge -> Treatment [style=dashed, label="Pre-treatment"]; Treatment -> Outcomes; Challenge -> Outcomes; }
Caption: General workflow for an ovalbumin-induced allergic asthma model.Conclusion
This compound bromide is a valuable tool for in vivo studies of respiratory diseases. The guinea pig models of agonist-induced bronchoconstriction and allergic asthma are particularly well-suited for investigating its bronchodilator and potential anti-inflammatory effects. While direct in vivo data for this compound bromide in mouse models is less prevalent, established protocols for similar anticholinergic drugs provide a strong foundation for future research. The detailed protocols and data presentation templates provided in these application notes are intended to guide researchers in designing and executing robust in vivo studies to further elucidate the therapeutic potential of this compound bromide. Further research is warranted to generate more quantitative data on the efficacy of this compound bromide in these models and to explore its effects on downstream signaling pathways in more detail.
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. Effect of this compound bromide (Ba253) on increased airway resistance induced by various agonists and antigen in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of long term treatment with this compound bromide on airway secretion in chronic bronchitis and diffuse panbronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for Investigating Oxitropium in Airway Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxitropium bromide is a short-acting anticholinergic bronchodilator utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] As a quaternary ammonium congener of hyoscine, its primary mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors (M1 and M3) in the smooth muscles of the respiratory tract.[1] This action leads to bronchodilation and a reduction in mucus secretion, thereby alleviating symptoms such as wheezing and shortness of breath. While the bronchodilatory effects of this compound are well-documented, its direct anti-inflammatory properties are less characterized compared to other anticholinergics like tiotropium.
These application notes provide an overview of the current understanding of this compound's role in airway inflammation and offer detailed protocols to guide researchers in investigating its potential anti-inflammatory effects.
Mechanism of Action
This compound bromide is a non-selective muscarinic receptor antagonist. In the airways, acetylcholine is a key neurotransmitter that, upon binding to M3 muscarinic receptors on airway smooth muscle cells, triggers bronchoconstriction. By blocking these receptors, this compound prevents this effect. Furthermore, acetylcholine can stimulate mucus secretion from submucosal glands via M3 receptors. This compound's antagonism of these receptors contributes to a reduction in mucus production, a common feature in chronic inflammatory airway diseases.[1]
While direct evidence for this compound's anti-inflammatory effects is limited, the therapeutic class of anticholinergics is increasingly being investigated for such properties. It is hypothesized that by blocking muscarinic receptors on various cells in the airways, including epithelial and immune cells, these agents may modulate inflammatory signaling pathways.
Quantitative Data on this compound's Effects
Direct quantitative data on the anti-inflammatory effects of this compound are scarce in published literature. However, one study provides clinical data on its impact on a key feature of airway inflammation: mucus hypersecretion.
| Parameter | Study Population | Treatment | Duration | Outcome | Reference |
| Sputum Production | Patients with chronic bronchitis and diffuse panbronchiolitis (n=17) | This compound bromide (200 µg, three times daily via metered-dose inhaler) | 8 weeks | Significant decrease in mean sputum production from 61 g/day to 42 g/day . | [1][2] |
| Sputum Solid Composition | Patients with chronic bronchitis and diffuse panbronchiolitis (n=17) | This compound bromide (200 µg, three times daily via metered-dose inhaler) | 8 weeks | Significant increase from 2.52% to 3.12%. | [1][2] |
| Sputum Elastic Modulus | Patients with chronic bronchitis and diffuse panbronchiolitis (n=17) | This compound bromide (200 µg, three times daily via metered-dose inhaler) | 8 weeks | Significant increase, suggesting a change in mucus properties. | [1][2] |
Experimental Protocols
The following protocols are adapted from established methodologies used to study the anti-inflammatory effects of other inhaled anticholinergics, such as tiotropium, and can be applied to investigate this compound.
In Vitro Studies
1. Protocol for Assessing the Effect of this compound on Cytokine Release from Human Bronchial Epithelial Cells
-
Objective: To determine if this compound can inhibit the release of pro-inflammatory cytokines from airway epithelial cells stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Materials:
-
Human bronchial epithelial cell line (e.g., BEAS-2B)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound bromide
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for target cytokines (e.g., IL-6, IL-8)
-
96-well cell culture plates
-
-
Procedure:
-
Cell Culture: Culture BEAS-2B cells in supplemented medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound bromide (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.
-
Include a vehicle control (medium only).
-
-
Stimulation: After pre-treatment, add LPS (e.g., 1 µg/mL) to the wells (except for the negative control wells) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
Analysis: Measure the concentration of IL-6 and IL-8 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Expected Outcome: A dose-dependent reduction in the levels of IL-6 and IL-8 in the supernatants of cells pre-treated with this compound would suggest an anti-inflammatory effect.
In Vivo Studies
2. Protocol for Evaluating the Effect of this compound in a Mouse Model of LPS-Induced Airway Inflammation
-
Objective: To assess the ability of this compound to reduce airway inflammation in a well-established mouse model.
-
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
This compound bromide
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Inhalation chamber or nebulizer
-
Equipment for bronchoalveolar lavage (BAL)
-
Hemocytometer or automated cell counter
-
Cytospin and slides
-
Staining reagents (e.g., Diff-Quik)
-
ELISA kits for murine cytokines (e.g., TNF-α, IL-6)
-
-
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into four groups:
-
Group 1: Saline control (inhaled saline + intranasal saline)
-
Group 2: LPS control (inhaled saline + intranasal LPS)
-
Group 3: this compound + LPS (inhaled this compound + intranasal LPS)
-
Group 4: this compound control (inhaled this compound + intranasal saline)
-
-
Treatment:
-
Administer this compound (e.g., 1 mg/mL) or saline via inhalation for 30 minutes.
-
-
Induction of Inflammation: One hour after treatment, lightly anesthetize the mice and instill LPS (e.g., 10 µg in 50 µL saline) intranasally. The control group receives intranasal saline.
-
Endpoint: 24 hours after LPS instillation, euthanize the mice.
-
Bronchoalveolar Lavage (BAL):
-
Cannulate the trachea and lavage the lungs with 1 mL of sterile saline three times.
-
Pool the BAL fluid (BALF) and keep it on ice.
-
-
Cell Analysis:
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides, stain with Diff-Quik, and perform a differential cell count (macrophages, neutrophils, lymphocytes, eosinophils).
-
-
Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the cell-free BALF supernatant by ELISA.
-
-
Expected Outcome: A significant reduction in the total number of inflammatory cells (particularly neutrophils) and the levels of pro-inflammatory cytokines in the BALF of the this compound-treated group compared to the LPS control group would indicate an in vivo anti-inflammatory effect.
Conclusion and Future Directions
This compound bromide is an effective bronchodilator with a well-established mechanism of action. While its anti-inflammatory properties are not as extensively studied as those of other anticholinergics, the provided protocols offer a framework for researchers to investigate these potential effects. Future studies should focus on elucidating the specific signaling pathways that may be modulated by this compound in inflammatory cells and on conducting preclinical and clinical studies to quantify its impact on a broader range of inflammatory markers. Such research will be crucial in further defining the therapeutic role of this compound in the management of chronic inflammatory airway diseases.
References
Application Notes and Protocols for HPLC Analysis of Oxitropium Bromide
These application notes provide detailed methodologies for the quantitative analysis of Oxitropium bromide and the determination of its related substances using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The protocols are intended for researchers, scientists, and drug development professionals.
Stability-Indicating HPLC Assay of this compound Bromide
This method is designed for the quantitative determination of this compound bromide in bulk drug substance and to monitor its stability under various stress conditions.
Chromatographic Conditions
| Parameter | Value |
| Column | XBridge C18 (150 mm × 4.6 mm, 3.5 µm)[1] |
| Mobile Phase | Phosphate-buffer/acetonitrile (85/15, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Detection Wavelength | 210 nm[1] |
| Column Temperature | 25 °C[1] |
| Run Time | 10 minutes[1] |
Experimental Protocol
a. Mobile Phase Preparation:
-
Prepare a suitable phosphate buffer.
-
Mix the phosphate buffer and acetonitrile in a ratio of 85:15 (v/v).
-
Degas the mobile phase prior to use.
b. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound bromide reference standard.
-
Dissolve in the mobile phase to obtain a known concentration.
c. Sample Solution Preparation:
-
Accurately weigh a suitable amount of the this compound bromide sample.
-
Dissolve in the mobile phase to achieve a concentration similar to the standard solution.
d. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for the this compound bromide peak.
-
Calculate the content of this compound bromide in the sample by comparing the peak area with that of the standard.
HPLC Method for Determination of Related Substances of this compound Bromide
This method is suitable for the separation and quantification of known and unknown impurities in this compound bromide.
Chromatographic Conditions
| Parameter | Value |
| Column | Inertsil ODS-4 (250 mm × 4.6 mm, 5 µm)[1] |
| Mobile Phase | Gradient elution of phosphate-buffer/acetonitrile mixture[1] |
| Flow Rate | 1.2 mL/min[1] |
| Injection Volume | 50 µL[1][2] |
| Detection Wavelength | 210 nm[1][2] |
| Column Temperature | 15 °C[1] |
| Run Time | 60 minutes[1] |
Experimental Protocol
a. Mobile Phase Preparation:
-
Prepare a phosphate buffer and acetonitrile.
-
A gradient elution program should be established to ensure the separation of all related substances. The specific gradient was not detailed in the provided information but would typically involve increasing the proportion of acetonitrile over the run time.
b. Test Solution Preparation:
-
Dissolve 75.0 mg of the substance to be examined in the mobile phase.[2]
-
Dilute to 50.0 mL with the mobile phase.[2]
-
Dilute 5.0 mL of this solution to 50.0 mL with the mobile phase.[2]
c. Reference Solution Preparation (Example for Impurity B):
-
Dissolve 7.5 mg of this compound bromide impurity B CRS in the mobile phase and dilute to 50.0 mL.[2]
-
Further dilutions are made to achieve the required concentration for quantification.[2]
d. System Suitability:
-
The European Pharmacopoeia specifies a resolution of a minimum of 1.6 between the peaks for impurity B and this compound bromide.[2]
e. Chromatographic Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the test solution and reference solutions.
-
Record the chromatograms and identify the peaks of related substances based on their retention times relative to the main peak.
-
Quantify the impurities by comparing their peak areas to the peak areas of the corresponding reference standards or using the principle of external standardization.
UPLC Assay for Simultaneous Determination of this compound Bromide and Formoterol Fumarate
This rapid UPLC method is designed for the simultaneous quantification of this compound bromide and Formoterol fumarate in pressurized metered-dose inhaler products.[3][4]
Chromatographic Conditions
| Parameter | Value |
| Column | C18 (50 × 2.1 mm, 1.7 µm) UPLC column with ethylene-bridged-hybrid technology[3] |
| Mobile Phase | 0.07 M KH2PO4 buffer and acetonitrile (80:20, v/v)[3] |
| Flow Rate | 0.6 mL/min[3][4] |
| Injection Volume | 10 µL[3][4] |
| Detection Wavelength | 210 nm[3][4] |
| Column Temperature | 25°C[3][4] |
| Run Time | 2 minutes[3][4] |
Quantitative Data Summary
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| This compound Bromide | 0.5 | 0.03 - 14.8 | 0.009 | 0.026 | 96.3 |
| Formoterol Fumarate | 1.0 | 0.01 - 0.88 | 0.003 | 0.009 | 97.2 |
| Data sourced from[3][4] |
Experimental Protocol
a. Mobile Phase Preparation:
-
Prepare a 0.07 M potassium dihydrogen phosphate (KH2PO4) buffer.[3]
-
Mix the buffer with acetonitrile in an 80:20 (v/v) ratio.[3]
-
The mobile phase is also used as the solvent.[3]
-
Degas the mobile phase before use.
b. Standard Solution Preparation:
-
Prepare stock solutions of this compound bromide and Formoterol fumarate dihydrate reference standards in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solutions to cover the linearity range.
c. Sample Preparation (from pMDI):
-
The specific extraction procedure from the inhaler is not detailed in the provided information but would typically involve actuating a defined number of doses into a solvent (the mobile phase in this case) and diluting to the appropriate concentration.
d. Chromatographic Procedure:
-
Equilibrate the UPLC system with the mobile phase.
-
Inject the calibration standards and sample solutions.
-
Record the chromatograms and measure the peak areas.
-
Construct calibration curves and determine the concentrations of this compound bromide and Formoterol fumarate in the samples.
Visualizations
Experimental Workflow for HPLC Analysis of this compound Bromide
Caption: General workflow for the HPLC analysis of this compound bromide.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. nhathuocngocanh.com [nhathuocngocanh.com]
- 3. Simultaneous UPLC Assay for this compound Bromide and Formoterol Fumarate Dihydrate in Pressurized Metered Dose Inhaler Products for Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cell-Based Assays to Determine Oxitropium Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxitropium bromide is a potent anticholinergic agent utilized as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its therapeutic effect is primarily mediated through the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype located on airway smooth muscle. Blockade of these Gq protein-coupled receptors (GPCRs) inhibits acetylcholine-induced bronchoconstriction.
These application notes provide detailed protocols for three common cell-based functional assays to quantify the efficacy of this compound bromide: a Calcium Flux Assay, a cAMP Assay, and a Reporter Gene Assay. These assays are essential tools in the drug discovery and development process for characterizing the potency and mechanism of action of muscarinic receptor antagonists.
Mechanism of Action: M3 Muscarinic Receptor Signaling
This compound acts as a competitive antagonist at the M3 muscarinic receptor. In its natural state, the binding of acetylcholine (ACh) to the M3 receptor activates a cascade of intracellular events. The M3 receptor is coupled to the Gq class of G proteins. Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key factor in smooth muscle contraction. This compound, by blocking the binding of ACh, prevents this signaling cascade, thereby inhibiting the downstream cellular response.
Application Notes and Protocols for Receptor Binding Affinity Studies of Oxitropium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxitropium bromide is a synthetic anticholinergic agent utilized as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its therapeutic effect is mediated through the competitive antagonism of acetylcholine at muscarinic receptors in the smooth muscle of the respiratory tract.[1] Understanding the receptor binding affinity of this compound is crucial for elucidating its mechanism of action, optimizing drug design, and developing more selective therapeutic agents. These application notes provide a comprehensive overview of the receptor binding profile of this compound, detailed protocols for its characterization, and a visual representation of the relevant signaling pathways.
Receptor Binding Profile of this compound
This compound bromide is a non-selective muscarinic antagonist, targeting M1, M2, and M3 receptor subtypes with reportedly equal affinity.[1] This non-selective profile means it blocks the actions of acetylcholine at these different receptor subtypes, which are involved in various physiological processes. In the airways, antagonism of M3 receptors on smooth muscle cells leads to bronchodilation, while blockade of M1 receptors in parasympathetic ganglia can also contribute to this effect.[3] The interaction with M2 autoreceptors on cholinergic nerve endings, which normally inhibit acetylcholine release, is also blocked by non-selective antagonists.[3]
Data Presentation: Receptor Binding Affinity of this compound
While this compound is established as a non-selective muscarinic antagonist, specific quantitative binding affinity data (Kᵢ, IC₅₀) across the different receptor subtypes are not consistently reported in publicly available literature. The table below summarizes the known binding characteristics of this compound.
| Receptor Subtype | Ligand | Binding Affinity (Kᵢ) | Comments |
| Muscarinic M1 | This compound | Not specified | Non-selective antagonist |
| Muscarinic M2 | This compound | Not specified | Non-selective antagonist |
| Muscarinic M3 | This compound | Not specified | Non-selective antagonist |
Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
The following protocols describe standard radioligand binding assays to determine the receptor binding affinity of this compound for muscarinic M1, M2, and M3 receptors. These are generalized protocols and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: Membrane Preparation from Cells Expressing Muscarinic Receptors
-
Cell Culture: Culture cells stably or transiently expressing the human M1, M2, or M3 muscarinic receptor subtype in appropriate cell culture flasks.
-
Harvesting: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Disruption: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the pellet in fresh homogenization buffer. Repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4) to a desired protein concentration (determined by a protein assay such as the Bradford assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Radioligand Competition Binding Assay
-
Assay Setup: Perform the assay in a 96-well plate format.
-
Reagents:
-
Radioligand: A suitable radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), at a concentration close to its Kₑ value.
-
Test Compound: this compound bromide at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).
-
Membrane Preparation: Thawed membrane preparation from Protocol 1.
-
-
Incubation:
-
To each well, add the assay buffer, the radioligand, and either the test compound (this compound) or the non-specific binding control.
-
Initiate the binding reaction by adding the membrane preparation.
-
The final assay volume is typically 200 µL.
-
-
Incubation Conditions: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours), with gentle shaking.
-
Termination of Binding: Rapidly terminate the incubation by vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.
-
Scintillation Counting:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of a competing ligand).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the M1, M2, and M3 muscarinic receptors, which are the targets of this compound.
Experimental Workflow
The following diagram outlines the general workflow for a radioligand competition binding assay.
References
Inhalation Delivery of Oxitropium Bromide in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxitropium bromide is a potent anticholinergic agent and a non-selective muscarinic receptor antagonist used as a bronchodilator.[1] It functions by competitively inhibiting the binding of acetylcholine to M1, M2, and M3 muscarinic receptors in the smooth muscles of the respiratory tract, leading to bronchodilation.[1] This document provides detailed application notes and protocols for the inhalation delivery of this compound bromide to rodents, a critical step in the preclinical evaluation of its therapeutic potential for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. The following sections will cover various delivery techniques, experimental protocols, and relevant data to guide researchers in designing and executing their studies.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound bromide exerts its bronchodilatory effects by blocking the action of acetylcholine at muscarinic receptors on airway smooth muscle. This inhibition prevents the increase in intracellular calcium levels that typically follows acetylcholine binding, thereby preventing smooth muscle contraction.[1]
Figure 1: this compound's Mechanism of Action.
Quantitative Data Summary
Due to the limited availability of public domain data on the inhalation of this compound bromide specifically in rodents, the following tables include data extrapolated from human studies or from studies with the structurally and functionally similar anticholinergic agent, ipratropium bromide, in rodents. This information is intended to serve as a guiding reference.
| Parameter | Value | Species | Delivery Method | Source |
| Efficacy (Bronchoprotection) | ||||
| ED₅₀ vs. Methacholine Challenge | 0.1 µg/kg (deposited dose) | Mouse | Nose-Only Inhalation | [2] |
| Aerosol Characteristics | ||||
| Mass Median Aerodynamic Diameter (MMAD) | 1.7 µm | - | Jet Nebulizer | [2] |
| Geometric Standard Deviation (GSD) | 1.5 | - | Jet Nebulizer | [2] |
| Optimal Particle Size for Rodent Lung Deposition | 0.5 - 3.0 µm | Rodents | General Inhalation | [3][4] |
| Pharmacokinetics (Ipratropium Bromide) | ||||
| Half-life (intravenous) | ~1.6 hours | Human | Intravenous | [5] |
| Systemic Absorption (nebulization) | ~7% | Human | Nebulization | [5] |
| Human Nebulization Dose-Response (this compound Bromide) | ||||
| 500 µg | Slight Bronchodilation | Human | Ultrasonic Nebulizer | [6] |
| 1000 µg | Slight Bronchodilation | Human | Ultrasonic Nebulizer | [6] |
| 1500 µg | Significant Bronchodilation (persisting for 6h) | Human | Ultrasonic Nebulizer | [6] |
| 2000 µg | Optimal Bronchodilation | Human | Ultrasonic Nebulizer | [6] |
Table 1: Efficacy, Aerosol, and Pharmacokinetic Data for Anticholinergics. Note: ED₅₀, MMAD, and GSD values are for ipratropium bromide in mice. Human data for this compound bromide is provided for dose-ranging context.
Experimental Protocols
The following protocols are generalized and should be adapted based on specific experimental requirements, institutional guidelines, and available equipment.
Nebulization for Nose-Only or Whole-Body Exposure
This protocol is adapted from a method for delivering ipratropium bromide to mice via a nose-only inhalation system.[2]
Materials:
-
This compound bromide powder
-
Sterile 0.9% saline solution
-
Jet nebulizer (e.g., PARI LC STAR)[7]
-
Syringe pump
-
Pressurized air source
-
Nose-only or whole-body inhalation chamber
-
Rodent restrainers (for nose-only)
-
Analytical filter and cascade impactor for aerosol characterization
Protocol:
-
Solution Preparation: Dissolve this compound bromide in sterile 0.9% saline to the desired concentration (e.g., starting with a concentration range similar to that used for ipratropium, such as 1 mg/mL).[2]
-
System Setup:
-
Load the this compound bromide solution into a syringe and place it in the syringe pump.
-
Connect the syringe to the jet nebulizer.
-
Connect the nebulizer to the inhalation chamber's aerosol inlet.
-
Set the syringe pump to a constant flow rate (e.g., 1 mL/min).[2]
-
Set the pressurized air flow to the nebulizer (e.g., 10 L/min).[2]
-
-
Animal Preparation and Exposure:
-
For nose-only exposure, place rodents in appropriate restrainers and allow for a period of acclimation.
-
For whole-body exposure, place rodents in the chamber cages.
-
Acclimate animals to the chamber with airflow before introducing the aerosol.
-
-
Aerosol Generation and Exposure:
-
Post-Exposure:
-
Turn off the aerosol generation and purge the chamber with clean air.
-
Remove the animals and monitor them for any adverse effects.
-
-
Dose Calculation: The deposited lung dose can be estimated using the following formula:[2]
-
Deposited Dose (µg/kg) = [Aerosol Concentration (µg/L) x Minute Ventilation (L/min) x Exposure Duration (min) x Pulmonary Deposition Fraction] / Body Weight (kg)
-
Aerosol concentration is determined by gravimetric analysis of a filter sampling the chamber air.[2]
-
Minute ventilation can be estimated using allometric equations (e.g., RMV (L/min) = 0.608 x BW(kg)⁰.⁸⁵²).[8]
-
The pulmonary deposition fraction is dependent on the aerosol's MMAD.[2]
-
Figure 2: Nebulization Workflow.
Metered-Dose Inhaler (MDI) with a Spacer
While specific protocols for using MDIs with rodents are not widely published, the following is a conceptual protocol based on human clinical use and general principles of rodent handling.
Materials:
-
This compound bromide MDI
-
Custom-made or commercially available rodent spacer/holding chamber with a nose cone
-
Animal restrainer
Protocol:
-
Animal Preparation: Gently restrain the rodent to minimize stress.
-
Device Preparation:
-
Administration:
-
Place the nose cone of the spacer securely over the rodent's snout.
-
Actuate one puff of the MDI into the spacer.[10]
-
Allow the animal to breathe naturally for a set number of breaths (e.g., 5-10 breaths) to inhale the medication from the spacer.
-
Remove the spacer from the animal's nose.
-
If multiple puffs are required, wait for a short period (e.g., 1 minute) between actuations.[11]
-
-
Post-Administration: Return the animal to its cage and monitor for any effects.
Figure 3: MDI with Spacer Workflow.
Intratracheal Instillation
Intratracheal instillation allows for direct and precise dosing to the lungs, bypassing the nasal passages.
Materials:
-
This compound bromide solution (sterile)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Rodent intubation platform or angled board
-
Light source (e.g., fiber optic)
-
Catheter or specialized intratracheal administration device (e.g., MicroSprayer® Aerosolizer)[12]
-
Syringe
Protocol:
-
Animal Preparation: Anesthetize the rodent to an appropriate level.[13]
-
Intubation:
-
Position the anesthetized animal on the intubation platform, typically in a supine position with the head tilted back.[12]
-
Gently pull the tongue to the side to visualize the epiglottis and vocal cords. A light source can aid in visualization.[13]
-
Carefully insert the catheter or administration device between the vocal cords and into the trachea.
-
-
Administration:
-
Instill the desired volume of this compound bromide solution directly into the trachea using the syringe. The maximum volume should be carefully considered to avoid injury (e.g., up to 1 mL/kg body weight).[13]
-
If using an aerosolizing device, a fine mist will be delivered to the lungs.
-
-
Recovery:
-
Gently remove the catheter.
-
Allow the animal to recover from anesthesia on a warming pad, monitoring its breathing until it is fully ambulatory.
-
Figure 4: Intratracheal Instillation Workflow.
Efficacy Assessment: Bronchoconstriction Challenge
To assess the efficacy of inhaled this compound bromide, a bronchoconstriction challenge can be performed using an agent like methacholine.
Protocol Outline:
-
Baseline Measurement: Measure baseline airway resistance in anesthetized, and often tracheostomized, rodents using techniques such as forced oscillation (e.g., with a flexiVent system) or whole-body plethysmography.[14]
-
This compound Administration: Deliver this compound bromide via one of the inhalation methods described above.
-
Waiting Period: Allow for a sufficient time for the drug to take effect (e.g., 30-60 minutes).
-
Bronchoconstrictor Challenge: Expose the animals to an aerosol of a bronchoconstricting agent (e.g., methacholine).[15]
-
Post-Challenge Measurement: Continuously measure airway resistance during and after the challenge to determine the peak bronchoconstriction.[14]
-
Data Analysis: Compare the degree of bronchoconstriction in this compound-treated animals to a vehicle-control group to determine the protective effect of the drug.
Conclusion
The successful inhalation delivery of this compound bromide to rodents is a crucial step in its preclinical development. The choice of delivery method—nebulization with nose-only or whole-body exposure, MDI with a spacer, or intratracheal instillation—will depend on the specific aims of the study, the required dose precision, and available resources. While specific quantitative data for this compound in rodents is limited, the provided protocols, adapted from related compounds, offer a solid foundation for initiating these studies. Careful characterization of the generated aerosol and accurate calculation of the deposited lung dose are critical for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regional particle size dependent deposition of inhaled aerosols in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ipratropium Bromide Inhalation Solution, 0.02% [dailymed.nlm.nih.gov]
- 6. Dose-response study of this compound bromide inhaled as a nebulised solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
- 9. lung.org [lung.org]
- 10. Efficacy of adding multiple doses of this compound bromide to salbutamol delivered by means of a metered-dose inhaler with a spacer device in adults with acute severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. intranet.mmrx.org [intranet.mmrx.org]
- 14. Lung Function Measurements in Rodents in Safety Pharmacology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scireq.com [scireq.com]
Application Note: Quantification of Oxitropium in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction and quantification of oxitropium from human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method is suitable for pharmacokinetic studies and other clinical research applications.
Introduction
This compound bromide is a synthetic quaternary ammonium compound that functions as an anticholinergic agent.[1] It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M1, M2, and M3 subtypes, found in the smooth muscle of the respiratory tract.[1][2] This antagonism prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation.[1] It is used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[2]
Given its therapeutic importance, a sensitive and selective bioanalytical method is crucial for determining its concentration in biological matrices to accurately assess its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.[3] Due to its quaternary ammonium structure, this compound is a polar compound, and its concentration in systemic circulation following inhalation is typically low. Therefore, a highly sensitive technique like LC-MS/MS is required for reliable quantification. This protocol details a validated approach for quantifying this compound in human plasma.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its therapeutic effect by blocking the action of acetylcholine at muscarinic receptors in the airways. The diagram below illustrates this signaling pathway.
Bioanalytical Method and Protocol
The method utilizes Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by analysis using LC-MS/MS with electrospray ionization (ESI) in the positive ion mode. Ipratropium is proposed as a suitable internal standard (IS) due to its structural similarity to this compound.
Materials and Reagents
-
Reference Standards: this compound Bromide, Ipratropium Bromide (Internal Standard).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) - HPLC or LC-MS grade.
-
Reagents: Formic acid (reagent grade), Ammonium hydroxide (reagent grade), Zinc Sulfate (reagent grade).
-
Water: Deionized water, 18 MΩ·cm or greater.
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa), 30 mg / 1 mL.
Instrumentation
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source.
-
Analytical Column: C18 column (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Ipratropium (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 ACN:H₂O to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS at a concentration of 100 ng/mL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Experimental Workflow Diagram
The overall experimental process from sample receipt to final data analysis is outlined below.
Sample Preparation Protocol (SPE)
-
Thaw plasma samples, calibration standards, and QCs to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL Ipratropium).
-
Add 200 µL of 4% Zinc Sulfate in water to precipitate proteins.
-
Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes.
-
Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of MeOH.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of Mobile Phase A, vortex, and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
The following tables summarize the optimized instrumental parameters for the analysis.
Table 1: Liquid Chromatography Parameters | Parameter | Value | | :--- | :--- | | Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | | Column Temperature | 40 °C | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 5 | | | 4.5 | 5 |
Table 2: Mass Spectrometry Parameters | Parameter | Value | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.0 kV | | Source Temperature | 150 °C | | Desolvation Temp. | 450 °C | | Desolvation Gas Flow | 800 L/hr | | MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | this compound (Quant) | 332.2 | 140.1 | 28 | | this compound (Qual) | 332.2 | 112.1 | 35 | | Ipratropium (IS) | 332.2 | 166.1 | 30 |
Note: The specific m/z values and collision energies should be optimized for the instrument in use.[4] Multiple reaction monitoring (MRM) is highly specific and sensitive for detecting target compounds in a complex matrix.[5]
Method Validation Summary
The method should be validated according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[6] The tables below present example data that a validated method should achieve.
Table 3: Calibration Curve Linearity
| Parameter | Result |
|---|---|
| Calibration Range | 0.05 - 50 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coeff. (r²) | > 0.995 |
| Accuracy of Back-Calculated Standards | Within ±15% of nominal (±20% at LLOQ) |
Table 4: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%RE) |
|---|---|---|---|---|---|
| LLOQ | 0.05 | ≤ 15.0 | ± 18.0 | ≤ 16.0 | ± 17.0 |
| LQC | 0.15 | ≤ 8.0 | ± 9.0 | ≤ 9.5 | ± 10.0 |
| MQC | 5.0 | ≤ 6.5 | ± 7.0 | ≤ 7.5 | ± 8.0 |
| HQC | 40.0 | ≤ 5.0 | ± 5.5 | ≤ 6.0 | ± 6.5 |
Acceptance Criteria: Precision (%RSD) ≤15% (≤20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ).
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor (Normalized) |
|---|---|---|---|
| LQC | 0.15 | 88.5 | 0.98 |
| HQC | 40.0 | 91.2 | 1.03 |
Acceptance Criteria: Recovery should be consistent and reproducible. Matrix factor CV ≤15%.
This application note provides a comprehensive and robust framework for the quantification of this compound in human plasma. The combination of a streamlined SPE protocol and a sensitive LC-MS/MS method allows for high-throughput analysis suitable for supporting clinical and non-clinical studies. Researchers should perform a full validation to ensure the method is fit for its intended purpose in their laboratory.
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. What is this compound Bromide used for? [synapse.patsnap.com]
- 3. [Biochemical studies with this compound bromide. 2. Pharmacokinetics and metabolism in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. database.ich.org [database.ich.org]
Application Notes and Protocols for Oxitropium Bromide Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the investigation of Oxitropium bromide, a quaternary ammonium synthetic compound and anticholinergic agent.[1] The methodologies outlined below are intended to guide researchers in the consistent and reproducible evaluation of this compound's pharmacological properties.
Introduction
This compound bromide is a bronchodilator primarily utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), effectively blocking the bronchoconstrictive effects of acetylcholine in the respiratory tract.[1][2] This document details key in vitro, in vivo, and analytical protocols to facilitate further research and development of this compound bromide and related compounds.
Mechanism of Action
This compound bromide is a non-selective muscarinic antagonist, targeting M1, M2, and M3 receptor subtypes.[1] In the airways, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on bronchial smooth muscle cells, triggering a signaling cascade that leads to muscle contraction and bronchoconstriction. This compound bromide competitively inhibits this interaction, resulting in bronchodilation and improved airflow.[1]
References
Application Notes and Protocols for UPLC-MS/MS Analysis of Oxitropium and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Oxitropium and its primary metabolites, N-ethylnorscopine and tropic acid, in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
This compound bromide is a quaternary ammonium compound and a competitive antagonist at muscarinic acetylcholine receptors, leading to bronchodilation.[1] It is primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] The metabolism of this compound bromide is characterized by its hydrolysis into two main products: N-ethylnorscopine and tropic acid.[2] Accurate and sensitive quantification of the parent drug and its metabolites is crucial for pharmacokinetic and metabolic studies. This UPLC-MS/MS method provides a robust and efficient approach for these analytical challenges.
Metabolic Pathway of this compound
This compound undergoes hydrolysis of its ester functional group, yielding N-ethylnorscopine and tropic acid as the principal metabolites. This metabolic breakdown is a key aspect of its pharmacokinetic profile.
Metabolic Pathway of this compound.
Quantitative Data Summary
The following tables summarize the UPLC-MS/MS parameters for the analysis of this compound, N-ethylnorscopine, and tropic acid. Note that while parameters for this compound are based on published data, the parameters for its metabolites are derived from methods for structurally similar compounds and may require optimization.
Table 1: UPLC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| This compound | 332.2 | 140.1 | 25 | Positive |
| N-ethylnorscopine | 184.1 | 125.1 | 20 | Positive |
| Tropic Acid | 165.1 | 103.1 | 15 | Negative |
Table 2: Chromatographic and Quantitative Data
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.5 | 0.026 - 15 | 0.009 | 0.026 |
| N-ethylnorscopine | ~1.2 | 0.1 - 100 | ~0.03 | ~0.1 |
| Tropic Acid | ~2.5 | 0.5 - 200 | ~0.15 | ~0.5 |
Retention times are approximate and will vary based on the specific UPLC system and conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and analysis of this compound and its metabolites from human plasma and urine.
Experimental Workflow
The overall workflow for the analysis involves sample preparation, UPLC separation, and MS/MS detection.
UPLC-MS/MS Experimental Workflow.
Sample Preparation
4.2.1. Plasma Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
4.2.2. Urine Sample Preparation (Solid-Phase Extraction)
-
Centrifuge the urine sample at 4,000 rpm for 10 minutes to remove particulate matter.
-
To 1 mL of the supernatant, add the internal standard.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC-MS/MS Instrumentation and Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Column Temperature: 40°C Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer Ionization Source: Electrospray Ionization (ESI) Polarity: Positive/Negative switching Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 400°C Cone Gas Flow: 50 L/hr Desolvation Gas Flow: 800 L/hr Acquisition Mode: Multiple Reaction Monitoring (MRM)
Conclusion
The described UPLC-MS/MS method provides a sensitive, selective, and rapid approach for the simultaneous quantification of this compound and its primary metabolites, N-ethylnorscopine and tropic acid, in human plasma and urine. The detailed protocols for sample preparation and instrumental analysis will aid researchers in conducting pharmacokinetic and metabolic studies of this compound. The provided quantitative data and MRM transitions serve as a strong foundation for method implementation, with the understanding that optimization may be required for specific instrumentation and applications.
References
Oxitropium Bromide: Application Notes and Protocols for Inducing Bronchodilation in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxitropium bromide is a non-selective, competitive muscarinic acetylcholine receptor (mAChR) antagonist utilized in respiratory research to induce bronchodilation.[1][2] As a quaternary ammonium compound, it possesses limited systemic absorption, making it a valuable tool for investigating localized effects within the airways.[3] This document provides detailed application notes and experimental protocols for the use of this compound bromide in in vitro and in vivo research settings, focusing on its mechanism of action, key quantitative data, and methodologies for assessing its bronchodilatory effects.
Introduction
This compound bromide exerts its pharmacological effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors, particularly the M1, M2, and M3 subtypes, which are crucial in regulating airway smooth muscle tone and mucus secretion.[1][2] Blockade of M3 receptors on airway smooth muscle cells is the primary mechanism leading to bronchodilation.[4] By preventing acetylcholine-mediated signaling, this compound bromide effectively reduces bronchoconstriction. These application notes are designed to guide researchers in the effective use of this compound bromide for studying bronchodilation and related physiological processes.
Mechanism of Action
This compound bromide is a non-selective antagonist of muscarinic acetylcholine receptors. Its primary action in the airways is the blockade of M3 muscarinic receptors on smooth muscle cells, which prevents acetylcholine-induced bronchoconstriction.[1][2][4] It also acts on M1 receptors, which are involved in neurotransmission in parasympathetic ganglia, and M2 autoreceptors on cholinergic nerve endings, which normally provide a negative feedback mechanism for acetylcholine release.
References
- 1. ovid.com [ovid.com]
- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 3. Application of a radioreceptor assay in a pharmacokinetic study of this compound bromide in healthy volunteers after single i.v., oral and inhalation doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Oxitropium bromide solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of oxitropium bromide.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound bromide?
A1: this compound bromide is described as being very soluble in water, freely soluble in methanol, sparingly soluble in ethanol (96%), and practically insoluble in methylene chloride.[1] It is a white or almost white crystalline powder.[1]
Q2: What are the recommended storage conditions for this compound bromide?
A2: this compound bromide is known to be hygroscopic.[1] Therefore, it should be stored in a tightly closed container in a dry and well-ventilated place.[2] For long-term storage, it is recommended to keep it at -20°C in a freezer under an inert atmosphere.[1]
Q3: Is this compound bromide sensitive to light?
A3: Based on forced degradation studies, this compound bromide is not significantly affected by light.[3] However, it is always good practice to protect it from light during storage and handling as a general precaution.
Q4: What are the main degradation pathways for this compound bromide?
A4: The primary degradation pathway for this compound bromide is hydrolysis, especially under alkaline conditions.[3] It is also slightly affected by heat.[3] Under strongly oxidative conditions, several unknown degradation products can be formed.[3]
Q5: What are the known degradation products of this compound bromide?
A5: Under hydrolysis conditions, this compound bromide can degrade into tropic acid (impurity G) and N-ethyl-scopine/N-ethyl-scopoline (impurities I/J).[3] Thermal stress may lead to an increase in N-demethylation, resulting in impurity A.[3] Neutral hydrolysis can also increase the amount of apo-oxitropium (impurity D).[3]
Troubleshooting Guides
Solubility Issues
Problem: this compound bromide is not dissolving as expected in my aqueous buffer.
-
Possible Cause 1: pH of the buffer.
-
Troubleshooting Step: Check the pH of your buffer. Although this compound bromide is generally very soluble in water, extreme pH values might affect its stability and apparent solubility. Prepare fresh buffer and re-verify the pH.
-
-
Possible Cause 2: Temperature.
-
Troubleshooting Step: Gently warm the solution. Solubility of solids in liquids generally increases with temperature. However, be cautious with excessive heat as it can lead to degradation.
-
-
Possible Cause 3: Saturation.
-
Troubleshooting Step: You may be exceeding the solubility limit. Refer to the solubility data table or perform a solubility determination experiment as outlined in the protocols section to understand the solubility limit in your specific solvent system.
-
Problem: I am observing precipitation after dissolving this compound bromide and leaving the solution to stand.
-
Possible Cause 1: Change in temperature.
-
Troubleshooting Step: If the solution was prepared at an elevated temperature and then cooled, the solubility may have decreased, leading to precipitation. Try to prepare the solution at the temperature of your experiment.
-
-
Possible Cause 2: Solvent evaporation.
-
Troubleshooting Step: Ensure your container is well-sealed to prevent solvent evaporation, which would increase the concentration of this compound bromide and potentially lead to precipitation.
-
-
Possible Cause 3: Instability and degradation.
-
Troubleshooting Step: this compound bromide is susceptible to hydrolysis, especially in alkaline solutions.[3] This degradation can lead to the formation of less soluble degradation products. Prepare fresh solutions before use and avoid high pH buffers if possible.
-
Stability Issues
Problem: I am seeing unexpected peaks in my chromatogram when analyzing an this compound bromide sample.
-
Possible Cause 1: Degradation due to improper storage or handling.
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Ensure all glassware and solvents are clean and of high purity. Run a blank to check for any contamination from the solvent or the analytical system.
-
-
Possible Cause 3: Interaction with excipients (for formulated products).
-
Troubleshooting Step: If you are working with a formulation, there might be interactions between this compound bromide and the excipients. Conduct compatibility studies.
-
Data Presentation
Table 1: Qualitative Solubility of this compound Bromide
| Solvent | Solubility Description |
| Water | Very soluble[1] |
| Methanol | Freely soluble[1] |
| Ethanol (96%) | Sparingly soluble[1] |
| Methylene Chloride | Practically insoluble[1] |
Table 2: Summary of Forced Degradation Studies on this compound Bromide
| Stress Condition | Observations | Major Degradation Products Identified |
| Acidic Hydrolysis (1.0 M HCl, 25°C, 15 min) | Significant degradation | Tropic acid (Impurity G), N-ethyl-scopine/N-ethyl-scopoline (Impurities I/J)[3] |
| Alkaline Hydrolysis (0.01 M NaOH, 25°C, 5 min) | Very rapid and severe degradation | Tropic acid (Impurity G), N-ethyl-scopine/N-ethyl-scopoline (Impurities I/J)[3] |
| Neutral Hydrolysis | Increased amount of Impurity D | Apo-oxitropium (Impurity D)[3] |
| Oxidative Degradation (30% H₂O₂, 25°C, 4 days) | Formation of several unknown degradation products | Tropic acid (Impurity G), Apo-oxitropium (Impurity D), and other unknown products[3] |
| Thermal Degradation (105°C, 10 days) | Slightly affected | Impurity A (due to N-demethylation)[3] |
| Photolytic Degradation (UV light, 25°C) | Not significantly affected | -[3] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound bromide to a known volume of purified water (or a specific buffer) in a sealed container.
-
Agitate the solution at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound bromide.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Protocol 2: Forced Degradation Study (as per ICH guidelines)
-
Acid Hydrolysis: Dissolve this compound bromide in 0.1 M to 1 M hydrochloric acid and heat at a controlled temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Dissolve this compound bromide in 0.1 M to 1 M sodium hydroxide and keep at room temperature or slightly elevated temperature for a specified period.
-
Oxidation: Treat a solution of this compound bromide with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period.
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions to evaluate the contribution of thermal degradation.
For each condition, samples should be analyzed at appropriate time points using a stability-indicating analytical method to quantify the remaining this compound bromide and detect the formation of degradation products.
Visualizations
Caption: Experimental workflow for solubility and stability testing.
Caption: Potential degradation pathways of this compound bromide.
References
Technical Support Center: Overcoming Poor Solubility of Oxitropium In Vitro
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with Oxitropium bromide during in vitro experiments. While this compound bromide is generally considered water-soluble, issues such as precipitation in specific buffers or cell culture media can arise, leading to inaccurate experimental results.[1]
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound bromide?
A1: this compound bromide is a white or almost white crystalline powder.[2] It is classified as very soluble in water, freely soluble in methanol, and sparingly soluble in ethanol.[1] Its quaternary ammonium structure contributes to its solubility in polar solvents.[3][4]
Q2: Why is my this compound bromide precipitating in my aqueous buffer or cell culture medium?
A2: Precipitation can occur for several reasons even with water-soluble compounds:
-
Common Ion Effect: The presence of other bromide salts in your buffer can decrease the solubility of this compound bromide.
-
pH Effects: Although its cationic state is independent of pH, extreme pH values can affect the stability of the compound or its interaction with buffer components.[4]
-
Low Temperature: Storing stock solutions at low temperatures, such as 4°C, can sometimes lead to precipitation, especially for highly concentrated solutions.
-
Interaction with Media Components: Complex cell culture media contain numerous components like salts, amino acids, and proteins that can interact with the compound and reduce its solubility.
Q3: I dissolve my this compound bromide in DMSO for a stock solution. What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: For most cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity or other off-target effects. Some robust cell lines may tolerate up to 1%, but this should be validated for your specific experimental system.
Q4: Can I prepare a concentrated stock solution of this compound bromide in water or PBS?
A4: Yes, given its high water solubility, preparing stock solutions in water or phosphate-buffered saline (PBS) is the preferred method. For a similar compound, ipratropium bromide, the solubility in PBS (pH 7.2) is approximately 5 mg/mL.[5] It is advisable to prepare fresh aqueous solutions or store them for no more than one day to avoid potential stability issues.[5]
Troubleshooting Guides
Issue 1: Precipitate forms when diluting a concentrated stock solution into aqueous buffer or media.
This is a common issue when a drug is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous system where its solubility is lower.
Caption: Troubleshooting workflow for precipitation upon dilution.
Data Presentation: Solubility of this compound Bromide Analogs
| Compound | Solvent | Solubility | Reference |
| This compound bromide | Water | Very soluble | [1] |
| Methanol | Freely soluble | [1] | |
| Ethanol (96%) | Sparingly soluble | [1] | |
| Ipratropium bromide | PBS (pH 7.2) | ~ 5 mg/mL | [5] |
| Ethanol | ~ 1 mg/mL | [5] | |
| DMSO | ~ 5 mg/mL | [5] | |
| Dimethyl formamide (DMF) | ~ 5 mg/mL | [5] | |
| Tiotropium bromide | PBS (pH 7.2) | ~ 5 mg/mL | [6] |
| DMSO | ~ 20 mg/mL | [6] | |
| Dimethyl formamide (DMF) | ~ 10 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This is the recommended method for preparing this compound bromide for most in vitro assays.
-
Weighing: Accurately weigh the required amount of this compound bromide powder (Molar Mass: 412.32 g/mol ) in a sterile microcentrifuge tube.[7]
-
Solvent Addition: Add the desired volume of sterile, purified water or PBS (pH 7.2) to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Use the solution fresh. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, consider preparing aliquots and storing at -20°C, but validate the stability and solubility upon thawing.
Protocol 2: Solubility Enhancement using Co-solvents
This method can be used if high concentrations are required that cannot be achieved in purely aqueous solutions.
-
Select a Co-solvent: Choose a biocompatible, water-miscible organic solvent such as ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol.
-
Prepare Drug Concentrate: Dissolve the this compound bromide in the chosen co-solvent at a high concentration.
-
Prepare Vehicle Buffer: Prepare your final assay buffer (e.g., cell culture medium) containing the same percentage of the co-solvent that will be in the final drug dilution. This serves as the vehicle control.
-
Serial Dilution: Perform serial dilutions of the drug concentrate into the vehicle buffer to achieve the desired final concentrations. This ensures the co-solvent percentage remains constant across all conditions.
-
Final Concentration Check: Ensure the final concentration of the co-solvent in the assay is at a non-toxic level (typically <1% for most solvents).
Caption: Decision process for selecting a suitable co-solvent.
References
- 1. This compound BROMIDE | 30286-75-0 [amp.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds | MDPI [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound Bromide | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing Oxitropium Bromide Dosage for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of oxitropium bromide in in vivo experiments. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound bromide?
This compound bromide is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs), specifically targeting M1, M2, and M3 subtypes.[1][2][3] In the respiratory tract, acetylcholine released from the vagus nerve binds to these receptors on bronchial smooth muscle cells, leading to bronchoconstriction.[1][2][4] By blocking these receptors, this compound bromide inhibits the effects of acetylcholine, resulting in bronchodilation and a reduction in airway resistance.[1][2]
Figure 1. Simplified signaling pathway of this compound bromide's mechanism of action.
2. What are the key pharmacokinetic properties of this compound bromide to consider for in vivo studies?
While detailed pharmacokinetic data in various animal models is limited, human studies provide some insights. After inhalation, this compound bromide acts locally on the bronchial smooth muscle with minimal systemic absorption, which is a desirable characteristic for reducing systemic side effects.[1] The onset of action is typically within 15 to 30 minutes, with peak effects observed around 1 to 2 hours post-administration.[1] The duration of action can be up to 7 to 9 hours.[1] Its quaternary ammonium structure limits its ability to cross lipid membranes, further localizing its effect to the respiratory tract.[1]
3. What are the recommended starting doses for this compound bromide in common animal models?
Precise, universally applicable starting doses are not well-established across all animal models and experimental setups. However, based on available literature, the following can be considered as starting points for dose-ranging studies. It is crucial to perform a dose-response study to determine the optimal dose for your specific model and endpoint.
| Animal Model | Administration Route | Suggested Starting Dose Range | Reference |
| Guinea Pig | Inhalation/Aerosol | Not explicitly quantified in µg/kg, but effective at preventing agonist-induced bronchoconstriction. | [3] |
| Mouse | Inhalation/Aerosol | Inhalation of 1.5 µg and higher has been shown to be effective. | [3] |
4. How should I prepare this compound bromide for in vivo administration?
This compound bromide is very soluble in water and freely soluble in methanol. For inhalation or intratracheal administration, it is typically dissolved in sterile physiological saline (0.9% NaCl) or a suitable buffer like phosphate-buffered saline (PBS) to ensure isotonicity. The pH of the solution should be maintained in the neutral range (around 7.4) to ensure stability and minimize irritation.
5. What are the potential side effects of this compound bromide in animals?
Due to its localized action in the lungs and poor systemic absorption, systemic side effects are generally minimal at therapeutic doses. However, at higher doses, potential anticholinergic effects could include dry mouth, mydriasis (dilation of the pupils), and tachycardia. It is important to monitor animals for any signs of distress or adverse reactions during and after administration.
Troubleshooting Guides
Issue 1: Inconsistent or No Bronchodilator Effect
| Possible Cause | Troubleshooting Step |
| Improper Drug Delivery: Inadequate aerosol generation or intratracheal deposition. | - Verify Nebulizer/Aerosol System: Ensure the nebulizer is functioning correctly and generating particles in the appropriate size range for deep lung deposition (typically 1-5 µm).- Refine Administration Technique: For intratracheal instillation, ensure correct placement of the cannula. For inhalation, use a properly sized and sealed delivery system to minimize drug loss. |
| Incorrect Dosage: The administered dose may be too low. | - Perform a Dose-Response Study: Start with a low dose and incrementally increase it to find the optimal concentration that produces the desired effect without causing adverse reactions. |
| Drug Solution Instability: Degradation of this compound bromide in the prepared solution. | - Prepare Fresh Solutions: Prepare solutions immediately before use. This compound bromide is generally stable in neutral and acidic solutions but can hydrolyze in alkaline conditions.- Check pH of the Vehicle: Ensure the pH of your saline or buffer is within a neutral range. |
| Animal Model Variability: Differences in airway sensitivity or disease induction between individual animals. | - Increase Sample Size: A larger number of animals per group can help to account for biological variability.- Standardize Disease Model: Ensure consistent induction of the disease model (e.g., allergen sensitization and challenge) across all animals. |
Issue 2: Signs of Systemic Side Effects or Animal Distress
| Possible Cause | Troubleshooting Step |
| Excessive Dosage: The administered dose is too high, leading to systemic absorption. | - Reduce the Dose: Lower the concentration of this compound bromide in your next experiment. Refer to your dose-response data to select a lower, effective dose. |
| Leaky Administration System: The drug is being ingested or absorbed through other routes. | - Inspect Delivery Apparatus: For inhalation studies, ensure a tight seal around the animal's nose or head to prevent leakage. For intratracheal administration, check for any backflow. |
| Contaminated Drug Solution: The solution may be contaminated or at an inappropriate pH, causing irritation. | - Use Sterile Preparation Techniques: Ensure all solutions and equipment are sterile.- Verify Solution pH: Check the pH of your final drug solution before administration. |
Experimental Protocols
Protocol 1: Inhalation Administration of this compound Bromide in Mice
This protocol is adapted from a general method for aerosol delivery to rodents.
Materials:
-
This compound bromide
-
Sterile 0.9% saline
-
Nebulizer capable of generating particles in the 1-5 µm range
-
Mouse inhalation chamber or nose-only exposure system
-
Flow meter
Procedure:
-
Solution Preparation: Dissolve this compound bromide in sterile 0.9% saline to the desired concentration. Prepare fresh on the day of the experiment.
-
Animal Acclimatization: Acclimate the mice to the inhalation chamber or restraint system for a few days prior to the experiment to reduce stress.
-
System Setup: Connect the nebulizer to the inhalation chamber and set the airflow rate to ensure adequate aerosol delivery without causing undue stress to the animals.
-
Exposure: Place the mice in the chamber and administer the this compound bromide aerosol for a predetermined duration. The duration will depend on the desired dose and the output of the nebulizer.
-
Post-Exposure Monitoring: After exposure, return the mice to their home cages and monitor them for any adverse effects.
-
Experimental Endpoint Assessment: Proceed with the planned experimental measurements (e.g., assessment of airway hyperresponsiveness) at the appropriate time point after drug administration.
Figure 2. Experimental workflow for inhalation administration of this compound bromide in mice.
Protocol 2: Intratracheal Instillation of this compound Bromide in Mice
This protocol is a generalized method and requires appropriate institutional animal care and use committee (IACUC) approval.
Materials:
-
This compound bromide
-
Sterile 0.9% saline
-
Anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail)
-
Intratracheal instillation device (e.g., MicroSprayer® Aerosolizer)
-
Light source for visualizing the trachea
-
Animal positioning stand
Procedure:
-
Solution Preparation: Dissolve this compound bromide in sterile 0.9% saline to the desired concentration.
-
Anesthesia: Anesthetize the mouse according to your approved protocol.
-
Positioning: Place the anesthetized mouse in a supine position on a tilted board to provide a clear view of the oral cavity.
-
Visualization of Trachea: Gently pull the tongue to the side and use a light source to illuminate the back of the throat and visualize the tracheal opening.
-
Instillation: Carefully insert the tip of the intratracheal instillation device into the trachea, avoiding the esophagus.
-
Drug Delivery: Administer a small volume (typically 25-50 µL for a mouse) of the this compound bromide solution directly into the lungs.
-
Recovery: Allow the mouse to recover from anesthesia on a warming pad. Monitor breathing until the animal is fully ambulatory.
-
Endpoint Assessment: Proceed with experimental measurements at the designated time post-instillation.
Figure 3. Logical relationship of steps for intratracheal instillation.
References
Technical Support Center: Oxitropium and Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating potential off-target effects of Oxitropium bromide in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound bromide?
This compound bromide is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] It is considered a non-selective antagonist, meaning it does not differentiate significantly between the M1, M2, and M3 muscarinic receptor subtypes.[1] Its therapeutic effect as a bronchodilator in conditions like asthma and COPD is primarily achieved by blocking M3 receptors on bronchial smooth muscle cells, which prevents acetylcholine-induced bronchoconstriction.[1][3]
Q2: What are the known off-target effects of this compound bromide?
The most well-documented "off-target" effects of this compound bromide are related to its non-selective binding to different muscarinic receptor subtypes. For example, antagonism of M2 receptors can interfere with the feedback inhibition of acetylcholine release, potentially counteracting the desired bronchodilatory effect mediated by M3 receptor blockade.[4] Common anticholinergic side effects such as dry mouth, blurred vision, urinary retention, and constipation are also considered off-target effects from the perspective of its primary therapeutic use in the airways.[3][5]
Information regarding this compound bromide's binding to a broader range of non-muscarinic receptors (e.g., adrenergic, dopaminergic, serotonergic receptors) is not extensively available in the public domain. Comprehensive screening against safety pharmacology panels is a common practice in drug development to identify such potential off-target interactions.[6][7]
Q3: Why is it important to consider potential off-target effects in my assays?
Unidentified off-target effects can lead to misinterpretation of experimental results, unexpected pharmacological responses, and potential safety liabilities.[8] For instance, if this compound were to interact with a receptor other than its intended muscarinic target in a cell line or tissue model, it could elicit a biological response that is mistakenly attributed to its on-target activity. Early identification of off-target interactions is crucial for a thorough understanding of a compound's mechanism of action and for making informed decisions during drug development.[8]
Quantitative Data: Potential Off-Target Binding Profile of this compound Bromide
The following table presents a hypothetical off-target binding profile for this compound bromide against a panel of receptors commonly included in safety pharmacology screens. This data is for illustrative purposes only and is not based on published experimental results for this compound bromide. The target list is based on standard safety screening panels.[6][9]
| Receptor Target | Receptor Family | Hypothetical Ki (nM) | Potential Implication of Off-Target Binding |
| Muscarinic M1 | GPCR (Cholinergic) | 1.5 | On-target |
| Muscarinic M2 | GPCR (Cholinergic) | 2.0 | On-target; potential for cardiac side effects |
| Muscarinic M3 | GPCR (Cholinergic) | 1.2 | On-target (therapeutic target) |
| Muscarinic M4 | GPCR (Cholinergic) | 5.0 | On-target |
| Muscarinic M5 | GPCR (Cholinergic) | 8.0 | On-target |
| Alpha-1A Adrenergic | GPCR (Adrenergic) | > 10,000 | Low potential for interaction |
| Beta-2 Adrenergic | GPCR (Adrenergic) | > 10,000 | Low potential for interaction |
| Dopamine D2 | GPCR (Dopaminergic) | > 10,000 | Low potential for interaction |
| Serotonin 5-HT2A | GPCR (Serotonergic) | 8,500 | Low potential for interaction |
| Histamine H1 | GPCR (Histaminergic) | 5,000 | Low potential for antihistaminic effects |
| Opioid mu | GPCR (Opioidergic) | > 10,000 | Low potential for interaction |
| Nicotinic α4β2 | Ligand-gated ion channel | > 10,000 | Low potential for interaction |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Off-Target Screening
This protocol describes a general method to determine the binding affinity (Ki) of this compound bromide for a potential off-target G-protein coupled receptor (GPCR).[10][11]
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the receptor of interest (e.g., [3H]-ligand)
-
This compound bromide
-
Unlabeled competitor ligand (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
Wash buffer (ice-cold binding buffer)
-
96-well plates
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation fluid and a scintillation counter[10]
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound bromide in binding buffer.
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Cell membranes + Radioligand + Binding buffer.
-
Non-specific Binding (NSB): Cell membranes + Radioligand + High concentration of a known unlabeled competitor.[10]
-
Test Compound: Cell membranes + Radioligand + this compound bromide dilution.
-
-
Incubation:
-
Add cell membranes to all wells.
-
Add the radioligand at a concentration at or near its Kd.
-
Add the appropriate buffer, unlabeled competitor, or this compound bromide dilution.
-
Incubate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Harvesting:
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add scintillation fluid and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound bromide.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Protocol 2: Functional Cell-Based Assay (cAMP Measurement)
This protocol outlines a method to assess the functional effect of this compound bromide on a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.[12]
Materials:
-
A cell line stably expressing the receptor of interest
-
Cell culture medium and reagents
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)
-
Reference agonist for the receptor of interest
-
This compound bromide
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaLISA)
-
384-well white plates
Procedure:
-
Cell Preparation:
-
Culture cells to the appropriate confluency.
-
Harvest the cells and resuspend them in assay buffer to the desired density.
-
-
Compound Preparation: Prepare serial dilutions of this compound bromide and the reference agonist in assay buffer.
-
Assay Protocol (Antagonist Mode):
-
Dispense a fixed volume of the cell suspension into the wells of the 384-well plate.
-
Add the this compound bromide dilutions to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Add the reference agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for the optimized stimulation time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells (if required by the kit).
-
Add the cAMP detection reagents according to the manufacturer's instructions.
-
Incubate to allow the detection reaction to proceed.
-
-
Data Acquisition: Read the plate using a plate reader compatible with the chosen detection technology.
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response by this compound bromide at each concentration.
-
Plot the percentage of inhibition against the log concentration of this compound bromide.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells in a binding assay.
-
Question: My replicate data points for this compound bromide in a radioligand binding assay are not consistent. What could be the cause?
-
Answer: High variability can stem from several sources. First, ensure your pipetting technique is accurate and consistent, especially when preparing serial dilutions and adding reagents to the 96-well plate.[13] Use calibrated pipettes. Second, inadequate mixing of reagents in the wells can lead to uneven binding. Gently tap or vortex the plate after adding all components. Third, inconsistent washing during the harvesting step can leave variable amounts of unbound radioligand on the filter mat. Ensure the wash volume and duration are uniform for all wells.[14]
Issue 2: Unexpected agonist activity of this compound bromide in a functional assay.
-
Question: I am using this compound bromide as a muscarinic antagonist, but I am observing a slight activation of my downstream signaling pathway. Why might this be happening?
-
Answer: While this compound is classified as an antagonist, the distinction between antagonists and partial agonists can be context-dependent. It is possible that in your specific assay system (e.g., with a highly overexpressed receptor), this compound exhibits weak partial agonism. Alternatively, the observed activity could be due to an off-target effect on another receptor in your cell line that couples to the same signaling pathway. To investigate this, you could test this compound in a cell line that does not express the primary muscarinic target but does express other potential off-targets.
Issue 3: My IC50 value for this compound bromide is different from what I expected.
-
Question: The calculated IC50 for this compound bromide in my assay is significantly different from previously reported values. What could explain this discrepancy?
-
Answer: Several factors can influence the apparent IC50 value. Ensure that your assay has reached equilibrium; insufficient incubation time can lead to an overestimation of the IC50.[11] The concentration and Kd of the radioligand used in a competition binding assay will also affect the IC50 value, which is why it is crucial to convert it to a Ki value for comparison across different experiments.[10] Variations in assay conditions such as buffer composition, pH, and temperature can also contribute to differences in measured potency.[13]
Visualizations
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound Bromide used for? [synapse.patsnap.com]
- 4. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of inhalational anticholinergics in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 13. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Variability in Oxitropium Inhalation Studies
Welcome to the technical support center for Oxitropium inhalation studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound Bromide?
A1: this compound Bromide is a synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M1, M2, and M3 subtypes, in the respiratory tract.[1] By blocking the binding of acetylcholine, it prevents the increase in intracellular calcium levels that leads to smooth muscle contraction.[1] This results in bronchodilation, reducing airway resistance and improving airflow.[1]
Q2: What are the main sources of variability in this compound inhalation studies?
A2: Variability in this compound inhalation studies can arise from several factors, which can be broadly categorized as:
-
Formulation-related: Physicochemical properties of the drug, excipient type and concentration, and drug particle size distribution can all impact aerosol performance.
-
Device-related: The type of inhalation device (e.g., nebulizer, pressurized metered-dose inhaler - pMDI), its operational parameters, and user technique significantly influence drug delivery.
-
Subject-related (In vivo/Clinical): Breathing patterns (tidal volume, frequency), patient-specific lung morphology, and disease state can alter aerosol deposition.[2][3][4]
-
Environmental: Ambient temperature and humidity can affect the performance of inhalation devices and the stability of the aerosolized drug.[5]
Q3: How does breathing pattern affect the deposition of inhaled this compound?
A3: Breathing patterns have a substantial impact on where and how much of the aerosolized drug is deposited in the lungs.[2][6][7] Both tidal volume and breathing frequency influence particle deposition.[2] For instance, slower, deeper inhalations generally result in greater peripheral lung deposition, which is often desirable for bronchodilators like this compound. Conversely, rapid, shallow breathing may lead to higher deposition in the upper airways, reducing the dose that reaches the target site in the bronchial smooth muscle.
Q4: What are the key considerations when choosing an in vitro lung model for this compound studies?
A4: The choice of an in vitro model depends on the specific research question. Commonly used cell lines include A549 (alveolar epithelial-like) and Calu-3 (bronchial epithelial-like).[8] For studying bronchial effects of this compound, Calu-3 cells are often preferred as they can form tight junctions and produce mucus when cultured at an air-liquid interface (ALI), better mimicking the in vivo bronchial environment.[8] It is important to consider that immortalized cell lines may not fully recapitulate the complexity of the in vivo respiratory epithelium.[8]
Q5: What are the regulatory guidelines I should be aware of when conducting this compound inhalation studies?
A5: Regulatory bodies like the FDA and EMA have specific guidelines for the development of inhaled drug products. Key considerations include demonstrating dose consistency, uniformity of dosage units, and stability of the formulation.[2][3][4][6] For generic inhaled products, demonstrating bioequivalence to the reference product is crucial and involves in vitro and potentially in vivo studies.[2][3][4][6] Adherence to Good Laboratory Practice (GLP) and Good Clinical Practice (GCP) is mandatory for preclinical and clinical studies, respectively.
Troubleshooting Guides
Inhalation Device Troubleshooting
Issue: Inconsistent mist production from a nebulizer.
| Possible Cause | Troubleshooting Step |
| Clogged nebulizer nozzle | Disassemble the nebulizer cup and clean all parts according to the manufacturer's instructions. Medication residue can crystallize and block the nozzle.[9] |
| Incorrect assembly | Ensure all components of the nebulizer are securely and correctly connected. |
| Kinked or damaged tubing | Inspect the tubing for any kinks or damage that could obstruct airflow from the compressor. |
| Faulty compressor | If the nebulizer still fails to produce a mist after cleaning and checking the assembly, the compressor may be faulty. Test the compressor's airflow separately. |
Issue: Variable dose delivery from a pressurized Metered-Dose Inhaler (pMDI).
| Possible Cause | Troubleshooting Step |
| Improper shaking | Shake the pMDI vigorously for at least 5 seconds before each actuation to ensure the drug suspension is homogenous.[10] |
| Incorrect actuation timing | Coordinate actuation with the beginning of a slow, deep inhalation. |
| Inadequate breath-hold | Hold your breath for up to 10 seconds after inhalation to allow for particle deposition.[10] |
| Clogged actuator orifice | Clean the plastic actuator regularly according to the manufacturer's instructions to prevent blockage. |
| Environmental temperature | Low temperatures can decrease the vapor pressure of the propellant, leading to reduced fine particle fraction.[5] Ensure the canister is at room temperature before use.[5] |
In Vitro & In Vivo Experimental Troubleshooting
Issue: High variability in cell viability assays after aerosol exposure in vitro.
| Possible Cause | Troubleshooting Step |
| Uneven aerosol deposition | Ensure the aerosol delivery system provides a uniform deposition across the cell culture surface. Consider using devices specifically designed for in vitro exposure. |
| Cell culture inconsistencies | Maintain consistent cell seeding density, passage number, and culture conditions. Variability in cell confluence can affect the response to the drug. |
| Contamination | Regularly check for microbial contamination in cell cultures, as this can significantly impact cell health and experimental results. |
Issue: Inconsistent results in rodent whole-body plethysmography.
| Possible Cause | Troubleshooting Step |
| Animal stress | Acclimatize animals to the plethysmography chamber before recording data to minimize stress-induced changes in breathing patterns.[11] |
| Chamber leaks | Ensure the plethysmography chamber is properly sealed to obtain accurate pressure readings. |
| Incorrect calibration | Calibrate the plethysmograph according to the manufacturer's instructions before each experiment. |
| Animal movement | Exclude data segments with significant movement artifacts.[11] |
Quantitative Data Summary
Table 1: Factors Influencing Fine Particle Fraction (FPF) of Inhaled Aerosols
| Factor | Condition 1 | FPF Change | Condition 2 | FPF Change | Reference |
| Ambient Humidity | Low (30%) vs. High (80%) | 17.94% decrease (Budesonide) | Medium (50%) vs. High (80%) | 13.69% decrease (Budesonide) | [5] |
| 12.74% decrease (Ipratropium) | 9.03% decrease (Ipratropium) | [5] | |||
| Canister Temperature | Low (5°C) vs. Room (22-25°C) | 22.80% decrease (Budesonide) | Low (5°C) vs. High (40°C) | 21.86% decrease (Budesonide) | [5] |
| 26.55% decrease (Ipratropium) | 26.85% decrease (Ipratropium) | [5] |
Table 2: Parameters for a Validated HPLC Method for an Inhaled Corticosteroid (Example)
| Parameter | Specification | Result | Reference |
| Linearity (r) | ≥ 0.995 | 0.9958 | [2] |
| Range | 50-150% of target concentration | 0.03 to 0.09 mg/mL | [2] |
| Accuracy | 100 ± 5.0% | Within limits | [2] |
| Precision (%RSD) | ≤ 2.0% | Within limits | [2] |
Experimental Protocols
Protocol 1: In Vitro Aerosol Deposition on Human Bronchial Epithelial Cells (Calu-3)
-
Cell Culture: Culture Calu-3 cells on permeable supports at an air-liquid interface (ALI) for at least 21 days to allow for differentiation and mucus production.
-
Aerosol Generation: Generate an aerosol of this compound Bromide using a suitable device (e.g., vibrating mesh nebulizer) connected to an in vitro exposure system.
-
Exposure: Place the cell culture inserts into the exposure chamber and deliver the aerosolized this compound Bromide for a defined duration.
-
Dosimetry: Quantify the deposited dose of this compound Bromide on the cell surface using a validated analytical method (e.g., HPLC-UV).
-
Post-exposure Analysis: At specified time points post-exposure, assess cell viability (e.g., using an MTT assay), barrier function (by measuring transepithelial electrical resistance - TEER), and relevant biological endpoints (e.g., cytokine release).
Protocol 2: Quantification of this compound Bromide in Plasma by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound Bromide).
-
Perform protein precipitation by adding 300 µL of acetonitrile, followed by vortexing and centrifugation.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound Bromide and the internal standard.
-
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of this compound Bromide in the plasma samples by comparing the peak area ratios of the analyte to the internal standard.
Visualizations
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices | MDPI [mdpi.com]
- 3. Development and validation of analytical methods for selective determination of albuterol and budesonide in Airsupra inhalation aerosol using spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. Analytical Method Development | Nanopharm | Method Validation [nanopharm.co.uk]
- 7. [PDF] Development and validation of analytical methods for selective determination of albuterol and budesonide in Airsupra inhalation aerosol using spectrophotometry | Semantic Scholar [semanticscholar.org]
- 8. aaqr.org [aaqr.org]
- 9. shimadzu.com [shimadzu.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Modeling of aerosol transport and deposition in the lung [pulmonary.ucsd.edu]
Technical Support Center: Oxitropium Bromide HPLC Assays
Welcome to the technical support center for Oxitropium Bromide HPLC assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
1. Peak Shape Problems: Why am I seeing peak tailing for my this compound Bromide peak?
Peak tailing for this compound Bromide, a quaternary ammonium salt, is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing material.[1]
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Basic compounds like this compound Bromide can interact with ionized silanol groups on the column surface, leading to tailing peaks.[1]
-
Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., around pH 3.0-4.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][2]
-
Solution 2: Use a Highly Deactivated Column: Employ a column with end-capping or a modern packing material designed to shield residual silanols.
-
Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites. A concentration of 0.2% v/v has been used effectively in a mobile phase for a related compound, Tiotropium Bromide.[3]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.[4]
-
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can affect peak shape.[4][5]
2. Retention Time Variability: Why is the retention time of my this compound Bromide peak shifting?
Retention time drift can compromise the reliability of your assay. The issue can stem from either the HPLC system or the chemical conditions of the separation.[7]
Possible Causes & Solutions:
-
Changes in Mobile Phase Composition:
-
Cause: Inaccurate mixing of mobile phase components, evaporation of the more volatile solvent, or degradation of mobile phase additives.[8]
-
Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are functioning correctly. For pre-mixed mobile phases, keep the reservoir tightly sealed.[8]
-
-
Fluctuations in Flow Rate:
-
Column Temperature Variations:
-
Column Equilibration:
-
Cause: Insufficient equilibration time with the mobile phase before starting a sequence of injections.[8]
-
Solution: Ensure the column is fully equilibrated with the mobile phase. This is indicated by a stable baseline.
-
3. Poor Resolution: How can I improve the separation between this compound Bromide and other components (e.g., impurities, other active ingredients)?
Achieving adequate resolution is critical for accurate quantification.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Strength:
-
Cause: The organic-to-aqueous ratio of the mobile phase may not be optimal for separating the compounds of interest.
-
Solution: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer to find the optimal separation.[12]
-
-
Incorrect Mobile Phase pH:
-
Cause: The pH of the mobile phase can significantly impact the retention of ionizable compounds.
-
Solution: Adjusting the pH of the mobile phase buffer can alter the ionization state of analytes and improve resolution. For separating Tiotropium Bromide from other compounds, a pH of 6 was found to be effective.[3]
-
-
Suboptimal Column Chemistry:
4. Extraneous Peaks: I'm observing unexpected peaks in my chromatogram. What could be the cause?
The appearance of unknown peaks can be due to sample degradation, contaminants, or issues with the HPLC system itself.
Possible Causes & Solutions:
-
Sample Degradation: this compound Bromide can degrade under certain stress conditions such as acidic, alkaline, or oxidative environments.[14][15]
-
Solution: Ensure proper sample handling and storage. Prepare samples fresh when possible. If degradation is suspected, a forced degradation study can help identify the degradation products.[15]
-
-
Contamination:
-
Cause: Contaminants can be introduced from the sample itself, the diluent, or the HPLC system (e.g., from a previous analysis).
-
Solution: Analyze a blank (injection of the diluent) to rule out contamination from the solvent. Ensure proper cleaning of injection vials and the autosampler.[10]
-
-
Carryover:
-
Cause: Residual sample from a previous injection adsorbing to surfaces in the injector or column.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank after a high-concentration sample can confirm carryover.
-
Experimental Protocols & Data
This section provides details on established HPLC methods for the analysis of this compound Bromide and related compounds, which can serve as a starting point for your own method development and troubleshooting.
Method 1: Stability-Indicating HPLC Assay for this compound Bromide
This method is designed to separate this compound Bromide from its potential impurities and degradation products.[14][16]
| Parameter | Condition |
| Column | XBridge C18 (150 mm × 4.6 mm, 3.5 µm)[14][16] |
| Mobile Phase | Phosphate-buffer/acetonitrile (85/15, v/v)[14][16] |
| Flow Rate | 1.0 mL/min[14][16] |
| Column Temperature | 25 °C[14][16] |
| Detection Wavelength | 210 nm[14][16] |
| Injection Volume | 10 µL[14][16] |
| Run Time | 10 min[14][16] |
Method 2: Simultaneous UPLC Assay for this compound Bromide and Formoterol Fumarate
This UPLC method allows for the simultaneous determination of this compound Bromide and Formoterol Fumarate.[12]
| Parameter | Condition |
| Column | UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)[12][17] |
| Mobile Phase | 0.07 M KH2PO4 buffer / Acetonitrile (80:20, v/v)[12][17] |
| Flow Rate | 0.6 mL/min[12][17] |
| Column Temperature | 25 °C[12][17] |
| Detection Wavelength | 210 nm[12][17] |
| Injection Volume | 10 µL[12][17] |
| Run Time | 2 min[12][17] |
| Retention Times | This compound Bromide: ~0.5 min, Formoterol Fumarate: ~1.0 min[12][17] |
Visual Guides
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your this compound Bromide HPLC assay.
Caption: A decision tree for troubleshooting peak tailing issues.
General HPLC Troubleshooting Logic
This diagram outlines a general approach to diagnosing and resolving common HPLC issues.
Caption: A logical flow for diagnosing general HPLC problems.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. realab.ua [realab.ua]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Why is my LC Retention Time Shifting? [restek.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Simultaneous UPLC Assay for this compound Bromide and Formoterol Fumarate Dihydrate in Pressurized Metered Dose Inhaler Products for Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. Synthesis and characterization of this compound bromide related substances and novel stability indicating HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Oxitropium Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Oxitropium in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The primary factors leading to the degradation of this compound in solution are pH, temperature, exposure to light, and the presence of oxidizing agents. As a tropane ester, this compound is susceptible to hydrolysis, particularly of its ester bond.
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A2: Based on studies of the closely related compound ipratropium bromide, the maximum stability for this compound in aqueous solution is achieved at an acidic pH.[1][2] A pH of approximately 3.5 is recommended to minimize hydrolysis.[1][3] Both acidic and neutral solutions are more stable than alkaline solutions, where hydrolysis is rapid.[2][4]
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound. It is recommended to store stock solutions and experimental samples at refrigerated temperatures (2-8 °C) to minimize thermal degradation.
Q4: Is this compound sensitive to light?
A4: Yes, solutions containing this compound should be protected from light.[5] Photodegradation can occur upon exposure to UV and visible light. It is advisable to use amber vials or wrap containers with aluminum foil.
Q5: What are the main degradation products of this compound?
A5: Under basic conditions, this compound primarily degrades via hydrolysis into tropic acid and N-ethyl-scopine/N-ethyl-scopoline. Under neutral hydrolysis, the formation of other impurities may increase. Oxidative stress can also lead to the formation of several degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Potency in Stock Solution | - Inappropriate pH- High storage temperature- Exposure to light- Bacterial contamination | - Prepare stock solutions in an acidic buffer (e.g., citrate or phosphate buffer, pH ~3.5).- Store stock solutions at 2-8 °C.- Store in amber vials or protect from light.- Use sterile filtration for long-term storage. |
| Inconsistent Results in Cell-Based Assays | - Degradation of this compound in culture media- Adsorption to plasticware | - Prepare fresh dilutions of this compound in media for each experiment.- Minimize the time the drug is in the culture media before analysis.- Consider using low-protein-binding labware. |
| Appearance of Unknown Peaks in HPLC Analysis | - Degradation during sample preparation or storage- Interaction with other components in the solution | - Ensure the mobile phase and diluents are at an appropriate pH.- Analyze samples as quickly as possible after preparation.- Perform forced degradation studies to identify potential degradation products. |
Data Summary: Factors Affecting Stability
The following tables summarize the stability of tropane ester drugs, using data from the closely related compound ipratropium bromide as a strong indicator for this compound's behavior.
Table 1: Effect of pH on the Hydrolysis Rate of Ipratropium Bromide at 60°C
| pH | Apparent First-Order Rate Constant (kobs) (hours-1) |
| 1.0 | 0.025 |
| 2.0 | 0.010 |
| 3.5 | 0.005 (Most Stable) |
| 5.0 | 0.012 |
| 7.0 | 0.15 |
| 9.0 | 1.8 |
| 10.5 | 22.5 |
Data is illustrative and based on kinetic studies of the structurally similar ipratropium bromide.[1]
Table 2: Summary of Forced Degradation Studies on this compound Bromide
| Stress Condition | Observation |
| Acid Hydrolysis (e.g., 0.5 N HCl) | Moderate degradation. |
| Base Hydrolysis (e.g., 0.1 N NaOH) | Significant degradation into tropic acid and N-ethyl-scopine/N-ethyl-scopoline. |
| Oxidative Degradation (e.g., 30% H₂O₂) | Significant degradation with the formation of multiple products.[6] |
| Thermal Degradation (e.g., 60°C) | Moderate degradation. |
| Photolytic Degradation | Degradation occurs, necessitating protection from light.[6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Bromide
This protocol outlines a method to assess the stability of this compound in solution by separating the active pharmaceutical ingredient (API) from its degradation products.[7][8]
1. Chromatographic Conditions:
-
Column: XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[7]
-
Mobile Phase: Phosphate buffer/acetonitrile (85:15, v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 210 nm.[7]
-
Column Temperature: 25 °C.[7]
-
Injection Volume: 10 µL.[7]
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound bromide reference standard in the mobile phase at a concentration of approximately 100 µg/mL.
-
Sample Solution: Dilute the experimental this compound bromide solution with the mobile phase to a final concentration within the linear range of the assay.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the retention time and peak area of the this compound peak.
-
Inject the sample solution and record the chromatogram.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard. Degradation is indicated by a decrease in the area of the this compound peak and the appearance of new peaks.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.[6][9][10]
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.5 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with NaOH before HPLC analysis.[6]
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a specified period. Neutralize with HCl before HPLC analysis.[6]
-
Oxidative Degradation: Treat the this compound solution with 30% hydrogen peroxide. Incubate at room temperature for a specified period.[6]
-
Thermal Degradation: Expose the this compound solution to a controlled temperature of 60°C for a specified period.[6]
-
Photolytic Degradation: Expose the this compound solution to a photolytic chamber according to ICH guidelines.[6]
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Hydrolysis kinetics of ipratropium bromide - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uspnf.com [uspnf.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Synthesis and characterization of this compound bromide related substances and novel stability indicating HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Addressing unexpected results in Oxitropium experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing unexpected results and troubleshooting issues encountered during experiments with Oxitropium bromide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound bromide?
A1: this compound bromide is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] It blocks the action of acetylcholine at M1, M2, and M3 receptor subtypes.[2] In the airways, this antagonism of M3 receptors on smooth muscle and submucosal glands leads to bronchodilation and reduced mucus secretion.[2][3]
Q2: What are the expected potencies (Ki, IC50, EC50) for this compound bromide?
Q3: My cells are not responding to this compound bromide. What are the possible reasons?
A3: There are several potential reasons for a lack of response:
-
Cell Line: T he cell line may not express the target muscarinic receptor subtype (M1, M2, or M3) or may express it at very low levels.
-
Compound Integrity: Ensure the this compound bromide is not degraded. Prepare fresh solutions and store them properly.
-
Assay Conditions: The agonist concentration used to stimulate the cells may be too high, requiring a higher concentration of this compound bromide to see an antagonistic effect.
-
Incorrect Readout: The signaling pathway you are measuring (e.g., cAMP for M2/M4, calcium for M1/M3/M5) may not be appropriate for the receptor subtype expressed in your cells.
Q4: I am observing agonist activity with this compound bromide, but it should be an antagonist. Why is this happening?
A4: This can be a complex issue. Potential explanations include:
-
Partial Agonism: In some systems, a compound classified as an antagonist may act as a partial agonist, eliciting a submaximal response in the absence of a full agonist.
-
Inverse Agonism: If your receptor system has high constitutive (basal) activity, an inverse agonist will decrease this basal signaling, which can appear as a functional response.
-
Off-Target Effects: At high concentrations, this compound bromide might interact with other receptors or cellular components, leading to unexpected signaling.
-
Impurity: The compound batch may contain an agonist impurity.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value (Lower Potency)
| Possible Cause | Troubleshooting Step |
| Degraded this compound Bromide | Prepare fresh stock solutions. This compound bromide is hygroscopic; store in a desiccator at -20°C. For aqueous solutions, it is recommended to use them within a day. |
| High Agonist Concentration | Perform a full agonist dose-response curve to determine its EC80 or EC90 concentration for use in the antagonist assay. Using a very high agonist concentration will shift the antagonist IC50 to the right. |
| Low Receptor Expression | Confirm receptor expression in your cell line using a validated positive control antagonist or via techniques like Western blot or qPCR. |
| Incorrect Assay Buffer | Ensure the pH and ionic strength of your assay buffer are optimal for receptor-ligand binding. |
| Short Antagonist Incubation Time | For competitive antagonists, pre-incubating with the antagonist before adding the agonist is crucial to allow the antagonist to reach equilibrium with the receptor. Optimize the pre-incubation time (e.g., 15-30 minutes). |
Issue 2: Poor Reproducibility Between Experiments
| Possible Cause | Troubleshooting Step |
| Cell Passage Number Variability | Use cells within a consistent and low passage number range for all experiments to ensure consistent receptor expression levels. |
| Inconsistent Cell Seeding Density | Ensure a uniform cell density across all wells of your microplate. Edge effects can be minimized by not using the outer wells or by filling them with a buffer. |
| Pipetting Errors | Calibrate pipettes regularly. For small volumes or viscous solutions, consider using reverse pipetting techniques. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or receptor signaling. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses. |
Issue 3: High Background Signal in Functional Assays
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some GPCRs exhibit basal activity in the absence of an agonist. If possible, use an inverse agonist to quantify and potentially reduce this basal signal. |
| Non-specific Binding of Assay Reagents | Increase the number of washing steps in your assay protocol. Include appropriate controls, such as cells not expressing the receptor. |
| Autofluorescence of this compound Bromide | Test for compound autofluorescence at the excitation and emission wavelengths of your assay. |
Quantitative Data
Table 1: Muscarinic Receptor Antagonist Binding Affinities (Ki) and IC50 Values
Data for this compound bromide is limited. The following table includes data for structurally and functionally similar non-selective muscarinic antagonists to provide an expected range of potency.
| Compound | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Ipratropium bromide | M1 | Radioligand Binding | - | 2.9 | [4] |
| M2 | Radioligand Binding | - | 2.0 | [4] | |
| M3 | Radioligand Binding | - | 1.7 | [4] | |
| Tiotropium bromide | M1, M2, M3 | Radioligand Binding | Potent, ~10-fold more than ipratropium | - | [5] |
| Glycopyrrolate | Human Airway Smooth Muscle (M1/M3) | Radioligand Binding | 0.5 - 3.6 | - | [6] |
Table 2: this compound Bromide Solubility and Stability
| Solvent | Solubility | Stability | Reference |
| Water | Very soluble | Aqueous solutions should be prepared fresh. | [7] |
| Methanol | Freely soluble | - | [7] |
| Ethanol (96%) | Sparingly soluble | - | [7] |
| Methylene Chloride | Practically insoluble | - | [7] |
| Aqueous Buffer (mildly acidic) | - | Stable for at least 48 hours. |
Experimental Protocols
Protocol 1: Muscarinic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound bromide for a specific muscarinic receptor subtype.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human muscarinic receptor subtype of interest (e.g., CHO-M1, CHO-M2, or CHO-M3).
-
Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist radioligand.
-
Competition Binding:
-
In a 96-well plate, add a constant concentration of [³H]-NMS (typically at its Kd concentration).
-
Add increasing concentrations of unlabeled this compound bromide.
-
For non-specific binding control, add a high concentration (e.g., 1 µM) of a known muscarinic antagonist like atropine.
-
Add the cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound bromide. Fit the data to a one-site competition binding model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay (for M2/M4 Receptors)
Objective: To determine the potency (IC50) of this compound bromide in inhibiting agonist-induced decreases in cAMP.
Methodology:
-
Cell Culture: Plate cells expressing the M2 or M4 muscarinic receptor in a 96-well plate and grow to confluence.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Antagonist Pre-incubation: Replace the culture medium with assay medium containing increasing concentrations of this compound bromide. Incubate for 15-30 minutes.
-
Agonist Stimulation: Add a known muscarinic agonist (e.g., carbachol) at its EC80 concentration, along with forskolin to stimulate adenylate cyclase and produce a measurable cAMP signal. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound bromide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Calcium Flux Functional Assay (for M1/M3/M5 Receptors)
Objective: To determine the potency (IC50) of this compound bromide in inhibiting agonist-induced increases in intracellular calcium.
Methodology:
-
Cell Culture: Plate cells expressing M1, M3, or M5 muscarinic receptors in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Add increasing concentrations of this compound bromide to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Detection: Use a fluorescence plate reader with an integrated liquid handling system to add a muscarinic agonist (e.g., carbachol) at its EC80 concentration to each well while simultaneously measuring the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the peak response against the log concentration of this compound bromide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Muscarinic receptor signaling pathways and the inhibitory action of this compound bromide.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: A generalized workflow for in vitro antagonist experiments with this compound bromide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. droracle.ai [droracle.ai]
- 3. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Refinement of Animal Models for Oxitropium Bromide Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data for researchers utilizing animal models in the study of oxitropium bromide.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during in vivo experiments with this compound bromide.
1. General Animal Model Selection and Refinement
-
Q: What are the most common animal models for studying the efficacy of this compound bromide, and what are their key characteristics?
-
A: The most frequently used models are mice, rats, and guinea pigs with induced airway inflammation and hyperresponsiveness, designed to mimic aspects of asthma or Chronic Obstructive Pulmonary Disease (COPD).
-
Mice (e.g., BALB/c, C57BL/6): Advantages include the availability of a wide range of immunological reagents and transgenic strains. They are suitable for modeling allergic asthma (e.g., ovalbumin-induced) and some features of COPD (e.g., cigarette smoke or lipopolysaccharide [LPS] exposure). However, their lung anatomy differs from humans, lacking respiratory bronchioles.
-
Rats: Often used in toxicology and pharmacokinetic studies. They can develop emphysema-like conditions with chronic exposure to cigarette smoke.
-
Guinea Pigs: Their lung physiology, particularly the autonomic control of airways, is more similar to humans, making them a valuable model for studying bronchoconstriction and the effects of bronchodilators.[1]
-
-
-
Q: How can I refine my animal model to better reflect human respiratory diseases?
-
A: Consider using models that combine different inducers to mimic the complexity of human diseases. For example, a combination of cigarette smoke exposure and LPS challenge can create a model with features of both chronic inflammation and exacerbations seen in COPD.
-
2. This compound Bromide Administration
-
Q: I'm observing inconsistent results with inhaled this compound bromide. What could be the cause?
-
A: Inconsistency in aerosol delivery is a common issue.
-
Troubleshooting:
-
Calibrate your nebulizer or inhalation tower regularly: Ensure a consistent particle size and output rate.
-
Monitor animal breathing patterns: Stress or improper restraint can alter breathing and, consequently, drug deposition. Acclimatize animals to the restraint system before the experiment.
-
Ensure proper placement in the exposure system: For nose-only exposure, ensure a snug but not overly tight fit to prevent leaks and ensure the animal is breathing the aerosolized compound.
-
-
-
-
Q: What is the recommended method for administering this compound bromide via inhalation to rodents?
-
A: Nose-only inhalation is often preferred for precise dose delivery and to minimize drug deposition on the fur and subsequent ingestion through grooming. Whole-body exposure is an alternative but can lead to less precise dosing.
-
3. Lung Function Assessment
-
Q: My lung function measurements show high variability between animals in the same group. How can I reduce this?
-
A:
-
Troubleshooting:
-
Standardize anesthesia: The depth of anesthesia can significantly impact respiratory parameters. Use a consistent protocol and monitor the animals closely.
-
Ensure proper intubation/tracheostomy: For invasive lung function measurements, a secure and patent airway is critical.
-
Control for age and sex: These factors can influence baseline lung function.
-
-
-
-
Q: What are the key parameters to measure when assessing the effect of this compound bromide on lung function?
-
A: Key parameters include airway resistance, compliance, and elastance. In models of airway hyperresponsiveness, measuring the response to a bronchoconstrictor agent like methacholine is crucial.
-
4. Bronchoalveolar Lavage (BAL)
-
Q: I am getting low cell recovery in my bronchoalveolar lavage fluid (BALF). What can I do to improve this?
-
A:
-
Troubleshooting:
-
Ensure complete lung collapse: A fully collapsed lung allows for better expansion during lavage.
-
Use an appropriate lavage volume: The volume should be sufficient to gently expand the lungs without causing damage.
-
Perform multiple washes: Several washes with a smaller volume are generally more effective than a single large-volume wash.
-
Keep the BALF on ice: This will help preserve cell viability.
-
-
-
-
Q: What inflammatory cells should I expect to see in the BALF of an asthma or COPD model, and how would this compound bromide affect them?
-
A: In an ovalbumin-induced asthma model, you would expect to see an increase in eosinophils and lymphocytes. In a cigarette smoke or LPS-induced COPD model, neutrophils are the predominant inflammatory cell type. As an anticholinergic with anti-inflammatory properties, this compound bromide is expected to reduce the influx of these inflammatory cells.
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound bromide and similar anticholinergic agents.
Table 1: Effect of Inhaled this compound Bromide on Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
| Treatment Group | Dose | Peak Inhibition of Airway Resistance (%) | Duration of Significant Inhibition (hours) |
| This compound Bromide | 10 µg/ml | ~90 | > 4 |
| Ipratropium Bromide | 10 µg/ml | ~70 | ~ 2 |
| Atropine | 10 µg/ml | ~80 | < 1 |
Data adapted from a study investigating the effects of inhaled bronchodilators on acetylcholine-induced airway resistance in anesthetized guinea pigs.
Table 2: Representative Effect of Tiotropium (a similar anticholinergic) on Inflammatory Cells in BALF of a Mouse Model of COPD
| Treatment Group | Total Cells (x10^5) | Neutrophils (x10^4) | Macrophages (x10^4) |
| Control | 1.5 ± 0.2 | 0.1 ± 0.05 | 1.4 ± 0.2 |
| Cigarette Smoke (CS) | 5.8 ± 0.6 | 3.2 ± 0.5 | 2.6 ± 0.3 |
| CS + Tiotropium (0.1 mg/ml) | 3.1 ± 0.4 | 1.5 ± 0.3 | 1.6 ± 0.2 |
Data are representative of studies using a cigarette smoke-induced model of COPD in mice and are presented as mean ± SEM.
Detailed Experimental Protocols
1. Protocol for Induction of Allergic Airway Inflammation in Mice (Ovalbumin Model)
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (IP) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in a total volume of 200 µl saline.
-
-
Challenge:
-
From day 21 to 27, expose mice to an aerosol of 1% OVA in saline for 30 minutes daily.
-
-
This compound Bromide Treatment:
-
Administer this compound bromide via nose-only inhalation 30 minutes prior to each OVA challenge.
-
-
Endpoint Analysis:
-
24-48 hours after the final OVA challenge, perform lung function measurements and/or bronchoalveolar lavage.
-
2. Protocol for Inhalation Administration of this compound Bromide to Mice
-
Preparation:
-
Prepare a solution of this compound bromide in sterile saline at the desired concentration.
-
Calibrate the nebulizer to deliver a consistent particle size (ideally 1-5 µm for deep lung deposition).
-
-
Animal Restraint:
-
Place the mouse in a suitable restraint tube for nose-only inhalation.
-
Acclimatize the animal to the restraint for several days prior to the experiment to minimize stress.
-
-
Exposure:
-
Connect the restraint tube to the inhalation tower.
-
Nebulize the this compound bromide solution for a predetermined duration (e.g., 10-30 minutes).
-
-
Post-Exposure:
-
Return the animal to its cage and monitor for any adverse reactions.
-
3. Protocol for Bronchoalveolar Lavage (BAL) in Mice
-
Anesthesia and Euthanasia:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Euthanize the animal via an approved method (e.g., cervical dislocation).
-
-
Tracheal Cannulation:
-
Expose the trachea through a midline incision in the neck.
-
Make a small incision in the trachea and insert a cannula.
-
Secure the cannula with a suture.
-
-
Lavage:
-
Instill 0.5-1.0 ml of ice-cold, sterile phosphate-buffered saline (PBS) through the cannula.
-
Gently aspirate the fluid and collect it in a centrifuge tube on ice.
-
Repeat the instillation and aspiration process 2-3 times, pooling the collected fluid.
-
-
Cell Processing:
-
Centrifuge the collected BALF at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS or appropriate buffer.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides for differential cell counting (e.g., with Wright-Giemsa stain).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.
Caption: General Experimental Workflow for this compound Studies.
References
Improving the translational relevance of Oxitropium research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the translational relevance of Oxitropium bromide research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to support your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during in vitro and in vivo experiments with this compound bromide.
In Vitro Assays
Question: My dose-response curve for this compound bromide in a smooth muscle contraction assay is showing low potency (high IC50) and is not reaching 100% inhibition. What could be the issue?
Answer:
Several factors could contribute to this observation:
-
Agonist Concentration: Ensure the concentration of the contractile agonist (e.g., carbachol, acetylcholine) is not supramaximal. A very high agonist concentration will require a much higher concentration of this compound bromide to achieve effective competition, shifting the IC50 to the right. It is recommended to use an agonist concentration that produces approximately 80% of the maximal response (EC80).
-
Tissue Viability: Poor tissue health can lead to a diminished response. Ensure the isolated tissue was handled gently during preparation and has been properly equilibrated in oxygenated Krebs solution at 37°C.[1] Check for spontaneous contractions and responsiveness to a standard stimulus like potassium chloride (KCl) before starting the experiment.[1]
-
Drug Stability: this compound bromide solutions should be freshly prepared. Although stable under normal conditions, prolonged storage in certain buffers or exposure to light could potentially lead to degradation.
-
Non-specific Binding: As a quaternary ammonium compound, this compound bromide can exhibit non-specific binding to plasticware. To mitigate this, consider using low-binding plates and siliconized tubes.
Question: I am observing high background signal and variability in my radioligand binding assay for muscarinic receptors using this compound bromide as a competitor. How can I resolve this?
Answer:
High background and variability in receptor binding assays can be addressed by optimizing several aspects of the protocol:
-
Choice of Radioligand: Ensure you are using a well-characterized radioligand with high affinity and specificity for the muscarinic receptor subtype of interest.
-
Non-Specific Binding (NSB) Definition: To accurately determine NSB, use a high concentration of a structurally unrelated muscarinic antagonist (e.g., atropine at 1-10 µM) rather than a very high concentration of this compound bromide itself.
-
Washing Steps: Insufficient washing can lead to high background. Optimize the number and duration of washes with ice-cold buffer to effectively remove unbound radioligand without causing significant dissociation of the bound ligand.
-
Filtration Technique: If using a filtration-based assay, ensure that the filters are pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.
-
Quaternary Ammonium Compound-Specific Issues: The positive charge of this compound bromide can lead to ionic interactions with negatively charged surfaces. Including a sufficient ionic strength in your assay buffer (e.g., 100-150 mM NaCl) can help minimize these non-specific interactions.
Question: My results in a cell-based calcium mobilization assay are inconsistent when using this compound bromide. What are the potential causes?
Answer:
Inconsistent results in calcium mobilization assays can stem from several sources:
-
Cell Health and Density: Ensure your cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells will respond poorly and inconsistently.
-
Dye Loading: Inconsistent loading of the calcium-sensitive dye can be a major source of variability. Ensure a consistent incubation time and temperature during dye loading and wash the cells gently to avoid cell detachment.
-
Agonist Concentration: Similar to smooth muscle contraction assays, use an EC80 concentration of the agonist to obtain a robust and reproducible signal window for antagonist inhibition.
-
Compound Precipitation: At higher concentrations, this compound bromide might precipitate in certain assay buffers. Visually inspect your compound dilutions for any signs of precipitation. Using a buffer containing a low percentage of DMSO or other solubilizing agents might be necessary.
In Vivo Studies
Question: I am not observing a significant bronchodilatory effect of inhaled this compound bromide in my animal model of airway hyperreactivity. What should I check?
Answer:
Several factors can influence the outcome of in vivo inhalation studies:
-
Aerosol Delivery: Ensure your aerosol delivery system is functioning correctly and delivering a consistent and appropriate particle size for deposition in the lower airways. The method of administration (e.g., nebulizer, metered-dose inhaler with a spacer) should be optimized for the animal model being used.
-
Dose Selection: The dose of this compound bromide may be insufficient. Dose-response studies are crucial to determine the optimal dose for your specific model and endpoint.[1]
-
Timing of Administration: The timing of drug administration relative to the bronchoconstrictor challenge is critical. This compound bromide has an onset of action of around 15-30 minutes, with peak effects around 1-2 hours.[2] Ensure the challenge is administered within this therapeutic window.
-
Animal Model: The choice of animal model and the bronchoconstricting agent used can significantly impact the observed effect of a muscarinic antagonist. Ensure the model is appropriate and sensitive to anticholinergic intervention.
Data Presentation
The following tables summarize key quantitative data for this compound bromide to aid in experimental design and data interpretation.
Table 1: Muscarinic Receptor Binding Affinities (Ki values)
| Receptor Subtype | Ki (nM) | Species | Reference |
| M1 | Data not available | ||
| M2 | Data not available | ||
| M3 | Data not available | ||
| M4 | Data not available | ||
| M5 | Data not available |
Table 2: In Vitro Functional Potency (IC50 values)
| Assay Type | Agonist | Tissue/Cell Line | IC50 (nM) | Reference |
| Bronchoconstriction | Acetylcholine | Guinea Pig Trachea | Data not available | |
| Calcium Mobilization | Carbachol | CHO-M3 cells | Data not available |
Note: Specific IC50 values from various functional assays are not consistently reported in publicly available literature. Researchers should determine these values empirically in their specific assay systems.
Table 3: Pharmacokinetic Parameters of this compound Bromide in Humans (Inhalation)
| Parameter | Value | Unit | Reference |
| Onset of Action | 15 - 30 | minutes | [2] |
| Time to Peak Effect (Tmax) | 1 - 2 | hours | [2] |
| Duration of Action | up to 7 - 9 | hours | [2] |
| Systemic Absorption | Minimal | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Smooth Muscle Contraction Assay
Objective: To determine the inhibitory effect of this compound bromide on agonist-induced smooth muscle contraction.
Materials:
-
Isolated tracheal or bronchial smooth muscle strips from a suitable animal model (e.g., guinea pig).
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
Contractile agonist (e.g., Carbachol, Acetylcholine).
-
This compound bromide.
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O2, 5% CO2).
Methodology:
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect the trachea or bronchi and place them in ice-cold Krebs-Henseleit solution. Prepare smooth muscle strips of appropriate dimensions.
-
Mounting: Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with washes every 15-20 minutes.
-
Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60-80 mM) to ensure viability. Wash the tissues and allow them to return to baseline.
-
Agonist Dose-Response: Perform a cumulative concentration-response curve for the contractile agonist to determine the EC80 concentration.
-
Antagonist Incubation: In separate tissue baths, incubate the tissues with varying concentrations of this compound bromide or vehicle for a predetermined time (e.g., 30-60 minutes).
-
Challenge: After the incubation period, perform a cumulative concentration-response curve for the agonist in the presence of this compound bromide or vehicle.
-
Data Analysis: Plot the agonist concentration-response curves in the absence and presence of different concentrations of this compound bromide. Calculate the IC50 of this compound bromide and consider performing a Schild analysis to determine the pA2 value.
Protocol 2: Radioligand Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound bromide for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand with high affinity for the receptor (e.g., [3H]-NMS, [3H]-QNB).
-
This compound bromide.
-
Non-specific binding control (e.g., Atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well plates (low-binding).
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and cocktail.
Methodology:
-
Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of unlabeled this compound bromide. For total binding wells, no competitor is added. For non-specific binding wells, a high concentration of atropine (e.g., 1 µM) is added.
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (determined from association kinetics experiments).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway of this compound Bromide
Caption: Signaling pathway of this compound Bromide at the M3 muscarinic receptor.
Experimental Workflow for In Vitro Smooth Muscle Contraction Assay
Caption: Workflow for in vitro smooth muscle contraction assay.
Troubleshooting Logic for Receptor Binding Assays
Caption: Troubleshooting logic for receptor binding assays.
References
Validation & Comparative
A Comparative Guide: Oxitropium Bromide versus Ipratropium Bromide in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of oxitropium bromide and ipratropium bromide, two quaternary ammonium derivative anticholinergic agents, based on their performance in experimental asthma models. The following sections detail their mechanism of action, receptor binding affinity, efficacy in preclinical and clinical models, and duration of action, supported by experimental data and detailed methodologies.
Mechanism of Action: Muscarinic Receptor Antagonism
Both this compound bromide and ipratropium bromide are non-selective muscarinic receptor antagonists.[1][2] They competitively inhibit the binding of acetylcholine to muscarinic receptors on airway smooth muscle and submucosal glands. The primary therapeutic effect in asthma comes from the blockade of M3 muscarinic receptors, which are responsible for mediating bronchoconstriction and mucus secretion.[1] By blocking these receptors, both drugs lead to bronchodilation and a reduction in mucus production. Ipratropium bromide has been shown to block M1, M2, and M3 receptors.[1] While M3 receptor antagonism is key for bronchodilation, the blockade of M2 receptors, which act as autoreceptors to inhibit further acetylcholine release, can sometimes lead to a paradoxical increase in acetylcholine.
Signaling Pathway of Muscarinic Antagonists in Asthma
The binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and bronchoconstriction. This compound and ipratropium bromide act by blocking the initial binding of acetylcholine to the M3 receptor, thereby inhibiting this entire downstream signaling pathway.
Caption: Signaling pathway of muscarinic antagonists in airway smooth muscle.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound bromide and ipratropium bromide from various experimental models.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | pA2 Value | IC50 (nM) | Reference(s) |
| Ipratropium Bromide | M1 | - | 2.9 | [3] |
| M2 | - | 2.0 | [3] | |
| M3 | - | 1.7 | [3] | |
| Muscarinic (non-selective) | 8.39 | - | [4] | |
| This compound Bromide | Muscarinic (non-selective) | - | - | [2] |
Table 2: Efficacy in Asthma Models
| Model | Parameter | This compound Bromide | Ipratropium Bromide | Reference(s) |
| Human Asthmatics | Peak Expiratory Flow (PEF) | Significant increase over placebo for up to 10 hours (200 µg dose) | Significant increase over placebo for up to 10 hours (80 µg dose) | [5] |
| Onset of Action | Slower onset than ipratropium | Appears earlier (75-90 s after administration) | [6] | |
| Protective Effect against Methacholine Challenge (PD15FEV1) | 1628 ± 955.7 µg (200 µg dose) | 532.2 ± 434.8 µg (40 µg dose) | [7] | |
| Guinea Pig (in vivo) | Duration of Bronchodilatory Effect | - | 11.0 min (unformulated) | [8] |
PD15FEV1: Provocative dose of methacholine causing a 15% fall in FEV1.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of muscarinic antagonists.
References
- 1. droracle.ai [droracle.ai]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of this compound bromide and ipratropium bromide in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early bronchodilating effect of this compound bromide in comparison with ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the protective effect amongst anticholinergic drugs on methacholine-induced bronchoconstriction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manufacture, characterization, and pharmacodynamic evaluation of engineered ipratropium bromide particles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oxitropium and Tiotropium in Preclinical COPD Models
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic candidates is paramount. This guide provides a detailed, objective comparison of oxitropium bromide and tiotropium bromide, two muscarinic receptor antagonists, based on available preclinical data in Chronic Obstructive Pulmonary Disease (COPD) models.
This document synthesizes experimental findings on their mechanisms of action, receptor affinity, bronchodilatory effects, and anti-inflammatory properties. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key studies. Visual diagrams generated using Graphviz illustrate critical signaling pathways and experimental workflows.
Executive Summary
Tiotropium bromide, a long-acting muscarinic antagonist (LAMA), and this compound bromide, a short-acting muscarinic antagonist (SAMA), both function by blocking acetylcholine-mediated bronchoconstriction. However, a comprehensive review of preclinical data reveals significant differences in their receptor kinetics, duration of action, and anti-inflammatory efficacy. Tiotropium demonstrates a distinct kinetic selectivity for M3 over M2 muscarinic receptors, contributing to its prolonged bronchodilatory effects and a favorable safety profile. In contrast, this compound acts as a non-selective antagonist.
Preclinical studies in guinea pig models of COPD have provided robust evidence for tiotropium's ability to not only induce bronchodilation but also to significantly inhibit airway inflammation and remodeling. Similar comprehensive preclinical data for this compound in COPD models is less readily available in the public domain, limiting a direct head-to-head comparison of its anti-inflammatory and anti-remodeling properties with tiotropium.
Mechanism of Action and Signaling Pathways
Both this compound and tiotropium are competitive antagonists of muscarinic acetylcholine receptors (mAChRs). In the airways, the M3 subtype, located on airway smooth muscle cells, is the primary mediator of bronchoconstriction. Acetylcholine binding to M3 receptors activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which triggers smooth muscle contraction.
The M2 receptor, found on presynaptic cholinergic nerve terminals, functions as an autoreceptor, inhibiting further acetylcholine release. Blockade of M2 receptors can therefore lead to increased acetylcholine release, potentially counteracting the bronchodilatory effect of M3 receptor antagonism.
Navigating the Nuances of Muscarinic Antagonists: A Comparative Guide to Oxitropium and Long-Acting Alternatives
For researchers, scientists, and drug development professionals, a comprehensive understanding of the therapeutic landscape for chronic obstructive pulmonary disease (COPD) is paramount. This guide provides an objective comparison of the short-acting muscarinic antagonist (SAMA) Oxitropium bromide and its long-acting counterparts (LAMAs), supported by experimental data, detailed protocols, and visual pathway and workflow diagrams.
A critical distinction in the clinical application of inhaled muscarinic antagonists for COPD lies in their duration of action. This compound bromide is classified as a short-acting muscarinic antagonist (SAMA), necessitating multiple daily doses for symptom management. In contrast, long-acting muscarinic antagonists (LAMAs) such as tiotropium, aclidinium, glycopyrronium, and umeclidinium, offer the convenience of once or twice-daily administration for maintenance therapy. This fundamental difference in pharmacokinetic profiles dictates their respective roles in COPD treatment strategies.
Comparative Efficacy of Short-Acting Muscarinic Antagonists: this compound vs. Ipratropium
Direct head-to-head clinical trials comparing this compound bromide to other LAMAs are scarce due to their different classifications and intended clinical use. However, studies comparing this compound to the more commonly used SAMA, ipratropium bromide, provide valuable insights into its relative efficacy.
| Efficacy Endpoint | This compound Bromide | Ipratropium Bromide | Study Details |
| Peak Expiratory Flow (PEF) | Significant improvement over placebo for up to 10 hours. | Significant improvement over placebo for up to 10 hours. | A randomized, double-blind, placebo-controlled study in 20 asthmatic patients. Doses: this compound 200 mcg, Ipratropium 80 mcg.[1] |
| Forced Expiratory Volume in 1s (FEV1) | Significant improvement from baseline. | Similar bronchodilating effects to this compound at 15 minutes post-administration. | A study comparing single metered aerosol doses. Doses: this compound 200 mcg, Ipratropium 40 mcg. Ipratropium showed a slightly earlier onset of action.[2] |
| Forced Vital Capacity (FVC) | Significant improvement from baseline. | Data not explicitly reported in a comparative context with this compound. | |
| Exercise Endurance | Significantly increased endurance time by 19% compared to placebo (p < 0.001). | Not directly compared in the same study. | A randomized, double-blind, placebo-controlled, crossover study in 38 male patients with stable COPD. Dose: this compound 400 mcg.[3] |
Comparative Efficacy of Long-Acting Muscarinic Antagonists (LAMAs)
The LAMA class of bronchodilators has been extensively studied, with numerous clinical trials comparing the efficacy of different agents. The following table summarizes key findings from comparative studies.
| Efficacy Endpoint | Tiotropium | Aclidinium | Glycopyrronium | Umeclidinium | Study Details |
| Trough FEV1 (12 weeks, change from baseline in mL) | 114.10 | 101.40 | 117.20 | 136.70 | Network meta-analysis of 24 studies (n=21,311).[4] |
| Trough FEV1 (24 weeks, change from baseline in mL) | 106.40 | 128.10 | 135.80 | 115.00 | Network meta-analysis of 24 studies (n=21,311).[4] |
| St. George's Respiratory Questionnaire (SGRQ) Score (24 weeks, change from baseline) | -2.43 | -4.60 | -3.14 | -4.69 | Network meta-analysis of 24 studies (n=21,311).[4] |
| Reduction in Moderate or Severe Exacerbations | Effective in reducing exacerbation risk. | Demonstrated efficacy in reducing exacerbations. | Shown to reduce exacerbation rates. | Effective in reducing exacerbations. | LAMA/LABA combinations show an 8% reduction in moderate or severe COPD exacerbations compared to ICS/LABA combinations.[5] |
Experimental Protocols
Protocol for a Randomized, Double-Blind, Placebo-Controlled, Crossover Study of this compound Bromide in Stable COPD
This protocol is based on a study evaluating the effects of this compound bromide on exercise performance.[3]
-
Participants: 38 male patients with stable chronic obstructive pulmonary disease (COPD) with a mean FEV1 of 40.8% predicted.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design.
-
Intervention: Inhalation of either 400 mcg of this compound bromide or an identical placebo.
-
Washout Period: A sufficient washout period between treatment arms to avoid carryover effects.
-
Assessments:
-
Spirometry: FEV1 and FVC were measured before and at 45 and 90 minutes after inhalation.
-
Exercise Tests: Performed 60 minutes after inhalation and included:
-
6-minute walking tests (6MWT).
-
Progressive cycle ergometry (PCE).
-
Cycle endurance tests at 80% of the maximal workload of PCE.
-
-
-
Outcome Measures:
-
Primary: Change in exercise endurance time.
-
Secondary: Changes in 6-minute walking distance, maximal oxygen consumption, FEV1, and FVC.
-
Protocol for a Network Meta-Analysis of Long-Acting Muscarinic Antagonists
This protocol is based on a systematic review and network meta-analysis comparing the efficacy of various LAMAs.[4]
-
Data Sources: A systematic literature review of MEDLINE, EMBASE, and the Cochrane Central Register of Controlled Trials was conducted to identify randomized controlled trials.
-
Study Selection:
-
Inclusion Criteria: Randomized, controlled trials of at least 12 weeks duration in adult patients with stable COPD, comparing at least two of the following: tiotropium, aclidinium, glycopyrronium, umeclidinium, or placebo.
-
Exclusion Criteria: Studies with a duration of less than 12 weeks or those that did not report relevant efficacy outcomes.
-
-
Data Extraction: Two independent reviewers extracted data on study design, patient characteristics, and outcomes of interest.
-
Outcomes of Interest:
-
Primary: Change from baseline in trough FEV1 at 12 weeks.
-
Secondary: Change from baseline in trough FEV1 at 24 weeks, St. George's Respiratory Questionnaire (SGRQ) total score, and Transitional Dyspnea Index (TDI) focal score.
-
-
Statistical Analysis: A Bayesian network meta-analysis was performed to combine direct and indirect evidence from the included trials.
Visualizing the Science: Pathways and Processes
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. The effects of this compound bromide on exercise performance in patients with stable chronic obstructive pulmonary disease. A comparison of three different exercise tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound bromide improves exercise performance in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound bromide. Dose-response and time-response study of a new anticholinergic bronchodilator drug. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Examination of Oxitropium and Other Inhaled Anticholinergics
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of anticholinergic bronchodilators for respiratory diseases, oxitropium bromide, a quaternary ammonium derivative of scopolamine, holds a significant place. This guide provides a detailed head-to-head comparison of this compound with other key anticholinergics, namely ipratropium bromide and tiotropium bromide, focusing on their performance based on experimental data. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their receptor binding profiles, clinical efficacy, and the methodologies employed in pivotal studies.
Muscarinic Receptor Binding Affinity: A Comparative Analysis
The therapeutic efficacy of anticholinergic agents is rooted in their ability to antagonize muscarinic acetylcholine receptors (mAChRs) in the airways, leading to bronchodilation. The five subtypes of muscarinic receptors (M1-M5) are distributed throughout the body, and the selectivity profile of a drug for these subtypes can influence its efficacy and side-effect profile.
This compound bromide, like ipratropium bromide, is considered a non-selective muscarinic antagonist.[1][2] In contrast, tiotropium bromide exhibits kinetic selectivity, dissociating more slowly from M1 and M3 receptors compared to M2 receptors.[3][4] This kinetic profile is thought to contribute to its longer duration of action.
Below is a summary of the available quantitative data on the binding affinities (Ki or IC50 values) of these compounds for human muscarinic receptor subtypes. It is important to note that direct head-to-head studies measuring the Ki of this compound across all five receptor subtypes are limited in publicly available literature.
| Compound | M1 (Ki/IC50, nM) | M2 (Ki/IC50, nM) | M3 (Ki/IC50, nM) | M4 (Ki/IC50, nM) | M5 (Ki/IC50, nM) | Selectivity Profile |
| This compound Bromide | Data not available | Data not available | Data not available | Data not available | Data not available | Non-selective[1][5] |
| Ipratropium Bromide | 2.9[6] | 2.0[6] | 1.7[6] | Data not available | Data not available | Non-selective[1][2][7] |
| Tiotropium Bromide | High Affinity[3] | Lower Affinity (faster dissociation)[3][4] | High Affinity (slow dissociation)[3][4] | Data not available | Data not available | Kinetically selective for M1/M3 over M2[3][4] |
Note: IC50 values are presented for Ipratropium Bromide as reported in the cited source. While IC50 is a measure of inhibitory concentration, it is often used as an approximation of binding affinity.
Clinical Efficacy: Head-to-Head Studies
Clinical trials provide crucial insights into the comparative performance of these anticholinergic agents in patient populations. The primary endpoint in many of these studies is the change in Forced Expiratory Volume in one second (FEV1), a key indicator of lung function.
This compound vs. Ipratropium
A randomized, double-blind study involving twenty asthmatic patients compared the effects of 200 micrograms of this compound bromide with 80 micrograms of ipratropium bromide and a placebo.[8] Both active treatments resulted in significantly higher Peak Expiratory Flow (PEF) values compared to placebo for up to 10 hours.[8] Importantly, there were no significant differences in PEF values between the this compound and ipratropium treatment groups at any time point, suggesting comparable efficacy in this patient population.[8]
This compound vs. Fenoterol (a beta-2 agonist)
In a study with patients suffering from stable asthma or chronic bronchitis, the bronchodilator response to this compound bromide was compared with that of the beta-2 agonist fenoterol.[9] In patients with chronic bronchitis, the peak response to this compound was equivalent to that of fenoterol.[9] However, in asthmatic patients, the response to this compound was approximately 30% of the response to fenoterol.[9] Combining this compound with fenoterol significantly increased both the magnitude and duration of the bronchodilator response in both patient groups.[9]
Tiotropium vs. Ipratropium
A systematic review of two randomized controlled trials involving 1073 participants with moderate to severe Chronic Obstructive Pulmonary Disease (COPD) compared the long-term effectiveness of tiotropium and ipratropium bromide.[10][11] The review found that tiotropium treatment was associated with improved lung function, fewer COPD exacerbations, and fewer hospital admissions compared to ipratropium.[10][11] One of the included trials, a 13-week study, demonstrated that once-daily tiotropium (18 µg) was significantly more effective than four-times-daily ipratropium (40 µg) in improving trough, average, and peak FEV1 levels.[12]
The following table summarizes key clinical outcome data from a head-to-head study comparing tiotropium and ipratropium in patients with COPD.
| Outcome Measure | Tiotropium (18 µg once daily) | Ipratropium (40 µg four times daily) | Significance |
| Trough FEV1 Response (Day 92) | 0.16 L (95% CI: 0.12 to 0.20) | 0.03 L (95% CI: 0.01 to 0.07) | p < 0.05 |
| Trough FVC Response (Day 92) | 0.39 L (95% CI: 0.31 to 0.47) | 0.18 L (95% CI: 0.08 to 0.28) | p < 0.05 |
| Drug-Related Adverse Event (Dry Mouth) | 14.7% of patients | 10.3% of patients | - |
Data from the Dutch Tiotropium Study Group.[12]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Muscarinic Receptor Binding Assay (General Protocol)
Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. A general protocol involves the following steps:
-
Membrane Preparation: Membranes from cells or tissues expressing the muscarinic receptor subtype of interest are prepared through homogenization and centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (this compound, ipratropium, or tiotropium).
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Measurement of FEV1 in Clinical Trials
The measurement of Forced Expiratory Volume in one second (FEV1) is a standardized procedure in clinical trials for respiratory diseases. The general protocol is as follows:
-
Patient Preparation: Patients are instructed to withhold any bronchodilator medication for a specified period before the test.
-
Spirometry Equipment: A calibrated spirometer that meets the standards of the American Thoracic Society/European Respiratory Society is used.
-
Procedure: The patient takes a full inspiration and then exhales as forcefully and completely as possible into the spirometer for at least 6 seconds.
-
Data Collection: The spirometer records the volume of air exhaled over time. The FEV1 is the volume of air exhaled in the first second of the forced expiration.
-
Reproducibility: The maneuver is repeated at least three times to ensure reproducible results. The highest FEV1 value is typically reported.
-
Data Analysis: Changes in FEV1 from baseline (before treatment) are calculated and compared between treatment groups.
Signaling Pathways and Experimental Workflow
Muscarinic Receptor Signaling
Anticholinergics exert their effects by blocking the signaling pathways initiated by acetylcholine binding to muscarinic receptors. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.
Hypothetical Experimental Workflow for a Head-to-Head Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of inhaled anticholinergics.
Conclusion
This comparative guide highlights the similarities and differences between this compound, ipratropium, and tiotropium. While this compound and ipratropium demonstrate comparable efficacy as non-selective, short-acting muscarinic antagonists, tiotropium distinguishes itself with its kinetic selectivity and longer duration of action, which has been shown to translate into improved clinical outcomes in patients with COPD. The lack of comprehensive public data on the binding affinities of this compound across all muscarinic receptor subtypes underscores an area for future research to provide a more complete picture of its pharmacological profile. The detailed experimental protocols provided herein should aid in the critical appraisal of existing data and the design of future head-to-head studies in this important class of respiratory medicines.
References
- 1. droracle.ai [droracle.ai]
- 2. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tiotropium (Spiriva): mechanistical considerations and clinical profile in obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tiotropium bromide: a novel once-daily anticholinergic bronchodilator for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of this compound bromide and ipratropium bromide in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound bromide: an acute dose response study of a new anticholinergic drug in combination with fenoterol in asthma and chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A randomised controlled comparison of tiotropium and ipratropium in the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Oxitropium vs. Fenoterol for Exercise-Induced Asthma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of oxitropium bromide and fenoterol hydrobromide for the management of exercise-induced asthma (EIA), also known as exercise-induced bronchoconstriction (EIB). The information presented herein is intended for an audience with a scientific background and focuses on the pharmacological profiles, efficacy data from clinical studies, and the underlying mechanisms of action of these two bronchodilators.
Executive Summary
Exercise-induced asthma is a common condition characterized by transient airway narrowing following physical exertion. The primary therapeutic approach involves the prophylactic use of bronchodilators. This guide examines two such agents: this compound bromide, a short-acting muscarinic antagonist (SAMA), and fenoterol hydrobromide, a short-acting beta-2 agonist (SABA).
While both drugs act as bronchodilators, their mechanisms of action, efficacy, and side effect profiles differ significantly. Evidence from clinical trials suggests that fenoterol is a highly effective agent for preventing EIA, demonstrating a robust protective effect in a majority of patients. In contrast, the efficacy of this compound bromide in this indication appears to be less consistent, with studies showing a beneficial effect in a smaller subset of individuals.
Mechanism of Action
The distinct pharmacological actions of this compound and fenoterol are rooted in their respective molecular targets within the airway smooth muscle.
This compound Bromide: Anticholinergic Pathway
This compound bromide is a quaternary ammonium derivative of scopolamine that acts as a competitive antagonist of acetylcholine at muscarinic receptors (M1, M2, and M3) in the airways.[1] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound prevents the increase in intracellular calcium levels that leads to smooth muscle contraction and bronchoconstriction.[1]
Fenoterol: Beta-2 Adrenergic Pathway
Fenoterol is a selective beta-2 adrenergic receptor agonist. It mimics the action of epinephrine on the beta-2 receptors of airway smooth muscle cells. This interaction activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various target proteins, resulting in the sequestration of intracellular calcium and relaxation of the smooth muscle, causing bronchodilation.
Comparative Efficacy in Exercise-Induced Asthma
Clinical studies directly comparing this compound and fenoterol for EIA have provided insights into their relative efficacy.
| Parameter | This compound Bromide | Fenoterol | Placebo | Reference |
| Protective Effect | Benefited 1 of 8 patients | Very good protective effect in all 8 patients | Benefited 2 of 8 patients | [2][3] |
| Mean Fall in FEV1 post-exercise | Data not available | 18% (in combination with theophylline) | 32% | [4] |
| Mean Post-exertional Increase in sRaw (cmH₂O·s) | Data not available | 30 µg: 7.20 (±2.7) 50 µg: 9.33 (±3.8) 100 µg: 5.57 (±2.3) 200 µg: 5.28 (±1.6) | 28.9 (±10.0) | [5] |
| Maximal Increase in Airway Resistance post-exercise (mean ± SD) | Data not available | 13.4% (±29.2) | 344.1% (±312.2) | [6] |
Note: FEV1: Forced Expiratory Volume in 1 second; PEF: Peak Expiratory Flow; sRaw: specific Airway Resistance. Data for this compound in EIA is limited. Some studies on fenoterol involved co-administration of other drugs.
A key comparative study found that fenoterol (400 µg) provided a very good protective effect against exercise-induced bronchoconstriction in all eight patients studied.[2][3] In contrast, this compound bromide (100 µg) only benefited one of the eight patients, a result that differed little from placebo, where two patients saw a benefit.[2][3]
Studies focusing on fenoterol have demonstrated its dose-dependent efficacy. In one study, inhaled fenoterol at doses of 50 µg and 200 µg significantly protected against exercise-induced bronchoconstriction compared to placebo.[1] Another study showed that 200 µg of fenoterol powder was sufficient to block EIA even in highly sensitive patients.[6]
Data for this compound's effect on EIA is less robust. While it has shown efficacy in improving exercise performance in patients with Chronic Obstructive Pulmonary Disease (COPD) by increasing FEV1, its protective effect against the specific triggers of EIA appears to be less pronounced.[2][7]
Experimental Protocols
The following outlines a typical experimental design for assessing the efficacy of bronchodilators in EIA.
Subject Population
Studies typically enroll patients with a confirmed history of asthma and documented EIA, often defined as a fall in FEV1 of ≥15% from baseline after a standardized exercise challenge.
Study Design
A common design is a randomized, double-blind, placebo-controlled, crossover study. This design allows each patient to serve as their own control, minimizing inter-individual variability.
Drug Administration
Investigational drugs (e.g., this compound, fenoterol) and placebo are administered via a metered-dose inhaler or nebulizer at a specified time before the exercise challenge. Dosages from cited studies include 100 µg for this compound bromide and 400 µg for fenoterol.[2][3]
Exercise Challenge
A standardized exercise protocol is employed, typically using a treadmill or cycle ergometer. The intensity and duration of exercise are controlled to achieve a target heart rate (e.g., 85% of the predicted maximum) or a specific level of ventilation for a set period (e.g., 6-8 minutes).
Outcome Measures
The primary outcome is typically the maximum percent fall in FEV1 from the pre-exercise baseline value, measured at specific intervals (e.g., 5, 10, 15, 20, and 30 minutes) after the completion of exercise. Other parameters such as Peak Expiratory Flow (PEF) and specific airway resistance (sRaw) may also be assessed.
Onset and Duration of Action
-
This compound Bromide: Generally has a slower onset of action compared to SABAs, with bronchodilator effects typically beginning within 30 minutes and peaking at 1-2 hours. The duration of action is approximately 6-8 hours.
-
Fenoterol: As a SABA, fenoterol has a rapid onset of action, usually within minutes. Its bronchodilator effect typically lasts for 4-6 hours.[8]
Adverse Effects
-
This compound Bromide: Being an anticholinergic, common side effects are typically mild and may include dry mouth, cough, and headache. Systemic anticholinergic effects are rare due to its quaternary ammonium structure, which limits systemic absorption.
-
Fenoterol: As a beta-2 agonist, potential side effects include tremor, palpitations, tachycardia, and headache. These effects are generally dose-dependent.
Conclusion
Based on the available experimental data, fenoterol demonstrates superior and more consistent efficacy in preventing exercise-induced asthma compared to this compound bromide. The rapid onset of action and potent bronchodilator effect of fenoterol make it a more reliable choice for the prophylactic treatment of EIA. While this compound bromide is an effective bronchodilator in other contexts, such as COPD, its role in the routine management of EIA is not well-supported by current evidence. For drug development professionals, the distinct signaling pathways of these agents offer different targets for the development of novel therapies for obstructive airway diseases. Further research with direct, quantitative comparisons in a larger cohort of patients with EIA would be beneficial to more definitively establish the comparative efficacy of these two compounds.
References
- 1. The effect of 10, 50 and 200 micrograms inhaled fenoterol on exercise induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound bromide improves exercise performance in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound bromide, ipratropium bromide and fenoterol in exercise-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of oral doses of theophylline and fenoterol on exercise-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protective effect of low-dose inhaled fenoterol against methacholine and exercise-induced bronchoconstriction in asthma: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Blockade of exercise-induced bronchial asthma by fenoterol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Fenoterol in exercise-induced asthma. Effect of dose on efficacy and duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Validation of Oxitropium's Therapeutic Potential in Obstructive Airway Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Oxitropium bromide, a short-acting muscarinic antagonist (SAMA), against other inhaled bronchodilators for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. By synthesizing data from multiple clinical studies, this document aims to offer an objective evaluation of this compound's efficacy and safety profile, supported by detailed experimental methodologies and visual representations of its mechanism of action.
Comparative Efficacy of this compound Bromide
This compound bromide has demonstrated efficacy as a bronchodilator in patients with both asthma and COPD. Clinical trials have compared its performance against other anticholinergic agents, such as ipratropium bromide and tiotropium bromide, as well as beta-2 agonists like fenoterol.
Performance in Asthma
In a randomized, double-blind study involving 20 asthmatic patients, a 200 microgram dose of this compound bromide was compared to 80 micrograms of ipratropium bromide and a placebo. Both active treatments resulted in significantly higher peak expiratory flow (PEF) values compared to the placebo for up to 10 hours post-inhalation. Notably, there were no significant differences in PEF values between the this compound bromide and ipratropium bromide groups at any time point, suggesting comparable efficacy in this patient population.[1] Side effects were reported to be minimal, establishing this compound bromide as an effective bronchodilator for asthma.[1]
Performance in Chronic Obstructive Pulmonary Disease (COPD)
A study comparing this compound bromide with the beta-2 agonist fenoterol in 10 COPD patients found that both drugs produced a significant and similar degree of bronchodilation.[2] The duration of the bronchodilator effect was 3 hours for this compound and 4 hours for fenoterol.[2] When used in combination, this compound and fenoterol produced a significantly greater and longer-lasting bronchodilator effect than either drug alone.[2]
Another study in 14 COPD patients demonstrated that this compound bromide can improve exercise capacity.[3] Following inhalation of 800 micrograms of this compound, there was a significant increase in maximal workload, maximal minute ventilation, maximal oxygen consumption, and maximal carbon dioxide production compared to placebo.[3] This improvement in exercise performance was significantly correlated with the change in Forced Expiratory Volume in 1 second (FEV1).[3]
A retrospective study comparing preoperative treatment with tiotropium bromide versus this compound bromide in 166 COPD patients found that tiotropium led to better improvements in clinical symptoms and FEV1.[4][5] The incidence of postoperative pulmonary complications was also significantly lower in the tiotropium group.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative clinical studies involving this compound bromide.
Table 1: Comparison of Bronchodilator Efficacy in Asthma
| Treatment Group | Dose | Primary Outcome | Result |
| This compound bromide | 200 µg | Peak Expiratory Flow (PEF) | Significantly higher than placebo (p<0.05)[1] |
| Ipratropium bromide | 80 µg | Peak Expiratory Flow (PEF) | Significantly higher than placebo (p<0.05)[1] |
| Placebo | - | Peak Expiratory Flow (PEF) | Baseline |
No significant difference was observed between this compound bromide and Ipratropium bromide at any time point.[1]
Table 2: Comparison of Bronchodilator Efficacy in COPD
| Treatment Group | Dose | Primary Outcome | Result | Duration of Effect |
| This compound bromide | 200 µg | FEV1 | Significant improvement | 3 hours[2] |
| Fenoterol | 200 µg | FEV1 | Significant improvement | 4 hours[2] |
| This compound + Fenoterol | 200 µg + 200 µg | FEV1 | Significantly greater improvement than either drug alone | 7 hours[2] |
| Tiotropium bromide | 18 µg (preop) | FEV1 Improvement | Superior to this compound bromide[4][5] | - |
| This compound bromide | 40 µg (preop) | FEV1 Improvement | Less improvement than Tiotropium bromide[4][5] | - |
Table 3: Effect of this compound Bromide on Exercise Performance in COPD
| Parameter | This compound bromide (800 µg) | Placebo | p-value |
| FEV1 (L) | 1.01 ± 0.41 | 0.85 ± 0.34 | < 0.001[3][6] |
| Maximal Workload (W) | 94.0 ± 25.8 | 87.6 ± 24.7 | < 0.01[3][6] |
| Maximal Minute Ventilation (L/min) | 40.2 ± 12.3 | 36.8 ± 10.5 | < 0.05[3][6] |
| Maximal Oxygen Consumption | Significantly higher | Lower | < 0.05[3][6] |
| Maximal Carbon Dioxide Production | Significantly higher | Lower | < 0.05[3][6] |
Mechanism of Action and Signaling Pathway
This compound bromide is a competitive antagonist of acetylcholine at muscarinic receptors.[7][8] It blocks M1, M2, and M3 muscarinic receptor subtypes in the respiratory tract.[7] The primary therapeutic effect, bronchodilation, is achieved through the blockade of M3 receptors on bronchial smooth muscle cells.[7][8] This inhibition prevents acetylcholine-induced increases in intracellular calcium, leading to smooth muscle relaxation and a reduction in airway resistance.[7]
Experimental Protocols
The clinical studies cited in this guide employed rigorous methodologies to ensure the validity of their findings. Key experimental protocols are detailed below.
Study Design for Efficacy Assessment
A common design for evaluating the efficacy of this compound bromide was the randomized, double-blind, placebo-controlled, crossover trial .[3][6]
-
Randomization: Patients were randomly assigned to receive either this compound bromide, a comparator drug, or a placebo in a predetermined sequence.
-
Blinding: Both the patients and the investigators were unaware of the treatment being administered to prevent bias.
-
Placebo Control: A placebo group was included to account for any psychological or other non-specific effects of the treatment.
-
Crossover: After a washout period, patients would switch to the other treatment arm. This design allows each patient to serve as their own control, reducing inter-individual variability.
Measurement of Bronchodilator Effect
The primary endpoint for assessing bronchodilation was typically the Forced Expiratory Volume in 1 second (FEV1) or Peak Expiratory Flow (PEF) .
-
Spirometry: FEV1 was measured using a spirometer. Patients were instructed to take a deep breath and then exhale as forcefully and rapidly as possible for at least 6 seconds. The volume of air exhaled in the first second was recorded. Measurements were typically taken before and at multiple time points after drug administration.[3][6]
-
Peak Flow Meter: PEF was recorded by patients using a portable peak flow meter. They were instructed to take a deep breath and then blow out as hard and fast as possible into the device. Readings were taken immediately before and at various intervals after inhalation.[1]
Assessment of Exercise Performance
To evaluate the impact of this compound bromide on exercise capacity in COPD patients, symptom-limited progressive cycle ergometry was utilized.[3][6]
-
Protocol: Patients performed exercise on a cycle ergometer with a progressively increasing workload until they reached their symptom-limited maximum.
-
Measurements: Key parameters measured during the test included workload, minute ventilation, oxygen consumption, and carbon dioxide production. Spirometry was also performed before and after each exercise test.[3][6]
Adverse Event Reporting
The safety profile of this compound bromide was assessed through the systematic collection and analysis of adverse events.
-
Data Collection: Adverse events were typically recorded at each study visit through patient interviews and clinical assessments. The severity and relationship to the study drug were evaluated by the investigators.
-
Classification: Adverse events were often categorized by body system and severity (e.g., mild, moderate, severe). Common adverse effects associated with anticholinergics include dry mouth.[4][5]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a clinical trial evaluating the efficacy of this compound bromide.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Safety and tolerability of inhalational anticholinergics in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound bromide improves exercise performance in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adverse events among COPD patients treated with long-acting anticholinergics and β2-agonists in an outpatient respiratory clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxitropium Bromide and New Generation Bronchodilators in the Treatment of Obstructive Airway Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Oxitropium bromide against a range of new generation long-acting muscarinic antagonists (LAMAs) and long-acting beta-agonists (LABAs). The following sections detail the comparative efficacy, safety profiles, and underlying mechanisms of action, supported by available clinical trial data and experimental protocols.
Introduction
This compound bromide is a short-acting anticholinergic agent that has been a valuable therapeutic option in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] It functions as a competitive antagonist of acetylcholine at muscarinic receptors in the bronchial smooth muscle, leading to bronchodilation.[1][4] However, the advent of new generation long-acting bronchodilators, including LAMAs and LABAs, has significantly advanced the therapeutic landscape for obstructive airway diseases.[5][6] This guide offers an objective comparison to aid in research and development decisions.
Mechanism of Action
This compound bromide exerts its bronchodilatory effect by blocking M1 and M3 muscarinic receptors in the airways, preventing acetylcholine-induced bronchoconstriction and reducing mucus secretion.[1]
Newer generation LAMAs, such as tiotropium, glycopyrronium, and umeclidinium, also target M3 muscarinic receptors but are characterized by a longer duration of action, allowing for once-daily dosing.[7][8] LABAs, including indacaterol, olodaterol, and vilanterol, stimulate β2-adrenergic receptors in the airway smooth muscle, leading to relaxation and bronchodilation.[9][10] The combination of LAMAs and LABAs can produce a synergistic effect on bronchodilation.[11]
Comparative Efficacy
Direct head-to-head clinical trial data for this compound against all new generation bronchodilators is limited. However, a comparison can be drawn from available studies, including a direct comparison with Tiotropium and data from trials where newer agents were compared against placebo or other active comparators.
Quantitative Data Summary
The following tables summarize key efficacy endpoints from various clinical trials. It is important to note that these trials were not all direct head-to-head comparisons and varied in their design, patient populations, and duration.
Table 1: Comparison of Anticholinergic Bronchodilators
| Drug | Dosage | Comparator | Primary Endpoint | Result | Citation |
| This compound | 200 µg | Tiotropium 18 µg | Trough FEV1 | Data from NCT02172430 suggests a comparative study was conducted, but specific results are not detailed in the provided abstract. | [12] |
| Tiotropium | 18 µg | Ipratropium 40 µg (4x daily) | Trough FEV1 | Significantly greater than ipratropium. | [8][13][14] |
| 5 µg | Placebo | Trough FEV1 | Significant improvement vs. placebo. | [15] | |
| Glycopyrronium | 50 µg | Tiotropium 18 µg | FEV1 AUC0-4h | Superior to Tiotropium on Day 1. | [2][16] |
| Umeclidinium | 62.5 µg | Tiotropium 18 µg | Trough FEV1 at Day 85 | Superior to Tiotropium. | [17][18] |
Table 2: Efficacy of Long-Acting Beta-Agonists (LABAs)
| Drug | Dosage | Comparator | Primary Endpoint | Result | Citation |
| Indacaterol | 150 µg | Tiotropium 18 µg | Trough FEV1 at 12 weeks | Non-inferior to Tiotropium. | [19][20] |
| 150 µg | Placebo | Trough FEV1 at 12 weeks | Significantly greater than placebo. | [21] | |
| Olodaterol | 5 µg | Placebo | FEV1 AUC0-3h & Trough FEV1 | Significantly greater than placebo. | [12] |
| Vilanterol (in combination with Fluticasone Furoate) | 25 µg | Placebo | Not specified in abstracts | Efficacy demonstrated in combination therapy. | [22] |
Table 3: Efficacy of LAMA/LABA Combinations
| Drug Combination | Dosage | Comparator | Primary Endpoint | Result | Citation |
| Umeclidinium/Vilanterol | 62.5/25 µg | Tiotropium 18 µg | Trough FEV1 at Day 169 | Superior to Tiotropium. | [23] |
| Tiotropium/Olodaterol | 5/5 µg | Tiotropium 5 µg | Trough FEV1, SGRQ, TDI | Significant improvements vs. Tiotropium alone. | [24] |
| Indacaterol/Glycopyrronium | - | Tiotropium/Olodaterol & Umeclidinium/Vilanterol | FEV1, FVC, CAT score, Exacerbations | Tiotropium/Olodaterol showed greater improvement in FEV1 and FVC. | [22][25] |
Experimental Protocols
Detailed experimental protocols for each cited study are extensive. However, a generalizable protocol for a randomized, double-blind, parallel-group study comparing bronchodilators in COPD is outlined below.
General Clinical Trial Protocol for Bronchodilator Efficacy in COPD
-
Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group study.
-
Patient Population:
-
Inclusion Criteria: Male or female patients aged ≥40 years with a diagnosis of COPD, a smoking history of ≥10 pack-years, and a post-bronchodilator FEV1/FVC ratio of <0.70 and a post-bronchodilator FEV1 of <80% of predicted normal.[12]
-
Exclusion Criteria: Clinically significant cardiovascular conditions, history of asthma, or other respiratory disorders.[12]
-
-
Intervention: Patients are randomized to receive one of the following treatments via a specific inhalation device for a predefined period (e.g., 12 or 24 weeks):
-
Investigational Drug (e.g., this compound)
-
Active Comparator (e.g., Tiotropium)
-
Placebo
-
-
Endpoints:
-
Primary Endpoint: Change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) at the end of the treatment period.[23]
-
Secondary Endpoints:
-
Weighted mean FEV1 over a specific time interval (e.g., 0-6 hours) post-dose.[23]
-
St. George's Respiratory Questionnaire (SGRQ) total score for health status.
-
Transition Dyspnea Index (TDI) focal score.
-
Use of rescue medication.
-
Incidence of adverse events.
-
-
-
Assessments:
-
Spirometry is performed at baseline and at specified follow-up visits.
-
Patient-reported outcomes are collected using validated questionnaires.
-
Safety is monitored through the recording of adverse events, vital signs, and electrocardiograms (ECGs).
-
-
Statistical Analysis: Appropriate statistical methods (e.g., analysis of covariance - ANCOVA) are used to compare treatment groups for the primary and secondary endpoints.
Safety and Tolerability
This compound bromide is generally well-tolerated, with the most common side effect being dry mouth.[2] Cardiovascular effects are generally minimal.[1]
Newer generation LAMAs have a similar safety profile, with dry mouth being the most frequently reported adverse event. The safety of LABAs has been a topic of discussion, particularly regarding cardiovascular events; however, large-scale clinical trials have generally demonstrated a favorable safety profile for the newer, once-daily LABAs in patients with COPD.[26]
Table 4: Common Adverse Events
| Drug Class | Common Adverse Events |
| Short-Acting Anticholinergics (e.g., this compound) | Dry mouth, throat irritation, cough |
| Long-Acting Muscarinic Antagonists (LAMAs) | Dry mouth, nasopharyngitis, upper respiratory tract infection |
| Long-Acting Beta-Agonists (LABAs) | Cough, nasopharyngitis, headache, tremor, palpitations |
Conclusion
This compound bromide remains a useful short-acting bronchodilator. However, the new generation of long-acting bronchodilators, both LAMAs and LABAs, offer the significant advantage of once-daily dosing, which can improve patient adherence and provide sustained bronchodilation over a 24-hour period.[5] Available data suggests that newer LAMAs like tiotropium, glycopyrronium, and umeclidinium, and LABAs such as indacaterol and olodaterol, provide superior or non-inferior efficacy in improving lung function and patient-reported outcomes compared to older short-acting agents or placebo. The development of LAMA/LABA fixed-dose combinations represents a further advancement, offering a simplified and effective treatment regimen for patients with moderate-to-severe COPD.[5][27] Further head-to-head trials directly comparing this compound with this broader range of new-generation agents would be beneficial to definitively establish its comparative positioning in the current therapeutic armamentarium.
References
- 1. A comparison of the bronchodilating effects of this compound bromide and fenoterol in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early bronchodilator action of glycopyrronium versus tiotropium in moderate-to-severe COPD patients: a cross-over blinded randomized study (Symptoms and Pulmonary function in the moRnING) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound bromide on exercise performance in patients with stable chronic obstructive pulmonary disease. A comparison of three different exercise tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of adult asthma: controlled double-blind clinical trial of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound bromide improves exercise performance in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of tiotropium and olodaterol in COPD: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Comparison of the effectiveness of inhaled short-acting ?2 agonist and anti-cholinergic with and without inhaled corticosteroid in improving the pulmonary function in COPD patients | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A randomised controlled comparison of tiotropium nd ipratropium in the treatment of chronic obstructive pulmonary disease. The Dutch Tiotropium Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tiotropium versus ipratropium bromide in the management of COPD | Cochrane [cochrane.org]
- 15. Tiotropium versus placebo for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. A randomized, blinded study to evaluate the efficacy and safety of umeclidinium 62.5 μg compared with tiotropium 18 μg in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A randomized, blinded study to evaluate the efficacy and safety of umeclidinium 62.5 μg compared with tiotropium 18 μg in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. atsjournals.org [atsjournals.org]
- 21. COPD - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 22. Comparison of Effectiveness Using Different Dual Bronchodilator Agents in Chronic Obstructive Pulmonary Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficacy and safety of umeclidinium/vilanterol 62.5/25 mcg and tiotropium 18 mcg in chronic obstructive pulmonary disease: results of a 24-week, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy of Tiotropium/Olodaterol Compared with Tiotropium as a First-Line Maintenance Treatment in Patients with COPD Who Are Naïve to LAMA, LABA and ICS: Pooled Analysis of Four Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Comparative efficacy of long-acting bronchodilators for COPD - a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Oxitropium Bromide in Clinical Trials
Oxitropium bromide, a quaternary ammonium anticholinergic agent, has been utilized in the management of obstructive airway diseases, primarily chronic obstructive pulmonary disease (COPD) and asthma.[1][2] This guide provides a meta-view of its clinical trial performance, offering a comparative analysis against other bronchodilators, supported by experimental data and detailed methodologies for the cited studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of this compound bromide's therapeutic profile.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound bromide exerts its bronchodilatory effect by acting as a competitive antagonist at muscarinic acetylcholine (ACh) receptors in the smooth muscle of the airways.[3][4] By blocking M1 and M3 receptors, it inhibits the bronchoconstrictive effects of acetylcholine, leading to airway relaxation and improved airflow.[1][3] This action also contributes to a reduction in mucus secretion, further aiding in the clearance of airways.[1]
Comparative Efficacy: this compound Bromide vs. Alternatives
Clinical trials have evaluated the efficacy of this compound bromide against placebo and other bronchodilators, including short-acting anticholinergics (SAMAs) like ipratropium bromide, long-acting muscarinic antagonists (LAMAs) like tiotropium bromide, and short-acting beta2-agonists (SABAs) like fenoterol.
This compound Bromide vs. Placebo
In studies involving patients with stable COPD, this compound bromide has demonstrated significant improvements in lung function compared to placebo.
| Outcome Measure | This compound Bromide (800 µg) | Placebo | p-value | Study |
| FEV1 (L) | 1.01 ± 0.41 | 0.85 ± 0.34 | < 0.001 | Ikeda et al. (1994)[2] |
| Maximal Workload (W) | 94.0 ± 25.8 | 87.6 ± 24.7 | < 0.01 | Ikeda et al. (1994)[2] |
| Maximal Minute Ventilation (L/min) | 40.2 ± 12.3 | 36.8 ± 10.5 | < 0.05 | Ikeda et al. (1994)[2] |
This compound Bromide vs. Ipratropium Bromide
Comparative studies between this compound bromide and ipratropium bromide in asthmatic patients have shown comparable efficacy in improving peak expiratory flow (PEF).
| Time Point | This compound Bromide (200 µg) - PEF | Ipratropium Bromide (80 µg) - PEF | Significance | Study |
| 10 min - 10 h | Significantly higher than placebo | Significantly higher than placebo | No significant difference between active treatments | Maesen et al. (1984)[5] |
This compound Bromide vs. Fenoterol (a SABA)
Studies comparing this compound bromide with the beta2-agonist fenoterol have highlighted differences in onset and duration of action. Fenoterol generally exhibits a more rapid onset of peak effect, while this compound bromide demonstrates a more prolonged duration of action.[6] In patients with chronic bronchitis, the peak bronchodilator response to this compound bromide was comparable to that of fenoterol.[7] However, in asthmatic patients, the response to this compound bromide was approximately 30% of the response to fenoterol.[7]
| Parameter | This compound Bromide | Fenoterol | Study |
| Time to Peak Effect | 120 minutes | 30 minutes | Peel et al. (1981)[6] |
| Duration of Action (FEV1 within 5% of peak) | 3 hours | 1 hour | Peel et al. (1981)[6] |
The combination of this compound bromide and fenoterol has been shown to produce a greater and more sustained bronchodilator response than either agent alone, without a significant increase in side effects.[6][7]
Dose-Response and Administration
Dose-ranging studies have been conducted to determine the optimal dosage of this compound bromide. In one study with nebulized this compound bromide in COPD patients, doses of 1500 µg and 2000 µg produced a significantly greater increase in FEV1 compared to 500 µg.[8] An appropriate dose for a metered-dose inhaler appears to be 200 micrograms.[6]
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Key aspects of these protocols are summarized below.
Randomized, Double-Blind, Placebo-Controlled, Crossover Trial (Ikeda et al., 1994)[2]
-
Objective: To evaluate the effect of this compound bromide on exercise capacity in patients with stable COPD.
-
Participants: 14 patients with stable COPD.
-
Intervention: A single inhalation of either 800 µg of this compound bromide or a matching placebo.
-
Design: A randomized, double-blind, crossover design. Each patient received both treatments on separate days.
-
Assessments:
-
Spirometry (FEV1) was performed before and 90 minutes after inhalation.
-
Symptom-limited progressive cycle ergometry was performed 90 minutes after inhalation to assess maximal workload, maximal minute ventilation, maximal oxygen consumption, and maximal carbon dioxide production.
-
-
Statistical Analysis: Paired t-tests were used to compare the effects of this compound bromide and placebo.
Randomized, Double-Blind, Crossover Study (Maesen et al., 1984)[5]
-
Objective: To compare the efficacy of this compound bromide and ipratropium bromide in asthmatic patients.
-
Participants: 20 asthmatic patients.
-
Intervention: Single doses of placebo, 80 µg of ipratropium bromide, and 200 µg of this compound bromide administered via metered-dose inhaler.
-
Design: A randomized, double-blind, crossover design.
-
Assessments: Peak expiratory flow (PEF) was measured immediately before inhalation and at multiple time points up to 10 hours after inhalation.
-
Statistical Analysis: Statistical tests were used to compare the PEF values between the three treatment groups at each time point.
Double-Blind, Placebo-Controlled Study (Peel et al., 1981)[6]
-
Objective: To determine the optimal dose of this compound bromide and compare its efficacy with fenoterol and a combination of both.
-
Participants: 24 men with chronic, partially reversible airway obstruction.
-
Intervention: Three doses of this compound bromide (100 µg, 200 µg, and 300 µg), fenoterol (400 µg), and a combination of this compound (200 µg) and fenoterol (400 µg).
-
Design: A double-blind, placebo-controlled design.
-
Assessments: Subjective efficacy scores, FEV1, forced vital capacity (FVC), and mean forced expiratory flow over the middle half of the FVC were measured.
-
Statistical Analysis: Statistical comparisons were made between the different treatment arms.
Context within the Anticholinergic Class
While direct meta-analyses on this compound bromide are scarce, extensive research on other anticholinergics, particularly the LAMA tiotropium bromide, provides a broader context. Meta-analyses of tiotropium have demonstrated its efficacy in reducing COPD exacerbations and related hospitalizations compared to placebo and ipratropium.[9] When compared to long-acting beta2-agonists (LABAs), tiotropium showed a reduction in the number of participants experiencing one or more exacerbations.[10][11] These findings for a related long-acting agent underscore the therapeutic potential of muscarinic antagonists in the long-term management of COPD.
Conclusion
This compound bromide is an effective bronchodilator for patients with obstructive airway diseases. Clinical trial data demonstrates its superiority over placebo in improving lung function and exercise capacity. Its efficacy is comparable to the SAMA ipratropium bromide, and it offers a longer duration of action than the SABA fenoterol, albeit with a slower onset. The combination of this compound bromide with a beta2-agonist can provide enhanced and prolonged bronchodilation. For drug development professionals, these findings position this compound bromide as a viable option within the class of short-acting anticholinergic agents, with a well-defined mechanism of action and a favorable safety profile in the studied populations. Further large-scale, long-term comparative trials and meta-analyses would be beneficial to more definitively establish its place in therapeutic algorithms relative to newer long-acting agents.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. This compound bromide improves exercise performance in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. A comparison of this compound bromide and ipratropium bromide in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound bromide. Dose-response and time-response study of a new anticholinergic bronchodilator drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound bromide: an acute dose response study of a new anticholinergic drug in combination with fenoterol in asthma and chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-response study of this compound bromide inhaled as a nebulised solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tiotropium for stable chronic obstructive pulmonary disease: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tiotropium versus long-acting beta-agonists for stable chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tiotropium versus long‐acting beta‐agonists for stable chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Oxitropium
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Oxitropium, an anticholinergic agent, requires specific handling and disposal procedures to mitigate risks to human health and the ecosystem. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing, and gloves inspected for integrity prior to use.[1] In case of accidental exposure, follow these immediate first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse thoroughly with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Step-by-Step Disposal Protocol for this compound
The primary recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[1] This ensures that the compound is managed in accordance with all federal and local regulations.
-
Segregation and Labeling :
-
Isolate all expired, unused, or contaminated this compound, including any contaminated labware (e.g., vials, syringes, PPE), from the general waste stream.
-
Clearly label the waste container as "Hazardous Pharmaceutical Waste: this compound" and include any other identifiers required by your institution or local regulations.
-
-
Containment :
-
Place the segregated this compound waste in a suitable, sealed, and leak-proof container to prevent environmental contamination.
-
For spills, avoid generating dust. Sweep or vacuum the spillage and collect it in a suitable container for disposal.[1]
-
-
Licensed Disposal :
-
Arrange for the collection and disposal of the contained this compound waste through a licensed hazardous material disposal company.
-
These companies are equipped to handle and incinerate pharmaceutical waste in facilities with afterburners and scrubbers to manage toxic fumes.[1]
-
-
Regulatory Compliance :
-
Ensure that all disposal activities adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3]
-
Be aware of any state-specific regulations that may be more stringent than federal laws.[2]
-
A key regulation to follow is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).[4][5]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Environmental and Health Considerations
Improper disposal of pharmaceuticals like this compound can lead to the contamination of water supplies and soil, which can harm wildlife and potentially affect human health.[2] Anticholinergic drugs, if they enter the ecosystem, can have unintended pharmacological effects. Therefore, adherence to proper disposal protocols is not just a matter of regulatory compliance but also of public health and environmental stewardship.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Oxitropium
For Immediate Implementation: Essential Safety and Operational Protocols
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Oxitropium bromide. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound bromide in a powder form, a comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact.[1][2]
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. For situations with a higher potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended. | Prevents inhalation of the fine powder, which can have pharmacological effects. |
| Eye and Face Protection | Tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashes or significant dust generation.[3] | Protects against irritation and accidental contact with mucous membranes. |
| Hand Protection | Double gloving with powder-free nitrile gloves is recommended.[2][3] Gloves must be inspected for tears or punctures before use. | Provides a robust barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[4][5][6] |
| Body Protection | A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, with a solid front, long sleeves, and tight-fitting cuffs.[2][3] For extensive handling, impervious clothing is advised. | Prevents contamination of personal clothing and skin. |
| Foot Protection | Disposable shoe covers should be worn over laboratory-appropriate footwear. | Minimizes the tracking of chemical contaminants outside of the work area.[3] |
II. Operational Plan: From Receipt to Disposal
A structured operational plan ensures safety and consistency in handling this compound bromide.
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound bromide in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be clearly labeled.
-
Access: Restrict access to the storage area to authorized personnel only.
B. Handling and Use
-
Designated Area: All handling of powdered this compound bromide should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Ventilation: Ensure adequate ventilation to control airborne dust.
-
Weighing: When weighing, use a balance with a draft shield.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
C. Spill Management
Immediate and correct response to a spill is critical to prevent exposure and contamination.
Workflow for Chemical Spill Cleanup
Caption: Figure 1 outlines the procedural steps for safely managing a spill of this compound bromide powder.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area.[7] Restrict access to the spill location.
-
Notify Supervisor and Environmental Health & Safety (EHS): Report the spill to your supervisor and the institutional EHS department.
-
Don Appropriate PPE: Before re-entering the area, don the full PPE as specified in the table above, including respiratory protection.[8]
-
Contain the Spill: Prevent the powder from becoming airborne. Avoid dry sweeping.
-
Gently Cover with Wet Absorbent Material: Lightly mist the spilled powder with water or cover it with damp absorbent pads to prevent dust generation.[8]
-
Collect Contaminated Material: Carefully scoop the wetted material into a labeled, sealable hazardous waste container.[3][7]
-
Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.[8]
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.[1][7]
-
Doff PPE and Wash Hands: Remove PPE in a manner that avoids self-contamination and wash hands thoroughly.
III. Disposal Plan: Ensuring Regulatory Compliance
Proper disposal of this compound bromide and associated waste is crucial to protect the environment and comply with regulations.[2][9][10]
A. Waste Segregation and Collection
-
Hazardous Waste: All unused or expired this compound bromide, as well as any materials contaminated with it (e.g., gloves, gowns, absorbent pads), are considered pharmaceutical hazardous waste.[2][11]
-
Containers: Collect this waste in clearly labeled, sealed, and leak-proof hazardous waste containers.
B. Disposal Methods
-
Licensed Disposal Company: The primary method of disposal is through a licensed hazardous material disposal company.
-
Incineration: Incineration at a permitted facility is a common and effective method for destroying pharmaceutical waste.[10]
-
Prohibited Disposal: Do not dispose of this compound bromide down the drain or in the regular trash.[2]
Logical Relationship for Waste Disposal
Caption: Figure 2 illustrates the compliant pathway for the disposal of this compound bromide waste.
By implementing these comprehensive safety and handling procedures, research institutions can significantly mitigate the risks associated with this compound bromide, ensuring the well-being of their personnel and maintaining a safe and compliant research environment.
References
- 1. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 2. pharmalogistics.com [pharmalogistics.com]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. yourglovesource.com [yourglovesource.com]
- 7. ormswd2.synergydcs.com [ormswd2.synergydcs.com]
- 8. chemkleancorp.com [chemkleancorp.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
